Perphenazine

Catalog No.
S539059
CAS No.
58-39-9
M.F
C21H26ClN3OS
M. Wt
404.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perphenazine

CAS Number

58-39-9

Product Name

Perphenazine

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol

Molecular Formula

C21H26ClN3OS

Molecular Weight

404.0 g/mol

InChI

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2

InChI Key

RGCVKNLCSQQDEP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

solubility

Solubility (mg/mL): ethanol 153; acetone 82; practically insoluble in sesame oil
In water, 2.83X10-2 g/L (28.3 mg/L) at 24 °C
2.37e-02 g/L

Synonyms

Perphenazine; Trilafon; Perphenazin; Perfenazine; Etaperazine; Chlorpiprazine

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

The exact mass of the compound Perphenazine is 403.1485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.3 mg/l (at 24 °c)7.00e-05 msolubility (mg/ml): ethanol 153; acetone 82; practically insoluble in sesame oilin water, 2.83x10-2 g/l (28.3 mg/l) at 24 °c2.37e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758649. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of N-(2-hydroxyethyl)piperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Perphenazine's Dopamine Receptor Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Pharmacological Profile

Perphenazine is a first-generation typical antipsychotic medication belonging to the piperazinyl phenothiazine class that has been in clinical use for decades. It is approved for the management of psychotic disorders and control of severe nausea and vomiting in adults. With a chemical formula of C21H26ClN3OS and molecular weight of 403.97 g·mol−1, this compound is classified as a medium-potency antipsychotic that demonstrates approximately 10-15 times greater potency than chlorpromazine at dopamine D2 receptors [1] [2]. The drug exhibits a 40% oral bioavailability and has a half-life ranging from 8-12 hours, potentially extending up to 20 hours in some individuals [1] [2].

This compound's clinical applications extend beyond its approved indications to include agitated depression (in combination with antidepressants), hyperemesis gravidarum (off-label), and management of psychotic agitation [2]. In comparative effectiveness studies such as the CATIE trial, this compound demonstrated similar efficacy to atypical antipsychotics while causing minimal weight gain or metabolic concerns, making it a valuable option in specific patient populations [3]. The drug is metabolized primarily in the liver through sulfoxidation, hydroxylation, dealkylation, and glucuronidation pathways, with significant involvement of the CYP2D6 enzyme system, which has important implications for its pharmacogenomic profile [1].

Receptor Binding Profile and Molecular Interactions

Primary Receptor Targets and Binding Affinities

This compound functions primarily as a dopamine receptor antagonist with particular affinity for D2-like receptor family members. The table below summarizes its binding affinity (Ki values) for key molecular targets:

Table 1: this compound Binding Affinities for Key Neurotransmitter Receptors

Molecular Target Binding Affinity (Ki nM) Primary Action
D2 dopamine receptor 0.765 Antagonist
D3 dopamine receptor 0.13 Antagonist
D1 dopamine receptor 29.9 Antagonist
D4 dopamine receptor 17 Antagonist
5-HT2A serotonin receptor 5.6 Antagonist
α1A adrenergic receptor 10 Antagonist
H1 histamine receptor 8 Antagonist
5-HT6 serotonin receptor 17 Antagonist
5-HT7 serotonin receptor 23 Antagonist

This compound exhibits a highly potent binding profile for dopamine D2 and D3 receptors, with subnanomolar affinity for D3 receptors (Ki = 0.13 nM) and nanomolar affinity for D2 receptors (Ki = 0.765 nM) [2]. This robust D2/D3 affinity underpins its antipsychotic efficacy and also explains its utility as an antiemetic, mediated through blockage of dopamine D2 receptors in the chemoreceptor trigger zone [1]. The drug also demonstrates significant binding to serotonergic 5-HT2A receptors, which may contribute to a potentially more favorable side effect profile compared to high-potency first-generation antipsychotics that lack substantial serotonergic activity [2] [4].

Metabolite Binding Profiles

This compound undergoes hepatic metabolism to several active metabolites, each with distinct receptor binding profiles:

Table 2: Pharmacologic Profile of this compound's Primary Metabolites

Compound D2 Receptor Affinity 5-HT2A Receptor Affinity Clinical Relevance
This compound (parent) High (Ki = 0.765 nM) Moderate (Ki = 5.6 nM) Primary therapeutic activity
7-hydroxythis compound High (Ki = 4.1 nM) Moderate (Ki = 38 nM) Contributes to efficacy and side effects
N-dealkylthis compound (DAPZ) Lower affinity Higher relative affinity Potential atypical profile; clinical significance unclear

The metabolite N-dealkylthis compound (DAPZ) demonstrates a potentially atypical binding profile with higher relative affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors, similar to some second-generation antipsychotics [5]. However, despite this interesting in vitro profile, DAPZ's lower absolute potency at both receptor types likely limits its clinical significance at typical therapeutic doses [5]. The 7-hydroxythis compound metabolite maintains high affinity for D2 receptors and likely contributes to both therapeutic and adverse effects, particularly in patients with enhanced metabolic conversion to this compound [5].

Dopamine Receptor Signaling Pathways

D2-Like Receptor Signaling Mechanisms

This compound's primary mechanism of action involves antagonism of D2-like dopamine receptors (DRD2, DRD3, DRD4), which are Gαi/o-coupled receptors that inhibit adenylyl cyclase activity and reduce intracellular cAMP production [6] [4]. The following diagram illustrates key signaling pathways affected by this compound through D2 receptor antagonism:

G This compound This compound DRD2 DRD2 This compound->DRD2 Antagonizes G_alpha_i Gαi/o protein DRD2->G_alpha_i Inhibits AKT AKT Signaling DRD2->AKT Modulates BetaArr β-arrestin DRD2->BetaArr Recruits AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB Transcription PKA->CREB Regulates PP1 Protein Phosphatase 1 DARPP32->PP1 Inhibits GSK3b GSK-3β AKT->GSK3b Inhibits ERK ERK Pathway BetaArr->ERK Activates Dynamin Dynamin-mediated Endocytosis BetaArr->Dynamin

Figure 1: D2 Receptor Signaling Pathways Affected by this compound Antagonism

Through D2 receptor blockade, this compound disrupts several critical signaling cascades. The primary pathway involves disinhibition of adenylyl cyclase, leading to increased cAMP production and subsequent activation of protein kinase A (PKA) [6] [4]. PKA then phosphorylates multiple downstream effectors including DARPP-32 (dopamine and cAMP-regulated phosphoprotein, Mr 32 kDa), which when phosphorylated at Thr34 becomes a potent inhibitor of protein phosphatase 1 (PP1) [6]. This inhibition alters the phosphorylation state of various neurotransmitter receptors, ion channels, and transcription factors, ultimately modulating neuronal excitability and gene expression [6].

Beyond the canonical cAMP pathway, this compound's D2 antagonism also influences several other signaling mechanisms. D2 receptors can activate Gβγ-mediated signaling that modulates potassium channels (GIRK) and calcium channels [6] [4]. Additionally, D2 receptors engage β-arrestin-dependent pathways that lead to ERK activation and receptor internalization through dynamin-mediated endocytosis [6]. The antagonism of these diverse signaling mechanisms contributes to this compound's overall therapeutic and side effect profile, particularly its effect on neuronal plasticity and adaptation to treatment [4].

Dopamine Receptor Heteromers and Integrated Signaling

Emerging evidence indicates that dopamine receptors can form heteromeric complexes with unique signaling properties. Of particular relevance is the D1-D2 receptor heteromer, which exists in a subpopulation of striatal neurons and activates a distinct signaling pathway involving Gαq coupling and calcium mobilization [7]. The presence of this heteromer has been demonstrated through FRET technology in brain regions including the nucleus accumbens and caudate-putamen, with highest co-expression observed in the nucleus accumbens shell [7].

Table 3: Regional Distribution of D1-D2 Receptor Heteromers in Rat Brain

Brain Region Proportion of D1R-expressing Neurons Coexpressing D2R FRET Efficiency Functional Significance
Globus Pallidus ~59% Not specified Potential role in integrated motor control
Nucleus Accumbens ~20-30% ~20% Reward processing, emotional regulation
Caudate-Putamen ~6-7% ~5% Motor function coordination
Ventral Pallidum Substantial Not specified Limbic-motor integration

The D1-D2 heteromer signaling pathway represents a novel mechanism that may be particularly relevant to this compound's effects in treatment-resistant schizophrenia. Activation of this heteromer complex triggers phospholipase C activation, leading to IP3 production and subsequent calcium release from intracellular stores [7]. This pathway is distinct from the canonical cAMP-mediated signaling of individual D1 or D2 receptors and may contribute to behavioral synergism requiring concomitant D1 and D2 receptor stimulation [7]. This compound's balanced antagonism of both D1 and D2 receptors potentially allows it to modulate this pathway effectively in specific neuronal populations, which might explain its efficacy in certain cases where other antipsychotics have failed [3] [7].

Concentration-Effect Relationships and Therapeutic Window

Serum Concentrations and Receptor Occupancy

The relationship between serum this compound concentration, central D2 receptor occupancy, and clinical effects has been systematically studied using positron emission tomography (PET) imaging with radioligands such as [11C]raclopride. Research has established a therapeutic window for serum this compound concentration between 2-6 nmol/L, which corresponds to central D2 receptor occupancy of approximately 65-80% [8]. This occupancy range is associated with optimal therapeutic response while minimizing extrapyramidal side effects.

The relationship between serum concentration and receptor occupancy follows a curvilinear pattern rather than a linear correlation, with occupancy plateauing at higher serum concentrations [8]. In clinical practice, mild extrapyramidal symptoms typically emerge when D2 receptor occupancy exceeds approximately 80%, providing a clear upper boundary for the therapeutic window [8]. This relationship underscores the importance of therapeutic drug monitoring in optimizing this compound treatment, particularly given the drug's significant interindividual variability in metabolism mediated by CYP2D6 polymorphisms [1].

Dosing Considerations Across Populations

This compound dosing must be individualized based on clinical presentation, treatment setting, and patient characteristics. For adult schizophrenia management, the typical dosage ranges from 4-8 mg administered three times daily (TID), though hospitalized patients may require more aggressive dosing up to 64 mg/day [3]. For outpatient maintenance therapy, dosing can often be transitioned to twice daily (BID) regimens, with larger doses administered at night to capitalize on the drug's sedative properties [3].

In special populations, particularly the elderly, lower dosing is recommended. Studies in older patients have utilized target doses of approximately 0.1 mg/kg for limited durations of 10-17 days [5]. In these populations, therapeutic this compound concentrations typically range around 1.5 ± 1.4 ng/mL, with the primary metabolite N-dealkylthis compound (DAPZ) concentrations of 2.0 ± 1.6 ng/mL [5]. The mean metabolite/parent drug quotient in elderly patients is approximately 1.7 ± 1.1 for DAPZ and 0.54 ± 1.6 for 7-hydroxythis compound [5].

Experimental Methodologies for Mechanistic Studies

Receptor Occupancy Assessment Protocol

The quantitative relationship between this compound concentration and D2 receptor occupancy has been established using positron emission tomography (PET) with the radioligand [11C]raclopride. The experimental protocol involves:

  • Subject Selection: Clinically stable schizophrenic patients maintained on this compound decanoate to ensure steady-state conditions [8]
  • Imaging Parameters: PET scanning performed with [11C]raclopride as the radiotracer, which competes with this compound for binding at D2 receptor sites [8]
  • Blood Sampling: Concurrent measurement of minimum serum this compound concentration (trough levels) and during PET examination to establish precise concentration-occupancy relationships [8]
  • Data Analysis: Calculation of D2 receptor occupancy using the simplified reference tissue model, with results typically demonstrating a curvilinear relationship between serum concentration and receptor occupancy [8]

This methodology allows researchers to correlate precisely measured serum drug concentrations with central nervous system target engagement, providing a powerful tool for dose optimization and understanding the pharmacodynamic basis of both therapeutic and adverse effects.

In Vivo Analgesia and Tolerance Assessment

Animal models, particularly rodent studies, have been utilized to investigate this compound's effects on dopamine-mediated behaviors and its interactions with other neurotransmitter systems. The standard protocol includes:

  • Animal Preparation: Male Wistar albino rats (190-205 g) maintained under standard conditions with 12-hour light-dark cycles [9]
  • Morphine Tolerance Induction: Subcutaneous administration of morphine (50 mg/kg) once daily for 3 days to establish tolerance [9]
  • This compound Administration: Intraperitoneal injection of this compound at doses of 1, 5, and 10 mg/kg prior to analgesia testing [9]
  • Nociception Assessment:
    • Tail-flick Test: Using standardized tail-flick apparatus with radiant heat source focused on tail distal portion; cutoff latency set at 15 seconds to prevent tissue damage [9]
    • Hot-plate Test: Animals placed on hot-plate maintained at 54±3°C; latency to paw lick or jump response recorded with 30-second cutoff [9]
  • Data Quantification: Response latencies converted to percent maximal antinociceptive effect (% MPE) using the formula: % MPE = [(Postdrug latency - Baseline latency) / (Cutoff value - Baseline latency)] × 100 [9]

These experiments have demonstrated that this compound can suppress opioid tolerance development, primarily through D2 receptor antagonism rather than D1 receptor blockade [9]. This experimental approach provides valuable insights into this compound's modulatory effects on other neurotransmitter systems and its potential applications beyond schizophrenia treatment.

Conclusion and Research Implications

This compound represents a prototypical medium-potency typical antipsychotic whose robust D2/D3 receptor antagonism underlies its efficacy in treating positive psychotic symptoms and severe nausea. Its additional binding to serotonergic 5-HT2A, adrenergic α1, and histaminic H1 receptors contributes to its distinctive clinical profile, including potentially lower extrapyramidal symptoms compared to high-potency first-generation antipsychotics and minimal metabolic disturbances compared to many second-generation agents [3] [2]. The drug's complex metabolism generates active metabolites with distinctive receptor profiles that may modulate its overall clinical effects, particularly in specific metabolic phenotypes [5].

References

perphenazine pharmacokinetics absorption metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters

The table below summarizes the core quantitative data for perphenazine's pharmacokinetics.

Parameter Value / Range Details / Conditions Source
Absolute Bioavailability 40% Following oral administration due to significant first-pass metabolism. [1] [2]
Volume of Distribution (Vd) 18,200 L (Population Mean); ~20 L/kg Very lipophilic, indicating extensive tissue distribution. [3] [4]
Plasma Protein Binding 90-93% Highly bound to plasma proteins. [4]
Half-life (t₁/₂) 8-12 hours (up to 20 hours reported) Terminal elimination half-life. [1] [5] [2]
Clearance (CL) 483 L/h (Population Mean); ~100 L/h Significant variation based on CYP2D6 phenotype and smoking status. [3] [5]
Primary Metabolic Pathway CYP2D6 Metabolism primarily mediated by the cytochrome P450 2D6 enzyme. [4] [6]
Active Metabolite 7-Hydroxythis compound Retains about 70% of the biological activity of the parent drug. [4] [6]

Key Covariates Influencing Pharmacokinetics

Population pharmacokinetic analysis has identified critical factors that significantly alter this compound clearance.

Covariate Impact on Clearance (CL) Clinical Implication

| CYP2D6 Poor Metabolizer (PM) Phenotype | ► 2 to 4-fold decrease in CL ► 2 to 4-fold higher AUC | Higher risk of concentration-dependent adverse effects like over-sedation and parkinsonism [4] [6]. | | Smoking Status | ► CL is 159 L/h higher in active smokers vs. nonsmokers | Smokers may require higher doses to achieve therapeutic levels [3]. | | Race | ► Nonsmoking African Americans: CL 512 L/h ► Nonsmoking Other Races: CL 346 L/h | Race and smoking status have a combined significant impact on clearance estimates [3]. |

Metabolic Pathways and Experimental Protocols

Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of this compound.

G This compound This compound CYP2D6 Enzyme: CYP2D6 This compound->CYP2D6 Hepatic Metabolism Metabolite 7-Hydroxythis compound (70% Activity) CYP2D6->Metabolite Excretion Excretion (Urine) Metabolite->Excretion

Primary metabolism of this compound by CYP2D6 produces an active metabolite.

This compound undergoes extensive metabolism in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation [4]. The most critical pathway is its oxidation by the cytochrome P450 enzyme CYP2D6 to form its major active metabolite, 7-hydroxythis compound [4] [6]. This metabolite possesses about 70% of the biological activity of the parent compound, contributing to the overall pharmacological and adverse effects [6]. The metabolites are mainly excreted in the urine [4].

Detailed Experimental Protocol

The robust data on this compound's population pharmacokinetics come from well-designed clinical trials. The following details the key methodology from the CATIE study [3]:

  • Study Design & Subjects: A population pharmacokinetic (PPK) analysis was performed using data from the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) Schizophrenia Trial. The analysis included 156 patients with schizophrenia who received 8–32 mg of oral this compound daily for 14 to 600 days.
  • Sample Collection & Data: A total of 421 plasma concentration measurements were available. The sampling design was sparse, with an average of 2.7 concentration measurements per patient (one sample per visit). The time of the last dose and the exact blood sample time were recorded.
  • Analytical Method (HPLC-ECD):
    • Technique: this compound concentrations in plasma were measured using reverse-phase high-performance liquid chromatography (HPLC) with electrochemical detection.
    • Detector Settings: Detector 1: +0.20V, Detector 2: +0.73V, guard cell: +0.75V.
    • Sample Preparation: Plasma samples were extracted using liquid-liquid extraction with an ethyl acetate - n-hexane (4:2, v/v) mixture, followed by back-extraction into 0.025M potassium phosphate (pH 2.4).
    • Chromatography: Separation was achieved using a Nucleosil C18, 5 micron, 120 × 4.6mm I.D. column at room temperature with a flow rate of 1 ml/min.
    • Assay Performance: The assay was linear from 0.5 to 25 ng/ml. The inter-assay variability (C.V.) was 4.1–10.0%, and the limit of quantitation was 0.5 ng/ml.
  • Pharmacokinetic Modeling:
    • Software: Nonlinear mixed-effects modeling was performed using NONMEM (version 5.1.1).
    • Base Model Development: One- and two-compartment linear models with first-order absorption and elimination were evaluated. The absorption rate constant (Ka) was fixed to 1.6 hr⁻¹ based on literature values.
    • Statistical Model: Inter-individual variability was modeled exponentially (Pj = PTV × e^ηP). Proportional, additive, and combined error structures were tested for residual variability.
    • Covariate Analysis: The effects of age, weight, sex, race, smoking status, and concomitant medications on clearance (CL) and volume of distribution (Vd) were systematically evaluated.

Key Considerations for Researchers

  • Genotyping for Personalized Dosing: Given the 4-fold higher exposure in CYP2D6 poor metabolizers, the US FDA recommends genetic testing before initiating or restarting this compound treatment to inform dosing and mitigate adverse effect risks [4].
  • Drug-Drug Interactions (DDIs): Concomitant use of CYP2D6 inhibitors (e.g., terbinafine, fluoxetine, paroxetine) can significantly increase this compound plasma levels, mimicking the poor metabolizer phenotype and increasing the risk of extrapyramidal symptoms and other adverse effects [4] [7].

References

Quantitative Binding Affinity (Ki) of Perphenazine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available equilibrium dissociation constant (Ki) values for perphenazine, which represent its binding affinity to various receptor targets. A lower Ki value indicates a higher binding affinity.

Receptor Target Ki Value (nM) Experimental Notes
Dopamine D2 0.56 [1] Measured in binding assays.
Dopamine D3 0.43 [1] Measured in binding assays.
Dopamine D4 28.5 [1] Measured in binding assays.
5-HT2A 5.6 - 6 [1] [2] Measured in binding assays.
D1/D2 dopamine receptors Antagonist [2] Characterized functionally; specific Ki for D1 not quantified in sources.

These data confirm that this compound is a high-potency antagonist at D2 and D3 receptors, with significantly lower affinity for the D4 and 5-HT2A receptors [1] [2]. The search results do not provide a specific Ki value for the D1 receptor, though it is recognized as a functional antagonist at "D1/D2 dopamine receptors" [2].

Experimental Evidence & Research Applications

Beyond binding affinity, research provides context on how this compound's mechanism is studied in various models.

  • In Vivo Functional Study: One study investigated the effects of this compound on morphine analgesia and tolerance in rats. The experimental protocol involved inducing morphine tolerance by administering morphine (50 mg/kg, s.c.) once daily for 3 days. On the test day, this compound (1, 5, and 10 mg/kg, i.p.) was administered alongside a test dose of morphine (5 mg/kg, s.c.). Analgesia was evaluated using the tail-flick and hot-plate tests at 30-minute intervals. The study concluded that this compound, likely through D2 receptor antagonism, could suppress morphine tolerance and increase morphine analgesia [3] [4].
  • In Vitro Cell Research: this compound has been studied for its off-target effects on cell viability. In one protocol, human dopaminergic SH-SY5Y cells were plated on 96-well plates and treated with this compound at concentrations ranging from 10-100 μM for 48 hours. Cell viability was then assessed using an MTS assay, with an EC50 value of 2.76 μM reported for the loss of cell viability in melanocytes [2].

Dopamine Receptor Signaling Pathway Context

To understand this compound's action, it's helpful to see the signaling pathways it modulates. The diagram below illustrates the core dopamine receptor signaling cascades.

G DA Dopamine (DA) D1_like D1-like Receptors (D1, D5) DA->D1_like  Stimulates D2_like D2-like Receptors (D2, D3, D4) DA->D2_like  Stimulates AC Adenylyl Cyclase (AC) D1_like->AC Gs Activates D2_like->AC Gi Inhibits cAMP cAMP AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates Cellular_Effects Altered Gene Expression, Ion Channel Modulation PKA->Cellular_Effects

D1-like receptors stimulate cAMP production, while D2-like receptors inhibit it. This compound acts as an antagonist at these receptors, blocking dopamine-mediated signaling [5] [6].

Key Insights for Researchers

  • Primary Action: this compound is a typical antipsychotic whose primary therapeutic action is achieved through potent blockade of postsynaptic D2 receptors in the mesolimbic dopamine pathway [6] [7].
  • Receptor Profile: Its high affinity for D2 and D3 receptors, coupled with moderate affinity for 5-HT2A receptors, places it in a category that shares properties with both typical and some atypical antipsychotics [1] [7].
  • Research Considerations: Be mindful of off-target effects. This compound also binds to alpha-1A adrenergic receptors and histamine H1 receptors, which can contribute to side effects like orthostatic hypotension and sedation [1] [2]. This underscores the importance of including appropriate controls in experimental design.

References

Comprehensive Pharmacogenomic Profile of Perphenazine in CYP2D6 Poor Metabolizers: Metabolism, Clinical Impact, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Foundations

Perphenazine is a first-generation antipsychotic (FGA) belonging to the piperazine phenothiazine class that has been used since the 1950s for treating various psychiatric conditions. It is officially indicated for the management of schizophrenia and control of severe nausea and vomiting in adults. As a typical antipsychotic, this compound's primary mechanism of action involves potent antagonism of dopamine D2 receptors in the central nervous system, which mediates its antipsychotic efficacy but also contributes to its extrapyramidal side effect profile. Beyond its dopamine receptor antagonism, this compound demonstrates significant activity at other neurotransmitter receptors, including serotonin 5-HT2A receptors, histamine H1 receptors, and adrenergic α1 receptors, which collectively contribute to both its therapeutic effects and side effect spectrum [1] [2].

The pharmacogenomics of this compound metabolism represents a crucial aspect of its clinical pharmacology, as the drug is primarily metabolized by cytochrome P450 2D6 (CYP2D6), an enzyme exhibiting significant genetic polymorphism across populations. Understanding the relationship between CYP2D6 genetic variations and this compound pharmacokinetics is essential for optimizing dosing strategies, minimizing adverse effects, and personalizing treatment for patients with psychiatric disorders. This comprehensive review synthesizes current evidence on this compound pharmacogenomics, with particular emphasis on its implications for CYP2D6 poor metabolizers, including structured quantitative data analyses, experimental methodologies, and clinical applications for researchers and drug development professionals [1] [2].

CYP2D6 Genetic Polymorphism and Population Distribution

  • Genetic polymorphism: The CYP2D6 gene exhibits extensive genetic variation, with over 100 identified allelic variants that significantly impact enzyme activity. These genetic variations give rise to four distinct phenotypic categories: ultrarapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). The PM phenotype results from homozygous inheritance of two non-functional or reduced-function CYP2D6 alleles, leading to substantially diminished or absent enzyme activity [3] [2].

  • Population distribution: The distribution of CYP2D6 phenotypes varies significantly across ethnic groups. Among Caucasian populations, approximately 7-10% are classified as poor metabolizers, while only 1-2% of Asian populations exhibit the PM phenotype. This ethnic variation reflects differences in the frequency of specific CYP2D6 variant alleles across populations, with CYP2D63, *4, *5, and *6 being the most common null alleles in Caucasians, while CYP2D610 is more prevalent in Asian populations [3] [2].

Table 1: Major CYP2D6 Variant Alleles Associated with Poor Metabolizer Status

Variant Allele Nucleotide Change Functional Effect Population Prevalence
CYP2D6*3 2637delA Frameshift mutation ~2% Caucasians
CYP2D6*4 1846G>A Splicing defect ~20% Caucasians
CYP2D6*5 Whole gene deletion No enzyme production ~4% Multiple populations
CYP2D6*6 1707delT Frameshift mutation ~1% Caucasians
CYP2D6*7 2935A>C Amino acid substitution Rare
CYP2D6*8 1758G>T Amino acid substitution Rare
CYP2D6*10 100C>T Reduced function ~50% Asians
CYP2D6*41 2988G>A Reduced splicing efficiency ~9% Caucasians

Impact of CYP2D6 Polymorphism on this compound Pharmacokinetics

Metabolic Pathways and Metabolite Profile

This compound undergoes extensive hepatic metabolism primarily via the CYP2D6 enzyme system, with additional contributions from other CYP450 isoforms. The principal metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation. The two major metabolites of this compound are 7-hydroxythis compound (formed via hydroxylation) and n-dealkylthis compound (DAPZ) (formed via dealkylation). 7-Hydroxythis compound retains approximately 70% of the biological activity of the parent compound, while DAPZ demonstrates a distinct receptor binding profile with higher relative affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors. Despite this potentially favorable binding profile, evidence suggests DAPZ does not significantly moderate this compound's effects in vivo, likely due to its lower potency relative to the parent drug [1] [4] [2].

The following diagram illustrates the primary metabolic pathway of this compound and the impact of CYP2D6 genetic polymorphism:

G This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Metabolism Metabolites Metabolites CYP2D6->Metabolites Primary Pathway PM PM PM->CYP2D6 Reduced/Absent Activity EM EM EM->CYP2D6 Normal Activity UM UM UM->CYP2D6 Enhanced Activity

Figure 1: Primary metabolic pathway of this compound and impact of CYP2D6 genetic polymorphism. Poor metabolizers (PMs) have reduced or absent CYP2D6 activity, leading to altered drug clearance.

Quantitative Impact on Pharmacokinetic Parameters

The CYP2D6 genotype significantly influences this compound oral clearance and systemic exposure. Multiple studies have demonstrated that PMs exhibit substantially reduced this compound clearance compared to EMs. A pivotal study by Dahl et al. (1996) found a threefold difference in oral clearance between homozygous extensive metabolizers and poor metabolizers, while other research has reported up to a fourfold higher area under the curve (AUC) in PMs compared to EMs. Additionally, individuals homozygous for the reduced-function CYP2D6*10 allele demonstrate a 2.9-fold higher AUC compared to those with the wild-type genotype [5] [2].

Population pharmacokinetic analysis from the CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) study revealed additional factors influencing this compound clearance. The population mean clearance and volume of distribution for this compound were estimated at 483 L/h and 18,200 L, respectively. Beyond genetic factors, race and smoking status significantly impacted clearance estimates. Nonsmoking African Americans demonstrated 48% higher clearance than nonsmoking individuals of other races (512 L/h versus 346 L/h), while active smokers eliminated this compound 159 L/h faster than nonsmokers across all racial groups [6].

Table 2: Impact of CYP2D6 Phenotype and Covariates on this compound Pharmacokinetic Parameters

Parameter Population Group Mean Value Comparative Impact Study Reference
Oral Clearance Extensive Metabolizers (EM) Baseline Reference Dahl et al. 1996
Poor Metabolizers (PM) 33% of EM 3-fold decrease Dahl et al. 1996
CYP2D610/10 34.5% of wild-type 2.9-fold AUC increase ScienceDirect 2023
AUC Extensive Metabolizers Baseline Reference ScienceDirect 2023
Poor Metabolizers 4× EM 4-fold increase ScienceDirect 2023
Concentration/Dose Ratio EM without interacting drugs 0.098 nmol/L per mg Reference Jerling et al. 1996
PM 0.195 nmol/L per mg 2-fold increase Jerling et al. 1996
EM with CYP2D6 inhibitors 0.140 nmol/L per mg Intermediate value Jerling et al. 1996
Population Clearance Overall population 483 L/h - CATIE Study
Nonsmoking African Americans 512 L/h 48% higher than other races CATIE Study
Nonsmoking other races 346 L/h Reference CATIE Study
Smokers (all races) +159 L/h Increased vs nonsmokers CATIE Study

Clinical Implications for CYP2D6 Poor Metabolizers

Efficacy and Safety Considerations

The altered pharmacokinetic profile of this compound in CYP2D6 poor metabolizers has significant clinical implications for both antipsychotic efficacy and adverse effect risk. While studies have found no significant differences in antipsychotic efficacy between CYP2D6 poor and extensive metabolizers treated with this compound, PMs demonstrate a substantially increased risk for dose-dependent adverse effects. Specifically, poor metabolizers experience more severe sedation and extrapyramidal symptoms, including parkinsonism, akathisia, and dystonia, compared to extensive metabolizers receiving equivalent doses. This increased adverse effect burden reflects the higher systemic this compound exposure in PMs due to reduced metabolic clearance [7] [2] [8].

The relationship between CYP2D6 phenotype and this compound adverse effects demonstrates a clear exposure-response relationship. Impairment of CYP2D6 activity is directly correlated with the severity of sedation and extrapyramidal side effects during neuroleptic treatment. This association is particularly relevant given that this compound is approximately 10-15 times more potent than chlorpromazine and exhibits similar extrapyramidal side effect frequency and severity to haloperidol at equivalent doses. The heightened sensitivity to adverse effects in PMs can significantly impact treatment adherence and overall therapeutic outcomes, emphasizing the importance of personalized dosing approaches in this population [1] [2].

Extrapyramidal Symptoms and Neurological Risks

This compound treatment is associated with a high incidence of extrapyramidal symptoms (EPS), which occur more frequently than with some other antipsychotics like chlorpromazine. These neurological adverse effects include parkinsonism (tremor, rigidity, bradykinesia), akathisia (subjective and objective restlessness), dystonia (sustained muscle contractions causing abnormal postures), and tardive dyskinesia (involuntary, repetitive movements of the tongue, face, and jaw). The risk of developing these movement disorders is influenced by multiple factors, including dose, treatment duration, individual susceptibility, and CYP2D6 metabolizer status [1] [2].

Long-term exposure to this compound and other typical antipsychotics carries a substantial risk of tardive dyskinesia (TD), with reported incidence rates of approximately 5% per year in younger populations and 12% per year in older populations. Overall, more than 20% of patients treated with neuroleptic medications develop TD, with risk factors including advanced age, female gender, longer duration of antipsychotic exposure, and specific dopamine receptor gene polymorphisms. The diagnosis of TD requires a minimum of 3 months of cumulative exposure to the offending drug and persistence of symptoms for at least 3 months after drug withdrawal [2].

Analytical Methodologies and Experimental Approaches

Population Pharmacokinetic Study Design

The population pharmacokinetics (PPK) of this compound have been characterized using data from large clinical trials such as the CATIE Schizophrenia Trial, which employed nonlinear mixed-effects modeling to determine PPK parameters from sparse sampling data. This approach enables the identification of population pharmacokinetic characteristics and the evaluation of potential covariates (e.g., age, weight, sex, race, smoking status, concomitant medications) on drug exposure. In the CATIE study, patients (n = 156) received 8-32 mg of this compound daily for 14 to 600 days, with a total of 421 plasma concentrations measurements available for model development. The PK sampling for each patient was sparse, with an average of 2.7 this compound concentration measurements per patient [6].

The base structural model for this compound was best described by a one-compartment linear model with proportional error. The absorption rate constant (Ka) was fixed to 1.6 hr⁻¹ based on literature-reported t₁/₂ and tₘₐₓ values due to difficulty directly estimating this parameter from the sparse sampling dataset. The population mean clearance and volume of distribution for this compound were estimated at 483 L/h and 18,200 L, respectively. Covariate analysis implemented in NONMEM revealed that race and smoking status had significant impacts on this compound clearance estimates, leading to the development of a final model that incorporated these demographic factors [6].

Analytical Methods for this compound Quantification

The quantitative determination of this compound and its metabolites in biological samples typically employs reverse phase high-performance liquid chromatography (HPLC) with electrochemical detection. A validated method developed by the Clinical Pharmacology Lab at the University of Pittsburgh utilizes dual electrode detection with settings of detector 1: +0.20V, detector 2: +0.73V, and guard cell: +0.75V. Sample preparation involves liquid-liquid extraction using ethyl acetate-n-hexane (4:2, v/v) mixture followed by back extraction using 0.025M potassium phosphate (pH 2.4). Chromatographic separation is achieved using a Nucleosil C18, 5 micron, 120 × 4.6mm I.D. column with a flow rate of 1ml/min at room temperature [6].

This analytical method demonstrates linear performance in the range from 0.5 – 25 ng/ml with an inter-assay variability (C.V.) of 4.1–10.0% and reproducibility (C.V.) of 3.37–9.13%. The limit of quantitation for this compound is 0.5 ng/ml, providing sufficient sensitivity for therapeutic drug monitoring applications. For metabolic phenotyping approaches, recent research has explored the use of solanidine and 4-hydroxysolanidine semiquantitation as a complementary tool to genotyping. This method leverages the fact that solanidine metabolism is CYP2D6-dependent, and the ratio of solanidine to its metabolite can accurately predict CYP2D6 poor metabolizer status, potentially identifying rare variants not detected by standard genotyping panels [6] [7].

CYP2D6 Genotyping Methodologies

The determination of CYP2D6 metabolizer status typically involves genetic polymorphism analysis using various molecular techniques. Early approaches focused on identifying specific variant alleles (e.g., *3, *4, *5, *6) associated with reduced or absent enzyme function, while contemporary methods often utilize comprehensive genotyping arrays that cover a wide spectrum of known CYP2D6 variants. The recent development of clinical test kits, such as the collaboration between Hoffman-La Roche and Affymetrix, aims to make CYP2D6 testing more accessible in clinical practice. These genotyping approaches typically categorize patients into predicted phenotype groups based on their combination of inherited alleles [3] [7].

The workflow for integrating pharmacogenomic testing with therapeutic drug monitoring can be visualized as follows:

G Start Patient Identification Genotyping CYP2D6 Genotyping Start->Genotyping Solanidine Alternative: Solanidine Test (CYP2D6 Metabolic Phenotyping) Start->Solanidine When genotyping inconclusive Phenotype Phenotype Prediction (UM, EM, IM, PM) Genotyping->Phenotype TDM Therapeutic Drug Monitoring (this compound Concentration) Phenotype->TDM Guides Interpretation Dose Personalized Dosing Recommendations TDM->Dose Solanidine->TDM Confirms PM Status

Figure 2: Integrated workflow for CYP2D6 testing and therapeutic drug monitoring of this compound. Both genotypic and phenotypic approaches can identify poor metabolizers who may require dose adjustments.

Clinical Applications and Future Directions

The integration of CYP2D6 pharmacogenetics into clinical practice offers significant potential for optimizing this compound therapy, particularly for poor metabolizers who experience altered drug exposure and increased adverse effect risk. Current evidence supports CYP2D6 genotyping as a valuable tool for informing initial this compound dosing decisions, especially when combined with therapeutic drug monitoring (TDM) to individualize treatment. Research indicates that the this compound concentration-to-dose ratio is approximately twofold higher in poor metabolizers compared to extensive metabolizers without interacting medications (0.195 vs. 0.098 nmol/L per mg), providing a quantitative basis for dose adjustment in this population [5] [8].

Emerging approaches in this compound pharmacogenomics include the development of novel derivatives such as BL-1020 (this compound 4-aminobutanoate), which has demonstrated pro-cognitive and antipsychotic effects in rodent models and phase II clinical trials. Additionally, alternative methods for identifying CYP2D6 poor metabolizers are being explored, including solanidine metabolic phenotyping, which measures the CYP2D6-dependent conversion of solanidine to 4-hydroxysolanidine. This approach recently facilitated the identification of a rare CYP2D67/7 genotype in a patient with a history of side effects during this compound treatment, despite previous genotyping suggesting normal metabolizer status. Such advancements highlight the evolving landscape of personalized medicine approaches for optimizing this compound therapy in diverse patient populations [7] [2].

Conclusion

References

perphenazine therapeutic drug monitoring serum concentration

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Reference Ranges & Concentration Data

Established therapeutic ranges and real-world concentration data are fundamental for interpreting TDM results. The table below summarizes the core reference ranges for perphenazine.

Reference or Context Therapeutic Reference Range Notes & Additional Context
AGNP Consensus Guidelines [1] 0.6–2.4 ng/mL Cited as a "strong recommendation" for TDM.

| Labcorp Clinical Guide [2] | 5.0–30.0 ng/mL (Standard) 0.5–2.5 ng/mL (Low-dose therapy) | Primary reference range used in clinical laboratory practice. | | Creative Diagnostics TDM Review [3] | 0.6–2.4 ng/mL | Confirms consistency of the lower range across sources. |

Data from a large-scale TDM study (n=1,065 samples) provides insights into real-world serum concentrations achieved at common oral doses [4]. The following table shows the 10th percentile, median, and 90th percentile concentrations, demonstrating significant interindividual variability.

Daily Oral Dose (mg) 10th Percentile (nmol/L) Median (nmol/L) 90th Percentile (nmol/L) Approx. Median (ng/mL)*
16 mg 1.6 4.0 12.0 ~1.6 ng/mL
24 mg 2.4 6.0 18.0 ~2.4 ng/mL
32 mg 3.2 8.0 24.0 ~3.2 ng/mL

Note: Conversion factor from nmol/L to ng/mL is approximately 0.4 (Molecular weight: 403.97 g/mol) [4].

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the modern gold-standard method for quantifying this compound serum levels due to its high sensitivity and specificity [2].

  • Key Methodology: Liquid chromatography/tandem mass spectrometry (LC/MS-MS) is used for quantitative analysis [2]. The stated lower limit of quantitation (LLOQ) for this compound in one validated method is 0.5 nmol/L (approximately 0.2 ng/mL) [4].
  • Specimen Requirements: Testing requires serum or plasma [2].
    • Volume: 3 mL (0.5 mL minimum) [2].
    • Container: Red-top (no additive) or green-top (heparin) tubes. Gel-barrier tubes are not recommended [2].
    • Handling: Serum or plasma should be separated from cells within two hours of collection. For storage under three days, keep at room temperature; for longer periods, refrigerate or freeze [2].

Pharmacokinetic Fundamentals

Understanding the pharmacokinetic profile of this compound is crucial for designing TDM protocols and interpreting data. Key parameters are summarized in the diagram below.

pharmacokinetics OralAdmin Oral Administration Bioavailability Bioavailability: ~40% OralAdmin->Bioavailability First-Pass Effect Metabolism Hepatic Metabolism Bioavailability->Metabolism HalfLife Elimination Half-Life: 9.5-12 hours (up to 20h) Metabolism->HalfLife Metabolites Metabolites: This compound Sulfoxide (PPZ-SO) Metabolism->Metabolites

This compound Pharmacokinetic Profile [5] [6] [7]

  • First-Pass Metabolism: The low systemic bioavailability (approximately 40%) is attributed to a significant first-pass effect [5] [7]. During continuous oral dosing, a high ratio of the sulfoxide metabolite (PPZ-SO) to the parent drug is observed, confirming extensive pre-systemic metabolism [5].
  • Key Clinical Implications: The half-life supports once-daily or twice-daily dosing at steady state. The variable and saturable first-pass metabolism contributes to the non-linear relationship between dose and plasma concentration, strongly justifying the use of TDM [5].

Clinical Protocol & Data Interpretation

Effective TDM requires proper sample collection and informed interpretation of results within the clinical context.

  • Timing of Sample Collection: Trough blood samples should be taken immediately before the next dose under steady-state conditions, which is typically reached after 3-5 half-lives of consistent dosing [8].
  • Interpreting Serum Concentrations: The diagram below outlines a logical workflow for interpreting a TDM result.

tdm_interpretation Start TDM Result Received Q1 Is level within therapeutic range? Start->Q1 Q2 Is the patient clinically stable and adherent? Q1->Q2 No (Subtherapeutic) Q3 Are there side effects or signs of toxicity? Q1->Q3 No (Supra-therapeutic) Act1 Consider maintaining the current dose. Q1->Act1 Yes Act2 Investigate adherence, pharmacokinetic factors, or pseudo-resistance. Q2->Act2 Yes Act3 Consider dose reduction. Q3->Act3 Yes

Interpreting this compound TDM Results [8]

  • Addressing Pseudo-Resistance: A significant clinical challenge is distinguishing true treatment-resistant schizophrenia (TRS) from "pseudo-resistance" caused by subtherapeutic drug levels. One study found that about 10% of patients starting clozapine (the standard treatment for TRS) had a recent history of undetectable or subtherapeutic levels of their previous oral antipsychotic, despite being prescribed adequate doses [8]. This underscores the critical role of TDM in verifying treatment adequacy before diagnosing TRS.

Key Research Considerations

For researchers, several factors are critical when designing TDM studies or developing analytical methods.

  • Influence of Demographics and Comedications: Evidence shows that females tend to have higher concentration-to-dose (C/D) ratios than males, and older patients (≥65 years) have higher C/D ratios than younger adults [4]. Coadministration of drugs that inhibit or induce the CYP2D6 enzyme (e.g., certain antidepressants) can significantly alter this compound clearance [1] [7].
  • Correlation with Clinical Effects: Early pharmacokinetic studies noted that extrapyramidal side effects were often, though not always, registered concomitant with high plasma levels of this compound [5]. This highlights the relationship between serum concentration and both efficacy and toxicity.

References

perphenazine therapeutic window schizophrenia nmol/L

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Therapeutic Range Data

Plasma Concentration (nmol/L) Clinical Correlation Study Details
Below 2 nmol/L Poor therapeutic outcome [1] Oral perphenazine, 5-week study [1]
2 - 3 nmol/L "Therapeutic window": maximal therapeutic effect with low risk of EPS [1] Oral this compound, 5-week study [1]
Above 3 nmol/L High risk of extrapyramidal side effects (EPS) [1] Oral this compound, 5-week study [1]
1 - 5 nmol/L Good clinical response achieved [2] Double-blind study, 16 or 32 mg daily for 4 weeks [2]
~7.3 nmol/L (Mean) Minimum effective dose in long-term maintenance therapy [3] This compound decanoate (long-acting injectable); large individual variation noted [3]

Detailed Experimental Protocols

The data in the therapeutic table were derived from rigorous clinical studies. Here are the methodologies for the key experiments cited.

Dose-Response and Therapeutic Window Study [1]
  • Objective: To establish the relationship between this compound plasma levels, therapeutic outcome, and side effects.
  • Patient Population: 26 acute psychotic patients.
  • Treatment Protocol: Patients received continuous oral this compound for 5 weeks.
  • Clinical Assessments:
    • Therapeutic Outcome: Assessed weekly using standardized psychiatric rating scales.
    • Side Effects: Extrapyramidal symptoms (EPS) were evaluated using a rating scale such as the Simpson-Angus Scale.
  • Bioanalytical Method: Blood samples were drawn weekly. Plasma this compound concentrations were determined using a gas chromatographic method [4].
Clinical Response in Acute Schizophrenia [2]
  • Objective: To investigate the relationship between this compound plasma levels and clinical response.
  • Study Design: Double-blind, comparing two fixed oral doses (16 mg and 32 mg daily).
  • Duration: 4 weeks.
  • Patient Population: 12 patients with schizophrenia (Research Diagnostic Criteria).
  • Clinical Assessments: Patients were assessed using a subscale of the Comprehensive Psychopathological Rating Scale (CPRS) and global improvement scores at regular intervals.
  • Bioanalytical Method: Blood samples for plasma this compound assay were collected once a week.
Population Pharmacokinetics (CATIE Study) [5]
  • Objective: To characterize population pharmacokinetics and identify factors influencing this compound exposure.
  • Study Design: Data from the large, multi-center Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE).
  • Patient Population: 156 patients with schizophrenia.
  • Treatment Protocol: Patients received 8–32 mg of oral this compound daily for 14 to 600 days.
  • Bioanalytical Method: A total of 421 sparse plasma concentration measurements were taken (one sample per patient per visit). This compound was measured using reverse-phase high-performance liquid chromatography (HPLC) with electrochemical detection [5].

Pharmacokinetic and Metabolic Considerations

Understanding the factors that influence this compound plasma levels is crucial for clinical application.

  • Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, and undergoes sulfoxidation, hydroxylation, dealkylation, and glucuronidation [6] [4].
  • Key Pharmacokinetic Parameters:
    • Half-life: Approximately 8-12 hours (can range up to 20 hours) [6].
    • Clearance: Population mean clearance is 483 L/h, but is significantly influenced by race and smoking status [5]. For example, clearance is 48% higher in non-smoking African Americans than in non-smoking individuals of other races, and active smokers eliminate this compound 159 L/h faster than non-smokers [5].
  • Implications: This variability means that the dose required to achieve the therapeutic window can differ significantly between individuals. Therapeutic drug monitoring (TDM) can be valuable, though one study concluded that due to large individual variation, routine monitoring may be of limited value in long-term maintenance therapy [3].

Mechanism of Action & Pathway

This compound's efficacy in treating schizophrenia is primarily due to its antagonism of dopamine receptors in the mesolimbic pathway. The following diagram illustrates this core mechanism and the logic behind the therapeutic window.

G OralDose Oral this compound Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) OralDose->PK PlasmaLevel Plasma Concentration PK->PlasmaLevel SubThreshold < 2 nmol/L Sub-Therapeutic PlasmaLevel->SubThreshold TherapeuticWindow 2 - 3 nmol/L Therapeutic Window PlasmaLevel->TherapeuticWindow SupraThreshold > 3 nmol/L Supra-Therapeutic PlasmaLevel->SupraThreshold Brain Blood-Brain Barrier Crossing D2 D2 Receptor Antagonism in Mesolimbic Pathway Efficacy Reduction in Positive Symptoms (Hallucinations, Delusions) D2->Efficacy Mesolimbic Pathway AEs Extrapyramidal Side Effects (EPS) D2->AEs Nigrostriatal Pathway SubThreshold->D2 Insufficient Blockade TherapeuticWindow->D2 Optimal Blockade SupraThreshold->D2 Excessive Blockade

Mechanism of this compound and the logic of its therapeutic window

Conclusion

References

perphenazine central D2 receptor occupancy PET study

Author: Smolecule Technical Support Team. Date: February 2026

Key Quantitative Findings on D2 Receptor Occupancy

The table below summarizes the core relationship between serum perphenazine concentration, D2 receptor occupancy, and clinical outcomes as established in the cross-validation study [1].

Serum this compound Concentration (nmol/L) Central D2 Receptor Occupancy (%) Clinical Correlation
2 - 6 nmol/L 65% - 80% Optimal therapeutic interval for antipsychotic effect.
~1.8 - 9 nmol/L 66% - 82% Observed range in the study's patient cohort.
>~80% N/A Associated with the emergence of mild extrapyramidal symptoms (EPS).

Experimental Protocol of the PET Study

The following workflow details the methodology used in the 2004 cross-validation study to measure D2 receptor occupancy [1].

start Patient Population a Treatment: this compound Decanoate start->a b Steady-State Conditions a->b c PET Imaging with [11C]Raclopride b->c d Blood Sampling for Serum this compound c->d e Data Analysis: Relationship Model d->e result Curvilinear Relationship Established e->result

Detailed Methodology
  • Patient Cohort: The study examined six clinically stable schizophrenic patients who had responded to maintenance treatment with this compound decanoate [1].
  • Treatment and Steady-State: All measurements were taken during steady-state conditions, meaning the drug concentration in the patient's body had reached equilibrium through consistent dosing [1].
  • PET Imaging: Central D2 receptor occupancy was quantified using Positron Emission Tomography (PET) with the radiotracer [11C]raclopride. This tracer competitively binds to D2 receptors, allowing researchers to calculate the percentage of receptors occupied by this compound [1].
  • Serum Concentration Measurement: Blood samples were drawn to measure the minimum steady-state serum concentration of this compound [1].
  • Data Analysis: The relationship between the measured serum concentration and the calculated D2 receptor occupancy was found to be curvilinear rather than a straight line [1].
  • Clinical Assessment: The study also recorded the presence of extrapyramidal symptoms (EPS) as a key clinical outcome, finding them in the patient with the highest D2 receptor occupancy [1].

Clinical & Research Implications

The findings from this study bridge the gap between serum drug levels, a measurable clinical variable, and the theoretical mechanism of action in the brain.

  • Therapeutic Window Validation: The study confirmed that the previously suggested therapeutic window for serum this compound concentration (2 to 6 nmol/L) corresponds well with the proposed optimal range for central D2 receptor occupancy (65% to 80%) [1]. This supports the use of therapeutic drug monitoring in clinical practice.
  • Dose-Response Relationship: The established curvilinear relationship is crucial for drug development and dosing strategies. It implies that initial dose increases lead to sharp rises in receptor occupancy, but further increases yield progressively smaller gains in occupancy, helping to balance efficacy and side effects [1].
  • Side Effect Threshold: The observation of mild EPS in the patient with the highest occupancy (82%) aligns with the well-established concept that D2 receptor occupancy exceeding 80% significantly increases the risk of extrapyramidal side effects [1] [2]. This reinforces the upper limit of the therapeutic window.

Summary

This research provides a direct, quantitative model linking this compound serum levels to brain D2 receptor occupancy and clinical effects. The curvilinear relationship and defined therapeutic window offer a scientific basis for optimizing dosing to maximize efficacy while minimizing side effects.

References

perphenazine pharmacodynamics receptor occupancy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Receptor Binding Profile

Perphenazine exerts its effects primarily through antagonism of a range of neurotransmitter receptors. The table below summarizes its binding affinity (Ki in nM) for various human receptors, where a lower Ki indicates a higher affinity [1] [2] [3].

Molecular Target Binding Affinity (Ki nM) Primary Therapeutic Effect
Dopamine D₂ 0.765 [3] Antipsychotic efficacy, antiemetic, EPS, prolactin elevation
Dopamine D₃ 0.13 [3] Antipsychotic efficacy (contribution)
Serotonin 5-HT₂A 5.6 [3] Potential mitigation of EPS, mood modulation
Histamine H₁ 8 [3] Sedation
Adrenergic α₁ 10 [3] Orthostatic hypotension, dizziness
Muscarinic M₁ 2000 [3] Low anticholinergic side effects

This multi-receptor profile explains both the therapeutic and side effects of this compound. Its high affinity for dopamine D₂ receptors is the primary driver of its antipsychotic and antiemetic actions, while its actions on serotonin, histamine, and adrenergic receptors shape its overall side effect spectrum [2] [4].

Relationship Between Serum Concentration, Receptor Occupancy & Clinical Effects

The central action of this compound can be quantitatively linked to its serum concentration through dopamine D₂ receptor occupancy, measured using PET imaging.

Parameter Target Range Clinical Correlation
Steady-State Serum Concentration [5] 2 - 6 nmol/L Optimal therapeutic window
Central D₂ Receptor Occupancy [5] 65% - 80% Optimal therapeutic range
D₂ Occupancy >80% [5] >80% Increased risk of extrapyramidal symptoms (EPS)
D₂ Occupancy <65% [5] <65% Likely subtherapeutic effect

The relationship between serum concentration and receptor occupancy is curvilinear (sigmoidal). Occupancy rises sharply with initial increases in concentration and then plateaus at higher levels, explaining the diminishing returns and increased side effects at high doses [5].

G cluster_curve Sigmoidal Relationship Concentration Concentration Occupancy Occupancy Effect Effect C1 Low Conc. O1 Low Occupancy C1->O1 C2 Therapeutic Window O2 65-80% Target C2->O2 C3 High Conc. O3 High Occupancy >80% (EPS Risk) C3->O3 E1 Subtherapeutic Effect O1->E1 E2 Optimal Efficacy O2->E2 E3 EPS Risk Increases O3->E3 subcluster_effects subcluster_effects

Relationship between serum this compound concentration, D₂ receptor occupancy, and clinical effects [5].

Experimental Protocol for Determining Receptor Occupancy

The key methodology for establishing the concentration-occupancy relationship involves PET imaging.

  • Radiologand: [¹¹C]Raclopride. This radiotracer competes with this compound for binding at the D₂ receptor site [5].
  • Image Acquisition: PET scans are conducted on patients under steady-state treatment with this compound. Blood samples are drawn concurrently to measure the minimum (trough) serum concentration of this compound [5].
  • Data Analysis: Receptor occupancy is calculated by comparing the binding potential (BP) of [¹¹C]Raclopride in the patient's striatum to the BP measured in a baseline (drug-free) population. The formula used is: Occupancy (%) = [1 - (BPpatient / BPbaseline)] × 100 [5].
  • Correlation: The calculated percentage occupancy for each patient is then plotted against their corresponding steady-state serum this compound concentration to establish the sigmoidal relationship [5].

Clinical Dosing and Metabolic Considerations

Understanding pharmacodynamics directly informs clinical practice for dosing and managing side effects.

  • Dosing Strategy: Effective oral dosing for schizophrenia typically starts at 4-8 mg three times daily for outpatients, and can go up to 8-16 mg two to four times daily for hospitalized patients [6]. The goal is to achieve serum levels within the 2-6 nmol/L range for optimal D₂ occupancy [5].
  • Metabolism and Variability: this compound is primarily metabolized by the liver enzyme Cytochrome P450 2D6 (CYP2D6) [1] [2]. Individuals with genetic polymorphisms leading to a "poor metabolizer" phenotype have significantly higher plasma concentrations and a greater risk of adverse effects like over-sedation and parkinsonism for a given dose [2].

Comparative Efficacy and Side Effects

The CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) study demonstrated that this compound is comparable in effectiveness to several second-generation antipsychotics (like risperidone and quetiapine) for symptom reduction in schizophrenia [2].

  • Neurological Side Effects: Due to its potent D₂ blockade, this compound is associated with a higher incidence of extrapyramidal symptoms (EPS), including parkinsonism, akathisia, dystonia, and tardive dyskinesia, compared to many atypical antipsychotics [2] [6].
  • Other Side Effects: Antagonism at other receptors leads to side effects including sedation (H₁ blockade), orthostatic hypotension (α₁ blockade), and hyperprolactinemia (D₂ blockade in the pituitary) [2] [3] [7].

References

perphenazine elimination half-life hepatic metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Perphenazine

The table below summarizes the key pharmacokinetic properties of this compound:

Parameter Summary of Data
Absolute Bioavailability ~40% following oral administration due to significant first-pass metabolism [1] [2].
Time to Peak Plasma Concentration Parent drug: 1-3 hours; Active metabolite (7-hydroxythis compound): 2-4 hours [3] [4].
Elimination Half-Life Parent drug: 9-12 hours (reports of up to 20 hours) [1] [3] [4]. Active metabolite (7-hydroxythis compound): 10-19 hours [3] [4].
Primary Route of Elimination Hepatic metabolism, with ~70% of drug-related material excreted in urine (mainly as metabolites) and ~5% in feces [3].

Hepatic Metabolism and Metabolic Pathways

This compound undergoes extensive hepatic metabolism into a large number of metabolites through processes of sulfoxidation, hydroxylation, dealkylation, and glucuronidation [2] [3] [5].

Key Metabolizing Enzymes and Metabolites
Metabolic Pathway / Enzyme Role in this compound Metabolism Key Metabolites
CYP2D6 Primary metabolic route; high-affinity, low-capacity enzyme [6] [7] [5]. 7-Hydroxythis compound: Active metabolite retaining ~70% of parent drug's biological activity [7] [5] [4].
CYP3A4 Major contributor to N-dealkylation pathway; high-capacity enzyme [6]. N-dealkylated this compound [6] [4].
CYP1A2 & CYP2C19 Significant contributors to N-dealkylation [6]. Various metabolites via dealkylation [6].
Sulfoxidation & Glucuronidation Additional Phase I and Phase II conjugation pathways [2] [3]. This compound sulfoxide, glucuronide conjugates [2] [3].

The following diagram illustrates the primary metabolic pathways of this compound in the liver:

G This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Hydroxylation CYP3A4 CYP3A4 This compound->CYP3A4 N-dealkylation CYP1A2 CYP1A2 This compound->CYP1A2 N-dealkylation CYP2C19 CYP2C19 This compound->CYP2C19 N-dealkylation OtherEnzymes Other Enzymes (Sulfoxidation, Glucuronidation) This compound->OtherEnzymes Metabolite_7OH 7-Hydroxythis compound (Active Metabolite) CYP2D6->Metabolite_7OH Metabolite_NDealkyl N-dealkylated this compound CYP3A4->Metabolite_NDealkyl CYP1A2->Metabolite_NDealkyl CYP2C19->Metabolite_NDealkyl Metabolite_Sulfoxide This compound Sulfoxide OtherEnzymes->Metabolite_Sulfoxide Metabolite_Gluc Glucuronide Conjugates OtherEnzymes->Metabolite_Gluc Excretion Renal Excretion Metabolite_7OH->Excretion Metabolite_NDealkyl->Excretion Metabolite_Sulfoxide->Excretion Metabolite_Gluc->Excretion

Figure 1: Primary hepatic metabolic pathways of this compound and its elimination.

Experimental Evidence and Clinical Impact

In Vitro Enzyme Identification

A pivotal study used cDNA-expressed human CYP isoforms and human liver microsomes (HLM) with chemical inhibitors to identify enzymes mediating N-dealkylation [6]. Key findings showed CYP1A2, 3A4, 2C19, and 2D6 as most important contributors. Ketoconazole (CYP3A4 inhibitor) inhibited ~40% of N-dealkylation at therapeutic concentrations, while furafylline (CYP1A2), fluvoxamine (CYP2C19), and quinidine (CYP2D6) each inhibited ~20-25% of the reaction [6].

Impact of Genetic Polymorphism (CYP2D6)

CYP2D6 exhibits high genetic polymorphism, resulting in Poor (PM), Intermediate (IM), Extensive (EM), and Ultrarapid Metabolizer (UM) phenotypes [7]. In PMs, this compound's area under the curve (AUC) is 2 to 4-fold higher and oral clearance is significantly reduced compared to EMs [7] [5]. This leads to higher plasma concentrations and increased risk of adverse effects like over-sedation and parkinsonism, though antipsychotic efficacy may not significantly differ [7].

Population Pharmacokinetics

A population PK analysis of data from the CATIE schizophrenia trial identified that race and smoking status significantly impact this compound clearance [8]. Clearance was 48% higher in nonsmoking African Americans than in nonsmoking individuals of other races. Active smokers eliminated this compound approximately 159 L/h faster than nonsmokers within each racial group [8].

Clinical and Research Implications

  • Therapeutic Drug Monitoring (TDM): Consider TDM to guide dosing, particularly when managing polypharmacy or suspected non-adherence [9].
  • Drug-Drug Interactions: Exercise caution with co-administration of strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) and CYP3A4 inhibitors (e.g., ketoconazole), which can significantly increase this compound plasma levels [3] [5].
  • Individualized Dosing: Account for factors such as CYP2D6 phenotype, race, and smoking status when determining appropriate doses [8] [3].

References

Application Notes: Development of Perphenazine-Loaded Solid Lipid Nanoparticles for Sustained Release

Application Notes: Amitriptyline-Perphenazine for Facial Pain

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

Persistent Idiopathic Facial Pain (PIFP) is a diagnostic and therapeutic challenge. It is characterized by persistent facial pain recurring daily for over two hours for more than three months, without clinical neurological deficit [1]. It is often a diagnosis of exclusion.

Amitriptyline, a tricyclic antidepressant (TCA), is a well-established first-line therapy for various neuropathic and chronic pain conditions, including PIFP [1]. Its mechanism involves the inhibition of synaptic reuptake of norepinephrine and serotonin in the central nervous system, thereby promoting descending inhibitory pain pathways. It also blocks voltage-gated sodium channels, modulating neuronal ectopic firing [1].

Emerging evidence implicates the dopaminergic system in pain modulation. Chronic pain states may be associated with low dopamine levels in the mesolimbic system [1]. Perphenazine, a typical antipsychotic of the phenothiazine class, acts primarily as a dopamine D2 receptor antagonist [1] [2]. The rationale for the combination is that amitriptyline addresses the noradrenergic/serotonergic components of pain, while this compound modulates the dopaminergic pathways, offering a multi-target approach for complex pain conditions.

Mechanism of Action and Signaling Pathways

The therapeutic effect is believed to arise from the synergistic action of both drugs on distinct but complementary neurological pathways.

The diagram below illustrates the proposed synergistic mechanism of this combination therapy for pain modulation.

G cluster_AMI Amitriptyline cluster_PER This compound cluster_CNS Central Nervous System Effects PainPhenotype Persistent Idiopathic Facial Pain (PIFP) AMI_1 Inhibits Noradrenaline Reuptake AMI_2 Inhibits Serotonin Reuptake AMI_3 Blocks Voltage-Gated Sodium Channels PER_1 Antagonizes Dopamine D2 Receptors Effect_1 ↑ Descending Inhibitory Pain Pathways AMI_1->Effect_1 AMI_2->Effect_1 Effect_3 ↓ Central Sensitization & Ectopic Neuronal Firing AMI_3->Effect_3 Effect_2 Modulation of Dopaminergic Pain Signaling PER_1->Effect_2 Outcome Reduced Pain Perception (↓ NRS Scores & Attack Frequency) Effect_1->Outcome Effect_2->Outcome Effect_3->Outcome

Clinical Evidence and Quantitative Data Summary

A 2024 retrospective study provides the most direct clinical evidence for this combination in severe PIFP. The key outcomes are summarized in the table below [1] [3].

Table 1: Key Efficacy Outcomes from Clinical Analysis (n=31)

Outcome Measure Baseline (Pre-Treatment) Post-Treatment P-value
Average Pain Intensity (NRS) 5.0 ± 0.93 4.1 ± 0.93 < 0.001
Maximum Pain Intensity (NRS) 9.0 ± 0.89 6.1 ± 1.60 Not Reported
Frequency of Attacks (per week) 5.0 ± 1.57 4.0 ± 0.99 < 0.001
SF-36: Bodily Pain 25.89 ± 12.48 31.19 ± 13.44 < 0.001
SF-36: Physical Functioning 69.56 ± 17.84 84.17 ± 20.99 < 0.001

Note: Data presented as Mean ± Standard Deviation. NRS = Numerical Rating Scale. SF-36 is a quality of life questionnaire where a higher score indicates better function [1] [3].

Experimental Protocol for Preclinical & Clinical Evaluation

1. Objective To evaluate the efficacy and safety of the fixed-dose amitriptyline-perphenazine combination in patients with severe PIFP who have failed first-line amitriptyline monotherapy.

2. Patient Selection and Diagnosis

  • Inclusion Criteria: Adult patients (e.g., >35 years) diagnosed with PIFP according to ICHD-3 criteria. Patients should have previously failed amitriptyline monotherapy at a minimum dose of 50 mg/day for an adequate duration [1].
  • Exclusion Criteria: Pain attributable to other conditions (e.g., trigeminal neuralgia, symptomatic temporomandibular joint dysfunction, dental causes, intracranial pathology). Contraindications to TCAs or phenothiazines.

3. Study Design and Dosing Protocol

  • Design: This protocol is based on a retrospective observational study [1]. For future work, a randomized, double-blind, placebo-controlled trial is recommended.
  • Medication: Fixed-dose combination tablet of amitriptyline (10 mg) and this compound (2 mg).
  • Dosage and Titration:
    • Starting Dose: One tablet (amitriptyline 10 mg / this compound 2 mg) orally, once daily [1].
    • Titration: Based on clinical response and tolerability, the dose may be increased to one tablet twice daily (total: amitriptyline 20 mg / this compound 4 mg per day) [1].
    • Administration: Typically administered at bedtime to mitigate daytime sedation from amitriptyline.

4. Key Data Collection and Outcome Measures The workflow for assessing treatment efficacy in a clinical setting involves multiple steps and validation points, as shown below.

G cluster_primary Primary Efficacy Outcomes cluster_secondary Secondary & Safety Outcomes Start Patient Enrollment & Baseline Assessment Step1 Initiate Combination Therapy (10/2 mg to 20/4 mg daily) Start->Step1 Step2 Regular Follow-up Visits (e.g., 4, 8, 12 weeks) Step1->Step2 Primary1 Pain Intensity: Numerical Rating Scale (NRS) Step2->Primary1 Primary2 Attack Frequency (episodes/week) Step2->Primary2 Secondary1 Quality of Life: SF-36 Questionnaire Step2->Secondary1 Secondary2 Adverse Event (AE) Monitoring Step2->Secondary2 Secondary3 Neurological & Physical Exam Step2->Secondary3 Analysis Data Analysis: Pre- vs. Post-Treatment (Paired t-test, etc.) Primary1->Analysis Primary2->Analysis Secondary1->Analysis Secondary2->Analysis Secondary3->Analysis

  • Primary Efficacy Endpoints:
    • Pain Intensity: Measured using a Numerical Rating Scale (NRS; 0-10) for average, minimum, and maximum pain experienced in the week prior to follow-up [1].
    • Attack Frequency: The number of breakthrough pain episodes in the week prior to follow-up [1].
  • Secondary Endpoints:
    • Quality of Life (QoL): Assessed using the SF-36 questionnaire, with particular attention to the "Bodily Pain" and "Physical Functioning" domains [1].
    • Safety and Tolerability:
      • Monitoring: Close monitoring for adverse events (AEs) is required [4].
      • Common AEs: Sedation, dry mouth, dizziness, drowsiness, and orthostatic hypotension are frequently observed [4].
      • Serious AEs: Extrapyramidal symptoms, tardive dyskinesia (which can be irreversible), neuroleptic malignant syndrome (NMS), and increased mortality in elderly patients with dementia-related psychosis [4]. QTc prolongation should also be monitored.

Critical Safety Profile and Contraindications

The amitriptyline-perphenazine combination carries significant safety considerations that must be factored into any research or clinical protocol.

Table 2: Key Safety Considerations and Management

Category Risk / Side Effect Management and Monitoring

| Black Box Warnings | • Increased risk of suicidal thoughts/behavior in young adults. • Increased mortality in elderly with dementia-related psychosis. [4] | • Not approved for pediatric use or dementia-related psychosis. • Close monitoring for mood and behavior changes. | | Common Side Effects | Sedation, dry mouth, dizziness, drowsiness, blurred vision, constipation, weight gain. [4] | Dose titration, taking at bedtime, symptomatic management. | | Serious Neurological | Tardive Dyskinesia (involuntary movements) [4], Neuroleptic Malignant Syndrome (fever, muscle rigidity, autonomic instability) [4], extrapyramidal symptoms (akathisia, dystonia). | Discontinue treatment if symptoms appear. NMS is a medical emergency. | | Cardiovascular | Orthostatic hypotension, tachycardia, QTc prolongation. [4] | Monitor blood pressure and heart rate. Consider ECG monitoring. | | Overdose | Symptoms include severe drowsiness, agitation, confusion, seizures, cardiac arrhythmias. [5] | Supportive care; IV lipid emulsion (ILE) therapy has been used successfully for TCA overdose. [5] |

Conclusion and Future Directions

The combination of low-dose amitriptyline and this compound represents a novel, mechanistically grounded approach for managing treatment-refractory PIFP. Initial clinical data, though from a small retrospective study, shows statistically significant improvements in pain scores, attack frequency, and quality of life [1] [3].

Key advantages and considerations for researchers:

  • Novel Mechanism: Targets the dopaminergic system, an underexplored pathway in chronic facial pain.
  • Clinical Niche: Potential use in patients who fail standard TCA therapy.
  • Significant Caveats: The safety profile, particularly the risk of tardive dyskinesia with this compound, demands careful patient selection and vigilant monitoring [4]. Future prospective, controlled studies with larger sample sizes are essential to validate these findings and better define the risk-benefit ratio.

References

Clinical Application Notes: Prophylactic Perphenazine for Post-Extubation Delirium

Author: Smolecule Technical Support Team. Date: February 2026

Post-extubation delirium is a common complication in critically ill patients, associated with longer hospital stays and worse outcomes [1]. The table below summarizes the key findings from a recent clinical study investigating perphenazine for this indication.

Aspect Details
Study Design Retrospective cohort study [1]
Patient Population 40 adults with Severe Acute Pancreatitis (SAP) after successful invasive mechanical ventilation (IMV) weaning [1]
Intervention This compound 2 mg every 12 hours for 2 days before planned extubation [1]
Control Patients who did not receive prophylactic this compound [1]
Primary Outcome Incidence of delirium after extubation, assessed with CAM-ICU every 12 hours [1]
Key Efficacy Result 22.5% overall delirium incidence; Prophylactic this compound significantly reduced incidence in univariate and regression analysis [1]
Key Risk Factor Fentanyl use identified as a significant risk factor for delirium [1]
Clinical Impact Delirium group had a significantly longer hospital stay [1]
Mechanism of Action and Rationale

This compound is a typical antipsychotic of the phenothiazine class. Its efficacy in delirium prevention is primarily attributed to its action as a dopamine D2 receptor antagonist [2] [3]. Delirium is thought to involve dopamine dysregulation, and by blocking central D2 receptors, this compound may help stabilize this neurotransmitter system, alleviating symptoms like irritability and restlessness [1]. The following diagram illustrates this primary mechanism and other relevant pharmacological interactions.

G This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes Other_Receptors Other Receptors (5-HT2, H1, α-adrenergic) This compound->Other_Receptors Antagonizes Delirium_Symptoms Delirium Symptoms (e.g., agitation, hallucinations) D2_Receptor->Delirium_Symptoms Reduces Signaling Dopamine Dopamine Pathogenesis Dopamine->D2_Receptor Binds Side_Effects Potential Side Effects (EPS, sedation, hypotension) Other_Receptors->Side_Effects Contributes to

Safety and Tolerability Profile

While the study in SAP patients did not report significant adverse events, the known side effect profile of this compound must be considered in a risk-benefit assessment [1] [4]. Key safety considerations are summarized below.

Category Potential Adverse Effects
Neurological Extrapyramidal symptoms (EPS): akathisia, dystonia, parkinsonism, tardive dyskinesia; Drowsiness/sedation; Neuroleptic Malignant Syndrome (NMS) [4].
Cardiovascular Tachycardia, hypotension, QT prolongation, ECG changes [4].
Metabolic/Endocrine Hyperprolactinemia, weight gain, galactorrhea, amenorrhea [5] [4].
Other Anticholinergic effects (dry mouth, blurred vision, constipation); Liver dysfunction; Blood dyscrasias [4].

Important Safety Contraindications:

  • Elderly Patients with Dementia: this compound carries a Boxed Warning for increased mortality in elderly patients with dementia-related psychosis [4] [6].
  • Breast Cancer Risk: A 2025 meta-analysis indicates that antipsychotics causing hyperprolactinemia (like this compound) are associated with a moderately increased risk of breast cancer (summary risk of 1.59 for high-prolactin agents). Regular monitoring and screening should be considered [5].

Detailed Experimental Protocol

This section outlines the methodology from the clinical study for research and validation purposes [1].

Study Population and Design
  • Design: Retrospective, single-center cohort study.
  • Participants: 40 patients aged 18-75 with Severe Acute Pancreatitis (SAP).
  • Inclusion Criteria: Underwent IMV and were successfully extubated; SAP diagnosed per Atlanta guidelines.
  • Exclusion Criteria: Pregnancy, tracheostomy, malignancy, chronic pancreatitis, severe organ disease.
Intervention and Control
  • This compound Group (n=22): Received This compound 2 mg orally every 12 hours for two consecutive days prior to extubation.
  • Control Group (n=18): Received routine care without prophylactic this compound.
    • Note: The decision to administer this compound was based on attending physician preference.
Concomitant Care and Sedation

All patients received standardized SAP care. Sedation was managed with a target Richmond Agitation-Sedation Scale (RASS) score of -2 to -4 during initial IMV, transitioning to -1 to 0 before weaning [1].

Outcome Assessment and Data Collection
  • Primary Outcome: Incidence of post-extubation delirium.
  • Assessment Tool: Confusion Assessment Method for the ICU (CAM-ICU), performed every 12 hours starting after endotracheal tube removal [1].
  • Data Collected:
    • Baseline: Demographics, etiology, lab values (WBC, CRP, PCT), disease severity scores (APACHE II, BISAP, Marshall).
    • Process/Outcome: Intubation duration, fentanyl/other drug use, delirium incidence, length of stay, mortality.
Statistical Analysis
  • Software: SPSS 26.0.
  • Methods: T-tests, Mann-Whitney U tests, chi-square tests for group comparisons. Binary logistic regression was used to identify independent risk factors for delirium.

Research Gaps and Future Directions

The promising initial findings require confirmation through larger, more rigorous studies. Key considerations for future research include:

  • Confirmatory Trials: Prospective, randomized, double-blind, placebo-controlled trials are needed to establish causal efficacy.
  • Broader Populations: Investigation in patient populations beyond SAP (e.g., post-cardiac surgery, sepsis).
  • Dosing Optimization: Exploration of different dosing regimens (timing, duration, dosage) for maximal benefit and minimal risk.
  • Comparative Effectiveness: Head-to-head studies against other antipsychotics (e.g., haloperidol, quetiapine) used for delirium prophylaxis.
  • Long-term Outcomes: Assessment of long-term functional and cognitive outcomes beyond immediate ICU stay.

References

Comprehensive Application Notes and Protocols on Perphenazine Decanoate Depot Injection Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Perphenazine decanoate is a long-acting injectable (LAI) formulation of the typical antipsychotic this compound, classified as a piperazinyl phenothiazine. This esterified prodrug formulation was developed to enhance therapeutic adherence in chronic schizophrenia management by providing sustained drug release over extended periods. The decanoate esterification significantly increases the lipophilicity of the parent compound, enabling gradual release from the intramuscular injection site into systemic circulation. Unlike many second-generation antipsychotics, this compound presents a favorable metabolic risk profile with less propensity for weight gain and dyslipidemia compared to several atypical antipsychotics, positioning it as a valuable therapeutic option in long-term schizophrenia management [1] [2].

The molecular structure of this compound decanoate consists of the this compound base linked to a decanoic acid chain through an ester bond. This chemical modification drastically alters the pharmacokinetic properties, resulting in slow hydrolysis and prolonged release of the active moiety. The formulation is typically suspended in sesame oil to further retard absorption and maintain therapeutic plasma levels for approximately 3-4 weeks per injection. This extended duration action makes it particularly suitable for maintenance therapy in stabilized schizophrenia patients, potentially reducing relapse rates associated with non-adherence to daily oral regimens [1] [3].

Pharmacokinetic Properties and Parameters

Absorption and Distribution

The pharmacokinetic profile of this compound decanoate is characterized by prolonged absorption and slow elimination phases. After intramuscular injection, the lipophilic ester prodrug forms a depot at the administration site from which it gradually enters systemic circulation. The release rate is influenced by the vehicle viscosity, surface area of the depot, and local blood flow. Once in circulation, enzymatic hydrolysis primarily in the liver and possibly lymphatic system cleaves the decanoate ester, releasing active this compound [3].

The mean doses employed in clinical settings are approximately 117 mg (range: 20-313 mg) every 3 weeks, yielding steady-state serum concentrations ranging from 0.8 to 15.9 nmol/L during maintenance therapy. The protracted absorption phase results in a significantly extended apparent half-life compared to oral this compound, which has a half-life of 8-12 hours. The elimination phase after discontinuation of long-term depot administration persists for several weeks, underscoring the extended-release characteristics of the formulation [4] [5].

Table 1: Key Pharmacokinetic Parameters of this compound Decanoate

Parameter Value Conditions
Dosing Range 20-313 mg Every 3 weeks
Mean Dose 117 mg (0.29 mmol) 3-week interval
Serum Concentration Range 0.8-15.9 nmol/L At week 24 of treatment
Comparison to Haloperidol Decanoate Similar efficacy profile Equipotent dosing
Elimination Characteristics Very slow elimination 6-week elimination phase monitored
Metabolism and Elimination

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 2D6 (CYP2D6), exhibiting significant genetic polymorphism that contributes to substantial interindividual variability in plasma concentrations. The major metabolic pathways include N-dealkylation to form this compound sulfoxide and 7-hydroxylation, with the 7-hydroxy metabolite demonstrating potentially clinically relevant pharmacological activity. The CYP2D6 poor metabolizer phenotype may experience significantly elevated this compound concentrations, necessitating dose adjustment to avoid dose-dependent side effects [1] [2].

Concomitant administration with CYP2D6 inhibitors such as paroxetine and fluoxetine can substantially reduce this compound metabolism, potentially increasing extrapyramidal side effects. Additionally, pharmacodynamic interactions with tricyclic antidepressants like nortriptyline may occur, though this compound does not appear to significantly inhibit CYP2D6 metabolism of co-administered substrates. Therapeutic drug monitoring is recommended to optimize dosing, particularly in patients with known CYP polymorphisms or those taking interacting medications [1].

Analytical Methodologies

Serum Concentration Monitoring

High-Performance Liquid Chromatography (HPLC) with ultraviolet or electrochemical detection provides the foundation for reliable quantification of this compound and its major metabolites in biological samples. The protocol involves:

  • Sample Collection: Venous blood samples (5-10 mL) collected in serum separation tubes at predetermined intervals post-injection (e.g., pre-dose, 24h, 72h, 7d, 14d, 21d)
  • Sample Processing: Centrifugation at 3000 × g for 15 minutes at 4°C with subsequent transfer of serum to polypropylene tubes
  • Storage Conditions: Maintain at -20°C or lower until analysis to prevent degradation
  • Extraction Procedure: Liquid-liquid extraction using hexane:isoamyl alcohol (99:1) after alkalization with sodium hydroxide
  • Chromatographic Conditions: Reverse-phase C18 column with mobile phase comprising acetonitrile:methanol:phosphate buffer (pH 7.0) with triethylamine
  • Detection Parameters: UV detection at 254 nm or electrochemical detection at +0.8 V [4] [1]

The assay validation should demonstrate linearity from 0.1-50 nmol/L, with inter- and intra-day precision < 15% and accuracy within 85-115% of nominal values. The lower limit of quantification should reliably detect concentrations of 0.1 nmol/L, adequate for monitoring trough levels during maintenance therapy [1].

Protocol for Pharmacokinetic Study Design

Comprehensive evaluation of this compound decanoate pharmacokinetics requires a structured approach:

  • Study Population: Recruit stabilized schizophrenic patients (n ≥ 20) meeting diagnostic criteria with minimum 3-month stability on current antipsychotic regimen
  • Study Design: Randomized, double-blind, cross-over design with minimum 4-week washout between treatments when comparing formulations
  • Dosing Regimen: Fixed 3-week injection intervals with dose titration based on clinical response and tolerance over 8-12 weeks
  • Sample Collection: Intensive sampling schedule (pre-dose, 6h, 12h, 24h, 48h, 96h, 7d, 14d, 21d) during steady-state evaluation
  • Clinical Assessments: Comprehensive rating using CPRS-SCHZ, CGI, and UKU side effect scales at each visit
  • Prolactin Monitoring: Serial measurements to assess dopamine D2 receptor occupancy correlation [4] [1]

The following diagram illustrates the metabolic pathway and analytical workflow:

G PD This compound Decanoate IM IM Injection Depot Depot Formation IM->Depot Hydrolysis Enzymatic Hydrolysis Depot->Hydrolysis P Active this compound Hydrolysis->P CYP2D6 CYP2D6 Metabolism P->CYP2D6 HPLC HPLC Analysis P->HPLC Metabolites Metabolites (7-OH, Sulfoxide) CYP2D6->Metabolites Monitoring Concentration Monitoring HPLC->Monitoring

Clinical Correlations and Therapeutic Drug Monitoring

Dose-Response Relationships

The relationship between this compound decanoate dosing, serum concentrations, and clinical outcomes has been systematically evaluated in long-term studies. Central D2 receptor occupancy studies demonstrate that serum concentrations of 0.8-2.0 nmol/L correspond to approximately 60-75% striatal D2 receptor occupancy, considered the therapeutic window for optimal efficacy with minimal extrapyramidal symptoms. Steady-state concentrations below 0.6 nmol/L may be subtherapeutic, while levels exceeding 3.0 nmol/L increase risk of dose-dependent adverse effects without substantial efficacy enhancement [1].

The minimum effective dose ranges from 20-50 mg every 3 weeks for maintenance therapy, though individual requirements vary considerably based on CYP2D6 phenotype, body composition, and concomitant medications. Dose prediction algorithms incorporating baseline characteristics demonstrate that doses required to achieve therapeutic concentrations during weeks 1-3 strongly predict long-term dosing requirements (r = 0.82, p < 0.01), enabling early optimization of maintenance therapy [1].

Table 2: Clinical Response Correlations and Monitoring Parameters

Parameter Therapeutic Range Clinical Significance
Serum Concentration 0.8-2.0 nmol/L Optimal D2 receptor occupancy (60-75%)
Dosing Interval 3 weeks Standard maintenance interval
Prolactin Elevation Dose-dependent Marker of central D2 blockade
Global Improvement 52% patients CGI scale improvement
EPS Threshold > 2.5 nmol/L Increased extrapyramidal symptoms
Comparative Pharmacokinetics

In direct comparison with haloperidol decanoate, this compound decanoate demonstrates comparable pharmacokinetic profiles with similar injection intervals (3 weeks) and elimination characteristics. Both formulations exhibit very slow elimination phases extending several weeks beyond the final injection. Cross-over studies demonstrate no significant pharmacokinetic interactions between these two depot antipsychotics when administered sequentially with appropriate washout periods [4] [5].

Notably, the mean molar doses of this compound decanoate (0.29 mmol) and haloperidol decanoate (0.32 mmol) were essentially equipotent in clinical practice, despite approximately 10-fold greater in vitro D2 receptor affinity of haloperidol. This discrepancy may reflect differential blood-brain barrier penetration, active metabolite contributions, or non-D2 receptor mechanisms contributing to clinical effects [4].

Experimental Protocols

Protocol for Bioequivalence Assessment

Objective: To evaluate the bioequivalence between test and reference formulations of this compound decanoate depot injection.

Methodology:

  • Study Design: Randomized, single-dose, two-period, two-sequence cross-over design with 8-week washout
  • Subjects: Healthy volunteers (n = 24) or stabilized patients with CYP2D6 genotyping
  • Dosing: Single 100 mg intramuscular injection in gluteal region
  • Sample Collection: Serial blood samples pre-dose and at 2h, 4h, 8h, 12h, 24h, 48h, 72h, 96h, 7d, 14d, 21d, 28d, 35d, and 42d post-dose
  • Analytical Method: Validated HPLC with electrochemical detection
  • Pharmacokinetic Analysis: Non-compartmental analysis for AUC~0-t~, AUC~0-∞~, C~max~, T~max~, and t~1/2~
  • Statistical Analysis: ANOVA for log-transformed parameters with 90% confidence intervals for ratio of means (acceptance range: 80-125%)

Acceptance Criteria: Test formulation considered bioequivalent if 90% CIs for AUC and C~max~ fall within 80-125% equivalence range [4] [1].

Protocol for Population Pharmacokinetics in Special Populations

Objective: To characterize population pharmacokinetics of this compound decanoate in elderly and hepatically impaired populations.

Methodology:

  • Study Design: Open-label, parallel-group, sparse sampling design
  • Participants: Elderly (≥ 65 years, n = 20), hepatic impairment (Child-Pugh B/C, n = 15), matched controls (n = 15)
  • Dosing: Standard 100 mg IM dose with trough sampling at weeks 1, 2, 3, 4, 5, 6
  • Covariates: Age, weight, CYP2D6 phenotype, albumin, bilirubin, creatinine clearance
  • Model Development: Nonlinear mixed-effects modeling with first-order conditional estimation
  • Model Validation: Visual predictive checks, bootstrap analysis, normalized prediction distribution errors
  • Dose Adjustment: Monte Carlo simulations to recommend optimized dosing in special populations [1] [2].

The following diagram illustrates the experimental workflow for pharmacokinetic studies:

G Design Study Design (Randomized, Cross-over) Subjects Subject Recruitment (n ≥ 20, CYP2D6 genotyping) Design->Subjects Dosing IM Injection (100 mg standard dose) Subjects->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Sample Processing (Centrifugation, Storage) Sampling->Processing Analysis HPLC Analysis (UV/Electrochemical Detection) Processing->Analysis PK PK Parameter Calculation Analysis->PK Modeling Population PK Modeling PK->Modeling

Conclusion

This compound decanoate represents a valuable therapeutic option in the long-term management of schizophrenia, with well-characterized pharmacokinetic properties supporting its 3-week dosing interval. The complex interplay between formulation characteristics, metabolic pathways, and genetic polymorphisms necessitates individualized dosing approaches guided by therapeutic drug monitoring. The protocols outlined provide comprehensive methodologies for investigating this compound decanoate pharmacokinetics in both research and clinical settings, enabling optimized therapy for diverse patient populations.

Future research directions should focus on population pharmacokinetic modeling incorporating CYP2D6 pharmacogenetics, formal drug interaction studies with common concomitant medications, and comparative effectiveness research against second-generation long-acting injectable antipsychotics. Such investigations would further refine dosing strategies and maximize the therapeutic potential of this established formulation in contemporary psychiatric practice [1] [2].

References

Comprehensive Application Notes: Perphenazine as an Antiemetic

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Perphenazine is a piperazinyl phenothiazine that functions primarily as a potent dopamine receptor antagonist. [1]. Its antiemetic efficacy is predominantly due to the blockade of dopamine D₂ receptors within the chemoreceptor trigger zone (CTZ), a brainstem region located in the area postrema that is exposed to the bloodstream and detects emetic toxins. [1] [2] [3].

  • Primary Target: The binding profile of this compound shows high affinity for the Dopamine D₂ receptor, with a Ki value of 0.765 nM. [4]. This high-affinity antagonism of D₂ receptors in the CTZ prevents dopamine from binding and initiating the signal cascade that leads to nausea and vomiting.
  • Secondary Targets: this compound also exhibits high affinity for other receptors, which may contribute to its overall pharmacological profile and side effects. [4]. Key secondary targets include:
    • Histamine H₁ receptor (Ki = 8 nM)
    • Serotonin 5-HT₂A receptor (Ki = 5.6 nM)
    • Adrenergic α₁A receptor (Ki = 10 nM)

The following diagram illustrates the primary antiemetic signaling pathway of this compound and its site of action.

G Blood Blood Circulation CTZ Chemoreceptor Trigger Zone (CTZ) Blood->CTZ Stimulates Toxin Emetogenic Toxin Toxin->Blood Enters D2 Dopamine D₂ Receptor CTZ->D2 Dopamine Release VomitingCenter Vomiting Center D2->VomitingCenter Activation Signal Emesis Nausea & Vomiting VomitingCenter->Emesis This compound This compound This compound->D2 Antagonism

Quantitative Pharmacological Profile

The tables below summarize key quantitative data on this compound's receptor binding and clinical antiemetic efficacy.

Table 1: Receptor Binding Affinity (Ki) of this compound [4]

Molecular Target Binding Affinity (Ki, nM) Notes
D₂ (Dopamine) 0.765 Primary antiemetic target
D₃ (Dopamine) 0.13 Potentially contributes to antiemetic effect
H₁ (Histamine) 8 Contributes to sedative effects
5-HT₂A (Serotonin) 5.6 May contribute to broader efficacy
α₁A (Adrenergic) 10 Linked to orthostatic hypotension
5-HT₆ (Serotonin) 17 Function not fully defined
5-HT₇ (Serotonin) 23 Function not fully defined
σ (Sigma) 18.5 Measured in rat brain

Table 2: Clinical Efficacy in Postoperative Nausea and Vomiting (PONV) Prophylaxis [5]

Patient Population / Regimen Efficacy Outcome Comparative Data
Adults (Oral, 8 mg) ~25% reduction in need for rescue ondansetron [5] Similar risk reduction to IV droperidol 1.25 mg and dexamethasone 4 mg [5]
Multimodal P-D-O Technique* Theoretical risk reduction from 10% to 4% in low-risk patients [5] P-D-O superior to ondansetron-dexamethasone alone in higher-risk categories [5]
Children (IV, 35 μg/kg) 16% incidence of vomiting; as effective as 70 μg/kg dose [6] Lower dose recommended to minimize side effects [6]

*P-D-O Technique: Preoperative oral this compound 8 mg, intraoperative Dexamethasone 4 mg IV, and Ondansetron 4 mg IV before emergence.

Detailed Experimental Protocols

In Vitro Receptor Binding Assay

This protocol is used to characterize the affinity of this compound for dopamine and other receptors.

  • Objective: To determine the inhibition constant (Ki) of this compound for cloned human dopamine D₂ receptors.
  • Materials:
    • Cloned human D₂L receptor membranes
    • [³H]-Spiperone (radioligand)
    • This compound (test compound) in a serial dilution
    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
    • GF/B filters for filtration
  • Methodology:
    • Incubation: Combine receptor membranes, a fixed concentration of [³H]-spiperone, and increasing concentrations of this compound in assay buffer. Include wells for total binding (no competitor) and nonspecific binding (with excess unlabeled haloperidol).
    • Equilibrium: Incubate the mixture for 60-90 minutes at a constant temperature (e.g., 25°C or 37°C) to reach binding equilibrium.
    • Separation: Terminate the reaction by rapid vacuum filtration through GF/B filters to separate bound from free radioligand.
    • Quantification: Wash filters, add scintillation cocktail, and measure bound radioactivity using a scintillation counter.
  • Data Analysis: Calculate the percentage of specific binding inhibited by each concentration of this compound. Use nonlinear regression analysis (e.g., one-site competition model) to determine the IC₅₀ value. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
In Vivo Clinical Protocol for PONV Prophylaxis

This protocol outlines the use of oral this compound in a multimodal antiemetic regimen for adult surgical patients.

  • Objective: To evaluate the efficacy of oral this compound as part of a multimodal strategy for preventing PONV.
  • Patient Selection:
    • Inclusion: Adult patients (≥18 years) undergoing general anesthesia with at least one PONV risk factor.
    • Exclusion: History of extrapyramidal reactions, Parkinson's disease, cerebral palsy, concomitant long-term antidopaminergic drugs, known QTc prolongation, or severe hepatic impairment. [5] [3].
  • Dosing and Administration:
    • This compound: Administer a single 8 mg oral dose 60-90 minutes before induction of anesthesia. [5].
    • For patients over 70 years: Consider a dose reduction to 4 mg if there is no concomitant ketamine use. [5].
    • Combination Regimen (P-D-O): Co-administer dexamethasone 4 mg IV after induction and ondansetron 4 mg IV before emergence from anesthesia. [5].
  • Primary Efficacy Endpoint: The complete response rate, defined as no nausea, no vomiting, and no need for rescue antiemetic medication in the first 24 hours postoperatively.
  • Safety Monitoring: Monitor for adverse events, particularly sedation and extrapyramidal symptoms (EPS), for at least 24 hours. The reported incidence of EPS with single 4-8 mg oral doses is very low (approximately 1.3 events per 10,000 patients). [5].

The workflow for this clinical protocol is summarized below.

G Start Patient Screening (Adults, ≥1 PONV risk factor) Exclude Apply Exclusion Criteria Start->Exclude Dose Administer this compound 8 mg PO preoperatively Exclude->Dose Combo Administer Multimodal Prophylaxis (Dexamethasone + Ondansetron IV) Dose->Combo Monitor Monitor for 24h: - Nausea/Vomiting - Rescue Med Use - Adverse Events (e.g., EPS) Combo->Monitor Analyze Analyze Complete Response Rate Monitor->Analyze

Research Applications and Safety

Key Research Applications
  • Mechanistic Studies: this compound serves as a classic, high-potency D₂ antagonist reference compound in studies exploring the dopaminergic pathways of emesis. [1] [2].
  • Multimodal Regimen Development: Its primary research application is in developing and optimizing cost-effective, multimodal antiemetic strategies, where it can be combined with 5-HT₃ antagonists, dexamethasone, and NK-1 antagonists. [5].
  • Comparative Effectiveness Research: As a generic drug, it is a valuable comparator against newer, branded antiemetics to evaluate cost-benefit ratios. [5] [7].
Critical Safety and Interaction Considerations
  • Extrapyramidal Symptoms (EPS): The risk of EPS (e.g., dystonia, akathisia) is dose-dependent. However, with single oral 8 mg doses used for PONV, the risk is very low. [5].
  • QTc Prolongation: this compound can prolong the QTc interval. Avoid use in patients with known long QT syndrome, significant bradycardia, or electrolyte abnormalities, and in combination with other QTc-prolonging drugs. [3].
  • Drug-Drug Interactions:
    • Metoclopramide: Contraindicated for concomitant use due to additive antidopaminergic effects and increased risk of EPS. [5].
    • CYP2D6 Inhibitors: Medications like fluoxetine and paroxetine can inhibit the metabolism of this compound (which is metabolized by CYP2D6), leading to elevated plasma levels and increased risk of toxicity. [1] [8].
    • CNS Depressants: Additive sedation can occur with alcohol, benzodiazepines, and opioids. [3] [8].

References

perphenazine hyperemesis gravidarum treatment off-label

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Mechanism of Action

Perphenazine is a typical antipsychotic of the piperazine phenothiazine class. Its potent antiemetic effect is primarily attributed to dopamine D2 receptor antagonism within the chemoreceptor trigger zone (CTZ) of the medulla oblongata [1]. By blocking dopamine receptors, this compound reduces the signaling that triggers nausea and vomiting.

The therapeutic rationale for using this compound in HG extends beyond its direct antiemetic action. The significant stress, anxiety, and sleep disruption caused by HG can exacerbate the condition, creating a vicious cycle. This compound's additional antagonism at other neurotransmitter receptors may contribute to managing this complex presentation:

G Hyperemesis Gravidarum Hyperemesis Gravidarum Dopamine D2 Receptor\nAntagonism (CTZ) Dopamine D2 Receptor Antagonism (CTZ) Hyperemesis Gravidarum->Dopamine D2 Receptor\nAntagonism (CTZ) Primary Target Adrenergic & Muscarinic\nReceptor Modulation Adrenergic & Muscarinic Receptor Modulation Hyperemesis Gravidarum->Adrenergic & Muscarinic\nReceptor Modulation Secondary Effects Reduced Nausea & Vomiting Reduced Nausea & Vomiting Dopamine D2 Receptor\nAntagonism (CTZ)->Reduced Nausea & Vomiting Reduced Anxiety & Agitation Reduced Anxiety & Agitation Adrenergic & Muscarinic\nReceptor Modulation->Reduced Anxiety & Agitation Symptom Control & Cycle Break Symptom Control & Cycle Break Reduced Nausea & Vomiting->Symptom Control & Cycle Break Reduced Anxiety & Agitation->Symptom Control & Cycle Break

Figure 1: Proposed multi-target mechanism of this compound in Hyperemesis Gravidarum. D2 receptor antagonism in the CTZ provides direct antiemetic effect, while broader receptor modulation addresses anxiety and sleep disruption that exacerbate HG.

Teratogenicity and Pregnancy Outcome Data

Evidence from human pregnancy cohorts does not indicate a significant increase in major congenital malformations with first-trimester this compound exposure. However, data is limited and requires cautious interpretation.

Table 1: Summary of this compound Pregnancy Exposure Studies

Study / Report Type Cohort Size Key Findings on Major Congenital Malformations
MotherToBaby Fact Sheet [2] 200+ pregnancies No increased chance of miscarriage reported.
MotherToBaby Fact Sheet [2] 119 women (early exposure) No increased chance of birth defects reported.
Swedish Birth Register [2] [1] 90 pregnancies (early exposure) 2 (2.2%) malformations; no increase over background rate.
Collaborative Perinatal Project [1] 166 women (63 in 1st trimester) No statistically significant difference in malformations.

Animal studies show a dose-dependent risk, with teratogenic effects observed only at doses 30-300 times the human equivalent, while no effects were seen at lower doses (1.5-14 times human dose) [2].

Neonatal Adaptation Syndrome & Safety Considerations

A critical safety consideration is Neonatal Adaptation Syndrome, a well-documented risk for all antipsychotics, including this compound, when used in the third trimester [2] [3] [4]. The FDA requires class-wide labeling about this risk.

Table 2: Neonatal and Maternal Considerations for this compound Use in Pregnancy

Category Potential Risk / Consideration Clinical Management
Neonatal Effects Extrapyramidal Signs (EPS) & Withdrawal Symptoms: Agitation, hyper/hypotonia, tremor, somnolence, respiratory distress, feeding disorder [2] [4]. Monitor neonate for symptoms after delivery. Symptoms are typically self-limiting but may require prolonged hospitalization or specific treatment [3] [4].
Maternal & Fetal Outcomes Preterm Delivery & Low Birth Weight: Confounded by factors like maternal illness and smoking [1]. Close obstetric monitoring and management of modifiable risk factors.
Maternal Side Effects Increased Prolactin: May inhibit ovulation, potentially affecting fertility [2]. Consider when planning pregnancy.
Alternative Antipsychotics for HG Olanzapine: Case series report efficacy for HG in patients with mood disorders at low doses (2.5-5 mg/day), especially when standard antiemetics fail [5] [6]. Useful in comorbid psychiatric conditions; dissolving formulation available for patients with vomiting.

Proposed Research and Clinical Evaluation Protocol

For researchers designing studies or for clinicians managing complex cases, the following structured protocol outlines key evaluation steps.

G cluster_1 Step 1: Baseline Assessment cluster_2 Step 3: Dose Initiation & Monitoring cluster_3 Step 4: Neonatal Planning Patient with Refractory HG Patient with Refractory HG Step 1:\nBaseline Assessment Step 1: Baseline Assessment Patient with Refractory HG->Step 1:\nBaseline Assessment Step 2:\nRisk-Benefit Discussion Step 2: Risk-Benefit Discussion Step 1:\nBaseline Assessment->Step 2:\nRisk-Benefit Discussion Confirms Refractoriness Step 3:\nDose Initiation & Monitoring Step 3: Dose Initiation & Monitoring Step 2:\nRisk-Benefit Discussion->Step 3:\nDose Initiation & Monitoring Informed Consent Step 4:\nNeonatal Planning Step 4: Neonatal Planning Step 3:\nDose Initiation & Monitoring->Step 4:\nNeonatal Planning 3rd Trimester Reached Therapeutic Goal Met Therapeutic Goal Met Step 3:\nDose Initiation & Monitoring->Therapeutic Goal Met Symptoms Controlled Step 4:\nNeonatal Planning->Therapeutic Goal Met Confirm HG Diagnosis\n(Windsor Criteria) Confirm HG Diagnosis (Windsor Criteria) Assess Hydration & Nutrition\n(Electrolytes, LFTs, MUAC) Assess Hydration & Nutrition (Electrolytes, LFTs, MUAC) Document Failed 1st-Line\nAntiemetics (e.g., metoclopramide) Document Failed 1st-Line Antiemetics (e.g., metoclopramide) Start Low Dose\n(e.g., 2-4 mg BID) Start Low Dose (e.g., 2-4 mg BID) Titrate to Effect & Tolerability Titrate to Effect & Tolerability Monitor for Maternal Sedation\n& EPS Monitor for Maternal Sedation & EPS Alert Pediatric Team\nPrior to Delivery Alert Pediatric Team Prior to Delivery Plan for Postnatal Monitoring\n(24-48 hrs) Plan for Postnatal Monitoring (24-48 hrs)

Figure 2: Clinical protocol for this compound use in refractory hyperemesis gravidarum. This workflow emphasizes comprehensive baseline assessment, shared decision-making, and proactive neonatal care planning.

Step 1: Baseline Assessment & Patient Selection

  • Confirm HG Diagnosis: Apply the Windsor definition: symptom onset before 16 weeks, severe nausea/vomiting, inability to eat/drink normally, significantly limited daily activities, and signs of dehydration [7].
  • Document Refractoriness: this compound should be considered only after failure of first-line antiemetics (e.g., metoclopramide, ondansetron) [7] [6].
  • Assess Comorbidities: Evaluate for psychiatric comorbidities (e.g., bipolar disorder, anxiety) where this compound's dual effects may be particularly beneficial [2] [6].

Step 2: Risk-Benefit Discussion and Informed Consent

  • Discuss Risks: Review potential neonatal adaptation syndrome, limited human teratogenicity data, and maternal side effects.
  • Highlight Benefits: Emphasize the risks of untreated HG, including weight loss, dehydration, nutritional deficiencies, Wernicke's encephalopathy (from thiamine deficiency), and significant psychological distress, which can lead to consideration of pregnancy termination [7] [6].

Step 3: Dosing, Titration, and Maternal Monitoring

  • Initiate Low Dose: Start at 2-4 mg orally twice or three times daily.
  • Titrate for Efficacy: Adjust dose based on control of vomiting and nausea, using tools like the PUQE-24 or HELP score to track response [7].
  • Monitor for Adverse Effects: Assess for maternal sedation, extrapyramidal symptoms, and orthostatic hypotension.

Step 4: Neonatal Care Planning

  • Communicate with Pediatric Team: Prior to delivery, inform the neonatal care team about the maternal this compound use.
  • Plan for Postnatal Observation: Ensure the newborn is monitored for 24-48 hours for signs of EPS or withdrawal [2] [4].

Conclusion and Future Directions

This compound remains a treatment option for severe, refractory HG, particularly where its psychotropic effects may provide additional benefit. Clinical application demands careful patient selection, thorough informed consent, and multidisciplinary planning for neonatal care. Future research should focus on prospective, controlled studies comparing this compound to other antipsychotics like olanzapine to better establish its efficacy and safety profile relative to newer agents.

References

Comprehensive Application Notes and Protocols: Perphenazine for Agitation Management in Psychotic Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Psychomotor agitation represents a critical emergency in psychiatric care, characterized by excessive motor activity, restlessness, irritability, and heightened responsiveness to stimuli. This condition requires rapid intervention to ensure patient safety and prevent harm to healthcare providers. Perphenazine, a medium-potency first-generation antipsychotic of the piperazinyl phenothiazine class, has demonstrated significant efficacy in managing acute agitation in psychotic patients despite being developed in the 1950s. With its favorable receptor binding profile and documented clinical effectiveness, this compound remains a valuable therapeutic option in contemporary psychiatric practice, particularly when newer atypical antipsychotics are unsuitable or ineffective.

The pharmacological management of agitation requires medications that provide rapid tranquilization without excessive sedation, while maintaining a favorable safety profile. Current treatment guidelines emphasize the importance of controlling behavioral manifestations within hours rather than days, especially in emergency settings. While recent research has focused on newer atypical antipsychotics, evidence from clinical trials and meta-analyses continues to support the role of typical antipsychotics like this compound in specific clinical scenarios, particularly for patients who may not respond adequately to first-line treatments or who experience problematic metabolic side effects with atypical agents [1] [2].

Clinical Evidence and Efficacy Data

Evidence for Agitation Management

This compound's efficacy in managing psychotic agitation is supported by multiple clinical studies and reviews. According to a comprehensive umbrella review on pharmacological management of acute agitation, conventional antipsychotics including this compound demonstrate significant effectiveness in controlling agitated behavior in psychiatric emergencies. The review highlighted that typical antipsychotics remain fundamental options for agitation management, with this compound offering a balanced profile of efficacy and tolerability [1] [2]. The CATIE trial (Clinical Antipsychotic Trials of Intervention Effectiveness) demonstrated that this compound was comparable in effectiveness to several atypical antipsychotics (risperidone, quetiapine, ziprasidone) for symptom reduction in schizophrenia, with time to treatment discontinuation for any cause being 5.6 months for this compound compared to 9.2 months for olanzapine [3].

A notable case report published in 2024 documented a 38-year-old male with treatment-resistant schizophrenia who demonstrated significant improvement in severe psychotic symptoms including agitation and aggression when switched to this compound after failing multiple atypical antipsychotics (risperidone, paliperidone, haloperidol, olanzapine, quetiapine, and ziprasidone). The patient had previously shown inadequate response despite adequate trials of other agents, suggesting this compound may offer particular benefit in treatment-resistant cases [4]. This aligns with findings that this compound has the second strongest binding affinity for D2 receptors among antipsychotics except thiothixene, which may contribute to its efficacy in cases where other antipsychotics have failed [4].

Comparative Efficacy Data

Table 1: Comparative Efficacy of Antipsychotics in Agitation Management

Medication Route Onset of Action Key Advantages Efficacy Comparison
This compound Oral/IM 30-60 minutes Medium potency, lower metabolic risk Comparable to atypical antipsychotics in CATIE trial
Haloperidol IM/IV 15-30 minutes Rapid sedation, extensive experience Less effective at 60 min compared to other options
Olanzapine IM/Oral 15-45 minutes Strong sedation effect More effective than haloperidol but higher metabolic risk
Ziprasidone IM 15-30 minutes Faster onset, better tolerated Superior tolerability to haloperidol
Lorazepam IM/IV 15-30 minutes Fewer side effects alone Enhanced efficacy when combined with antipsychotics
Loxapine Inhaled 10-20 minutes Rapid relief in acute psychosis Superior efficacy of 10 mg over 5 mg at 120 min

Data derived from multiple studies indicate that combination therapies often provide enhanced efficacy for acute agitation. The umbrella review by BMC Psychiatry noted that lorazepam proved effective with fewer side effects than antipsychotics alone and showed enhanced efficacy when combined with them [1] [2]. Similarly, combination therapy such as haloperidol with promethazine effectively reduced aggression with a lower incidence of adverse effects [1].

Dosing and Administration Protocols

Acute Agitation Management

For the management of acute agitation in psychotic patients, this compound may be administered following a structured protocol based on clinical setting and severity:

  • Hospitalized Adults: Initially, 8-16 mg administered intramuscularly or orally, repeated every 2-4 hours as needed until agitation is controlled. The maximum recommended daily dosage in hospitalized patients is 64 mg, though prolonged administration of dosages exceeding 24 mg daily should be limited to hospitalized patients or those under continuous observation [5].

  • Outpatient Settings: Lower initial doses of 4-8 mg three times daily are recommended, with careful titration based on patient response and tolerance. For maintenance therapy, the dosage should be maintained at the lowest effective level, typically ranging from 4-16 mg daily in divided doses [5].

  • Geriatric Patients: No specific dosage recommendations exist for geriatric patients, but generally, dosage should be initiated at the lower end of the recommended range (2-4 mg) and increased more gradually with close monitoring for adverse effects [5].

Administration Guidelines

Table 2: this compound Dosing Protocol for Acute Psychotic Agitation

Clinical Scenario Initial Dose Frequency Maximum Daily Dose Monitoring Parameters
Severe agitation (hospitalized) 8-16 mg IM/oral Every 2-4 hours as needed 64 mg Respiratory status, EPS symptoms, cardiovascular stability
Moderate agitation (outpatient) 4-8 mg oral Three times daily 24 mg Treatment response, sedation level, functional impairment
Geriatric patients 2-4 mg oral/IM Twice daily, increase gradually 16 mg Fall risk, cognitive changes, drug interactions
Treatment-resistant cases 8-16 mg oral Three times daily, consider combination therapy 64 mg (hospitalized only) Treatment response, emergent side effects, therapeutic drug levels

Administration considerations: this compound should be stored at room temperature (68°F to 77°F or 20°C to 25°C) in a tight, light-resistant container [6]. When switching from other antipsychotics, cross-titration is generally recommended, with gradual reduction of the previous medication while initiating this compound at low doses with careful upward titration. For patients with known CYP2D6 poor metabolizer status, doses should be reduced by 30-50% and patients monitored closely for adverse effects [3].

Pharmacological Basis and Mechanism

Receptor Binding and Signaling Pathways

This compound exerts its therapeutic effects primarily through potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is considered the primary mechanism for its antipsychotic and anti-agitation effects. The drug demonstrates a high binding affinity for D2 receptors with a Ki value of 0.765 nM, which is stronger than many other typical antipsychotics except thiothixene [4] [7]. This potent D2 blockade in the limbic system reduces positive symptoms of psychosis including hallucinations, delusions, and agitation.

In addition to its effects on dopamine receptors, this compound demonstrates significant antagonism at other receptor systems that contribute to both its therapeutic and side effect profiles:

  • Serotonergic receptors: Moderate to high affinity for 5-HT2A (Ki = 5.6 nM), 5-HT6 (Ki = 17 nM), and 5-HT7 (Ki = 23 nM) receptors, which may contribute to effects on mood and possibly reduced extrapyramidal side effects compared to high-potency first-generation antipsychotics [7].

  • Adrenergic receptors: Strong affinity for α1-adrenergic receptors (Ki = 10 nM), which contributes to its side effects of orthostatic hypotension and dizziness [7].

  • Histaminergic receptors: High affinity for H1 histamine receptors (Ki = 8 nM), which explains its sedative properties that are beneficial in managing agitation [7].

The following diagram illustrates the major receptor interactions and their clinical correlates:

G This compound This compound D2 D2 This compound->D2 Antagonism Alpha1 Alpha1 This compound->Alpha1 Antagonism H1 H1 This compound->H1 Antagonism M1 M1 This compound->M1 Weak Antagonism FiveHT2A FiveHT2A This compound->FiveHT2A Antagonism Antipsychotic Antipsychotic D2->Antipsychotic EPS EPS D2->EPS Hypotension Hypotension Alpha1->Hypotension Sedation Sedation H1->Sedation Anticholinergic Anticholinergic M1->Anticholinergic

Figure 1: this compound Receptor Interactions and Clinical Effects

Pharmacokinetic Profile

This compound demonstrates variable bioavailability of approximately 40% following oral administration due to significant first-pass metabolism. The drug is extensively metabolized in the liver primarily by cytochrome P450 2D6 (CYP2D6) to active metabolites including 7-hydroxythis compound, which retains about 70% of the biological activity of the parent drug [3]. The elimination half-life ranges from 8-12 hours (average 9.5 hours), though in some cases it may extend to 20 hours, requiring 4-5 half-lives (approximately 38-47.5 hours) for complete elimination from the body [8].

Genetic polymorphisms in CYP2D6 significantly impact this compound plasma concentrations and clearance. Poor metabolizers exhibit a 4-fold higher area under the curve (AUC) compared to extensive metabolizers, resulting in higher drug levels and increased risk of adverse effects such as oversedation and parkinsonism [3]. This pharmacogenetic variation necessitates careful dose titration and monitoring, particularly when initiating therapy.

Safety Profile and Adverse Effect Management

Adverse Effect Spectrum

This compound shares the class-specific toxicities of other phenothiazine antipsychotics, with extrapyramidal symptoms representing the most significant concern. The safety profile can be categorized by frequency and severity:

  • Common side effects (often mild to moderate): Drowsiness, dizziness, blurred vision, dry mouth, constipation, inability to empty bladder, restlessness, and weight gain [6] [9]. These effects often diminish with continued treatment and typically do not require discontinuation.

  • Serious adverse effects: Include uncontrolled movements (tardive dyskinesia), Parkinson-like symptoms (shakiness, stiffness, jerkiness, drooling), neuroleptic malignant syndrome (NMS), blood disorders, seizures, high prolactin level (hyperprolactinemia), low blood pressure upon standing (orthostatic hypotension), and liver damage [6] [9].

Table 3: Management of Significant Adverse Effects

Adverse Effect Incidence Onset Risk Factors Management Strategies
Acute dystonia 5-10% Hours to days Young males, high potency Reduce dose, anticholinergics (benztropine)
Akathisia 15-20% Days to weeks Middle-aged, females Dose reduction, beta-blockers, benzodiazepines
Parkinsonism 15-20% Weeks Elderly, females, high doses Anticholinergics, amantadine, dose reduction
Tardive Dyskinesia 5% annually (young), 12% (elderly) Months to years Elderly, females, prolonged use Gradually withdraw, switch to clozapine, VMAT2 inhibitors
Neuroleptic Malignant Syndrome 0.1-0.2% Any time Agitation, dehydration, rapid dose escalation Immediate discontinuation, intensive care support
Orthostatic Hypotension 10-15% Initial days Elderly, cardiac disease, dehydration Slow position changes, hydration, fludrocortisone
Contraindications and Special Populations

This compound is contraindicated in patients with known hypersensitivity to this compound or other phenothiazines, comatose states, significant CNS depression from other agents, bone marrow depression, blood dyscrasias, significant liver damage, or suspected subcortical brain damage [5].

Black box warnings include increased mortality in geriatric patients with dementia-related psychosis; antipsychotic drugs including this compound are not approved for the treatment of dementia-related psychosis [9] [5]. Analysis of 17 placebo-controlled trials revealed an approximate 1.6- to 1.7-fold increase in mortality in geriatric patients with dementia-related psychosis treated with antipsychotic agents compared to placebo [5].

In pregnant women, this compound should be used only if clearly needed, though it has been used off-label for treatment of hyperemesis gravidarum at the lowest effective dose for the shortest possible duration [7]. In elderly patients, lower dosages are recommended with gradual titration and close monitoring for orthostatic hypotension, sedation, and extrapyramidal symptoms [5].

Experimental Protocols and Assessment Methodologies

Clinical Trial Design for Agitation Studies

For researchers investigating this compound's efficacy in agitation management, the following methodological framework is recommended based on current literature and assessment tools:

  • Patient Selection: Include adults aged 18-65 with acute agitation secondary to psychotic disorders (schizophrenia, schizoaffective disorder, bipolar mania) confirmed by diagnostic criteria (DSM-5-TR or ICD-10). Exclude patients with dementia-related psychosis, significant medical comorbidities, substance intoxication, or pregnancy.

  • Randomization and Blinding: Utilize double-blind, randomized controlled trial design with active comparators (e.g., haloperidol, olanzapine) and placebo where ethically justified. Stratified randomization based on diagnosis and agitation severity is recommended.

  • Assessment Tools: Implement standardized agitation scales at baseline and regular intervals (15, 30, 60, 90, and 120 minutes post-dose):

    • PANSS-EC (Positive and Negative Syndrome Scale Excited Component): The most widely utilized and validated scale for psychiatric agitation [2].
    • BARS (Behavioral Activity Rating Scale): Simple 7-point scale that doesn't require patient responses, ideal for acutely agitated patients [2].
    • ACES (Agitation-Calmness Evaluation Scale): Measures sedation and calmness effects.

The following diagram outlines the recommended clinical trial workflow:

G Screening Screening Inclusion Inclusion Screening->Inclusion Exclusion Exclusion Screening->Exclusion Baseline Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Randomization->Treatment Assessment Assessment Treatment->Assessment PANSS PANSS Assessment->PANSS BARS BARS Assessment->BARS ACES ACES Assessment->ACES Safety Safety Assessment->Safety Endpoint Endpoint Inclusion->Baseline Exclude Exclude Exclusion->Exclude PANSS->Endpoint BARS->Endpoint ACES->Endpoint Safety->Endpoint Efficacy Efficacy

Figure 2: Agitation Clinical Trial Assessment Workflow

Pharmacogenetic Testing Protocol

Given the significant impact of CYP2D6 polymorphisms on this compound metabolism and clearance, the following testing protocol is recommended for clinical trials and precision medicine approaches:

  • Genetic Testing: Obtain CYP2D6 genotyping prior to initiation of this compound therapy using FDA-cleared platforms. Identify patient status as poor metabolizer (PM), intermediate metabolizer (IM), extensive metabolizer (EM), or ultrarapid metabolizer (UM).

  • Dosing Adjustments:

    • Poor metabolizers: Reduce initial dose by 50% with careful titration and therapeutic drug monitoring.
    • Intermediate metabolizers: Initiate at lower end of dosing range (2-4 mg) with slow titration.
    • Extensive metabolizers: Standard dosing protocols apply.
    • Ultrarapid metabolizers: May require higher doses or more frequent administration.
  • Therapeutic Drug Monitoring: Measure plasma concentrations at steady state (after 5-7 days of consistent dosing) with target therapeutic range of 0.8-2.4 ng/mL. Trough levels should be obtained just before next scheduled dose.

Conclusion and Future Directions

This compound remains a valuable therapeutic option for managing acute agitation in psychotic patients, offering a balance of efficacy, rapid onset, and lower metabolic risk compared to some atypical antipsychotics. The drug's potent D2 antagonism, combined with its effects on serotonergic, adrenergic, and histaminergic receptors, provides both therapeutic benefits and a manageable side effect profile when administered appropriately. Genetic polymorphisms in CYP2D6 represent a key consideration for personalized dosing strategies to optimize efficacy while minimizing adverse effects.

Future research should focus on direct comparisons with newer antipsychotics in contemporary clinical settings, exploration of combination therapies with benzodiazepines or other antipsychotics for enhanced efficacy, and development of pharmacogenetic algorithms to guide precision dosing. Additionally, further investigation is needed regarding this compound's potential role in treatment-resistant agitation and its long-term neurological effects compared to atypical antipsychotics. As treatment paradigms evolve, this compound's favorable cost-effectiveness profile and demonstrated efficacy ensure its continued relevance in psychiatric practice and research.

References

perphenazine extrapyramidal symptoms management

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Overview of EPS Incidence

The table below summarizes key quantitative data on EPS incidence from large-scale studies, which is vital for risk assessment during drug development.

Study Context Population / Study Details EPS Incidence Most Common EPS Types Observed
Single low-dose (8 mg) for PONV prophylaxis [1] [2] 45,766 surgical outpatients 1.3 per 10,000 patients (0.013%) Akathisia (5 out of 6 cases), Acute Dystonia (1 out of 6 cases)
Chronic treatment for Schizophrenia (CATIE Trial) [3] Patients with schizophrenia No significant difference vs. several SGAs Parkinsonism, Akathisia, Dystonia

Experimental Protocols for EPS Assessment

For researchers designing preclinical or clinical studies, the following standardized methodologies are critical for consistent and reliable EPS identification and measurement.

1. Protocol for Clinical Rating Scale Assessment This protocol is based on the methodologies used in the CATIE Schizophrenia Trial [3].

  • Primary Objective: To quantify the severity and incidence of treatment-emergent EPS over time.
  • Tools:
    • Simpson-Angus Scale (SAS): A 10-item instrument used to assess drug-induced parkinsonism, focusing on rigidity [3].
    • Barnes Akathisia Rating Scale (BARS): A 4-item scale to diagnose and assess the severity of akathisia [3].
    • Abnormal Involuntary Movement Scale (AIMS): A 12-item scale to assess the severity of tardive dyskinesia [3].
  • Workflow:
    • Baseline Assessment: Conduct all three scales prior to initiating treatment or at randomization.
    • Scheduled Follow-ups: Administer scales at predefined intervals (e.g., months 1, 3, and quarterly thereafter).
    • Endpoint Definition:
      • Parkinsonism Caseness: A score of ≥1 (mild) on at least two SAS items or ≥2 (moderate) on one item [3].
      • Akathisia Caseness: A BARS global score of ≥2 (mild) [3].
      • Tardive Dyskinesia: Using Schooler-Kane criteria (e.g., a score of ≥2 on two AIMS items or ≥3 on one item at two consecutive assessments) [3].

2. Protocol for Retrospective Analysis of EPS Incidence This method, used to audit low-frequency events, is exemplified by the 11-year analysis of perphenazine in ambulatory surgery [1].

  • Primary Objective: To identify and characterize rare EPS events in a large patient population.
  • Data Interrogation:
    • Pharmacy Records: Identify patients exposed to the drug of interest.
    • Trigger Markers: Search for:
      • Administration of EPS treatments (e.g., diphenhydramine, benztropine) within 24 hours of the study drug.
      • "Stop medication" orders for the study drug.
      • Newly documented allergies to the study drug.
      • Any recorded complication attributed to the drug.
    • Quality Improvement (QI) Databases: Cross-reference with voluntary adverse event reports.
  • Case Adjudication:
    • Review all identified patient records.
    • Categorize events based on standardized definitions for dystonia, akathisia, and parkinsonism.
    • Classify the likelihood of association (e.g., "likely" or "possible") through consensus among multiple reviewers [1].

FAQs on EPS Pathophysiology and Management

Q1: What is the primary neurochemical mechanism behind this compound-induced EPS? A1: The primary mechanism is the antagonism of dopamine D2 receptors in the nigrostriatal pathway of the basal ganglia. This compound has a high affinity for the D2 receptor (Ki = 0.765 nM) [4]. This blockade disrupts the delicate balance between dopamine and acetylcholine in the striatum, leading to a relative excess of cholinergic activity, which manifests as various movement disorders [5].

Q2: How do the EPS profiles of first-generation (e.g., this compound) and second-generation antipsychotics (SGAs) compare? A2: Evidence from the CATIE trial indicates that at moderate doses, this compound's overall EPS profile is not significantly different from that of several SGAs (olanzapine, quetiapine, risperidone, ziprasidone). However, secondary outcomes suggested that patients on risperidone and this compound had a greater likelihood of requiring concomitant medication for akathisia, while those on quetiapine had lower rates of antiparkinsonism medication use [3].

Q3: What are the standard management strategies for acute this compound-induced EPS? A3: Acute EPS are generally reversible and managed effectively with specific pharmacological agents [1].

  • First-line Treatment: Diphenhydramine, an antihistamine with anticholinergic properties, administered intravenously or orally.
  • Alternative/Adjunct: Benztropine, a dedicated anticholinergic agent. In the large retrospective study, all cases of akathisia and dystonia resolved with this approach, though sedation from diphenhydramine can be a management consideration itself [1].

Signaling Pathway and Research Workflow

The following diagrams illustrate the core mechanism of EPS and a structured approach for its research evaluation.

eps_mechanism This compound This compound D2_Receptor D2_Receptor This compound->D2_Receptor Antagonizes Altered Basal Ganglia Output Altered Basal Ganglia Output D2_Receptor->Altered Basal Ganglia Output Leads to Thalamic Inhibition Thalamic Inhibition Altered Basal Ganglia Output->Thalamic Inhibition Reduced Cortical Activation Reduced Cortical Activation Thalamic Inhibition->Reduced Cortical Activation Motor Symptoms (EPS) Motor Symptoms (EPS) Reduced Cortical Activation->Motor Symptoms (EPS) Dopamine (DA) Dopamine (DA) Dopamine (DA)->D2_Receptor Normally Binds ACh Neurons ACh Neurons Relative ACh Excess Relative ACh Excess ACh Neurons->Relative ACh Excess Disinhibition Relative ACh Excess->Altered Basal Ganglia Output

research_workflow Study Design Study Design EPS Assessment EPS Assessment Study Design->EPS Assessment Clinical Trial Clinical Trial Study Design->Clinical Trial Retrospective Audit Retrospective Audit Study Design->Retrospective Audit Data Collection Data Collection EPS Assessment->Data Collection Clinical Rating Scales\n(SAS, BARS, AIMS) Clinical Rating Scales (SAS, BARS, AIMS) EPS Assessment->Clinical Rating Scales\n(SAS, BARS, AIMS) Treatment Records\n(Trigger Analysis) Treatment Records (Trigger Analysis) EPS Assessment->Treatment Records\n(Trigger Analysis) Case Adjudication Case Adjudication Data Collection->Case Adjudication Incidence Calculation & Analysis Incidence Calculation & Analysis Case Adjudication->Incidence Calculation & Analysis Standardized Definitions\n(Dystonia, Akathisia...) Standardized Definitions (Dystonia, Akathisia...) Case Adjudication->Standardized Definitions\n(Dystonia, Akathisia...) Reviewer Consensus Reviewer Consensus Case Adjudication->Reviewer Consensus

References

perphenazine CYP2D6 polymorphism dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Perphenazine and CYP2D6 Polymorphism

1. How do CYP2D6 polymorphisms affect this compound exposure and response? CYP2D6 polymorphisms significantly influence this compound plasma concentrations and tissue sensitivity through two primary mechanisms:

  • Pharmacokinetic Impact: The CYP2D6 enzyme is the primary metabolizer of this compound in the liver [1]. Genetic variants that reduce or abolish enzyme function lead to higher systemic exposure.

    • In a study of Chinese-Canadian volunteers, individuals with the CYP2D6*10/*10 genotype (associated with reduced function) had a 2.9-fold higher mean area under the curve (AUC) for this compound concentration compared to those carrying a fully functional CYP2D6*1 allele [2].
    • Population pharmacokinetic data from the CATIE trial further indicates that an individual's race and smoking status are significant covariates for this compound clearance, which may interact with CYP2D6 genetics [1].
  • Pharmacodynamic Impact: Beyond metabolism, CYP2D6 may directly influence pituitary gland sensitivity to this compound's dopamine-blocking effect. Research suggests that even after accounting for this compound blood levels, the CYP2D6*10/*10 genotype was associated with a 66% reduction in pharmacodynamic tissue sensitivity, measured by the prolactin response per unit of drug exposure [3] [2]. This points to a potential role for CYP2D6 in modulating local endogenous neurotransmitter levels.

2. What are the key CYP2D6 alleles and how are phenotypes assigned? Clinical CYP2D6 genotyping involves identifying key star alleles and calculating an activity score to predict metabolizer status [4] [5]. The tables below summarize the core alleles recommended for clinical testing and the standard phenotype assignment.

Table 1: Key CYP2D6 Alleles and Their Functional Impact

Star Allele Core SNPs Functional Status Value for Activity Score
*1, *2, *35 - Normal Function 1
*9, *17, *29, *41 Various Decreased Function 0.5
*10 rs1065852, rs1135840 "Severely" Decreased Function 0.25
*3, *4, *5, *6, *40 Various No Function 0
*1xN, *2xN Gene Duplication Increased Function 2 (per copy)

Table 2: From Genotype to Phenotype

Activity Score Predicted Phenotype Description
> 2.25 Ultrarapid Metabolizer (UM) Increased enzyme activity
1.25 - 2.25 Normal Metabolizer (NM) Normal enzyme activity
0.25 - 1.0 Intermediate Metabolizer (IM) Decreased enzyme activity
0 Poor Metabolizer (PM) No functional enzyme activity

3. What is the experimental workflow for clinical CYP2D6 genotyping? A robust clinical genotyping protocol must accurately identify a core set of variants, haplotypes, and copy number variations (CNVs) [5]. The following diagram outlines a generalized workflow:

G Start Sample Collection (DNA Source) A DNA Extraction and Quantification Start->A B Targeted Genotyping or Gene Sequencing A->B C Copy Number Variation (CNV) Analysis B->C D Variant Phasing & Star Allele Assignment C->D E Activity Score Calculation D->E F Phenotype Prediction (UM, NM, IM, PM) E->F End Clinical Report F->End

Key Methodological Considerations:

  • Variant Detection: Use targeted genotyping or full-gene sequencing (Sanger or NGS) to identify key single nucleotide polymorphisms (SNPs) and small indels that define star alleles (e.g., *3, *4, *10) [4] [5].
  • CNV Analysis: It is critical to test for gene deletions (*5) and duplications/multiplications (e.g., *1xN), as these structural variants account for about 7% of all CYP2D6 variations and directly impact the activity score [5]. Long-range PCR is a common method for this.
  • Variant Phasing: For sequencing approaches, determining which variants are on the same chromosome (phasing) is necessary for accurate haplotype (star allele) assignment. This can be technically challenging due to the presence of highly homologous pseudogenes (CYP2D7, CYP2D8) [5].

4. How should dose adjustments be considered based on CYP2D6 status? While definitive, universally adopted dosing guidelines are not yet established, research provides clear direction for clinical and development decision-making.

  • Poor and Intermediate Metabolizers: These individuals are at a higher risk of dose-dependent side effects due to elevated drug concentrations [4] [6]. For PMs and IMs, consider:

    • Initiating therapy at the lower end of the standard dosage range.
    • More frequent Therapeutic Drug Monitoring (TDM), as recommended for many antipsychotics metabolized by CYP2D6 [7].
    • A slower titration schedule to find the minimum effective dose.
  • Ultrarapid Metabolizers: These individuals may experience subtherapeutic drug concentrations and poor efficacy [4]. For UMs, consider:

    • The potential need for a higher than standard dose to achieve therapeutic plasma levels.
    • Awareness that standard dosing could lead to treatment failure.

Table 3: Factors Influencing this compound Clearance Beyond Genotype (from CATIE Trial)

Covariate Impact on Clearance Clinical Research Consideration
Smoking Status Clearance is 159 L/h higher in active smokers vs. nonsmokers. Confounding factor; must be recorded and controlled for in PK/PD studies.
Race Nonsmoking African Americans had 48% higher clearance than nonsmoking individuals of other races. Highlights the importance of diverse study populations and ancestry-specific allele frequencies.

Troubleshooting Common Experimental Challenges

  • Challenge: Inconsistent or ambiguous star allele assignment.

    • Solution: Ensure your assay is validated to detect key Tier 1 alleles (*3, *4, *5, *10, *41) and CNVs. Use reference materials from organizations like the Coriell Institute or the Genetic Testing Reference Material Coordination Program (GeT-RM) to verify your assay's performance [5].
  • Challenge: Differentiating CYP2D6 from its pseudogenes during sequencing.

    • Solution: Employ primer sequences and bioinformatic tools specifically designed to avoid co-amplification or misalignment of CYP2D7 and CYP2D8 sequences. For NGS data, use specialized pipelines like CYP2D6starCall or Stargazer that are optimized for this gene [5].
  • Challenge: Discrepancy between predicted phenotype and observed drug concentration.

    • Solution: Investigate potential drug-drug interactions. This compound's clearance can be significantly reduced by strong CYP2D6 inhibitors (e.g., quinidine, mavorixafor) [8]. Re-evaluate for nongenetic factors like smoking status or liver impairment [1].

References

perphenazine drug interactions metabolic inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Primary CYP Isoforms in Perphenazine Metabolism

CYP Isoform Relative Contribution to N-dealkylation Inhibitors (Examples) Inducers (Examples)
CYP3A4 ~40% [1] Clarithromycin, Ketoconazole [2] Carbamazepine, Rifampin [2]
CYP2D6 20-25% [1] Bupropion, Fluoxetine, Quinidine [2] -
CYP1A2 20-25% [1] Fluvoxamine, Ciprofloxacin [2] Tobacco smoking [2]
CYP2C19 20-25% [1] Fluoxetine, Fluvoxamine [2] Rifampin [2]

The N-dealkylation pathway accounts for about 57% of this compound's metabolism in vitro, with the remaining 43% involving other pathways that may depend more heavily on CYP2D6 [1]. The following diagram illustrates this primary metabolic pathway.

PerphenazineMetabolism This compound Primary Metabolic Pathway This compound This compound Metabolite Metabolite This compound->Metabolite N-dealkylation (57% of metabolism) CYP3A4 CYP3A4 CYP3A4->this compound 40% CYP2D6 CYP2D6 CYP2D6->this compound 20-25% CYP1A2 CYP1A2 CYP1A2->this compound 20-25% CYP2C19 CYP2C19 CYP2C19->this compound 20-25%

Clinically Significant Drug Interactions

Beyond metabolic inhibition, this compound has several other critical interaction risks. The table below lists contraindicated and serious interactions.

Interaction Type / Drug Class Example Drugs Clinical Consequence
Contraindicated (QTc Prolongation) Disopyramide, Ibutilide, Pimozide, Procainamide, Quinidine, Sotalo [3] Increased risk of life-threatening cardiac arrhythmias (e.g., Torsade de Pointes).
Dopamine Agonists Bromocriptine, Cabergoline, Apomorphine, Dopamin [3] This compound antagonizes dopamine receptors, decreasing the efficacy of the agonist.
Central Nervous System (CNS) Depressants Opioids (e.g., Fentanyl), Benzodiazepines, Alcohol, Barbiturate [4] [3] Additive CNS depression, leading to profound sedation, respiratory depression, coma, or death.
Strong CYP2D6 Inhibitors Bupropion, Fluoxetine, Paroxetine, Quinidin [2] [3] Increased this compound plasma concentration, raising the risk of adverse effects like over-sedation and parkinsonism, especially in CYP2D6 poor metabolizers [5].

Experimental & Clinical Considerations

For researchers and clinicians, the following points are critical:

  • Consider Genotyping: The CYP2D6 enzyme exhibits significant genetic polymorphism. Individuals classified as poor metabolizers have a 4-fold higher area under the curve (AUC) for this compound compared to extensive metabolizers, leading to a greater risk of adverse effects like over-sedation and parkinsonism [5]. Genotyping can be valuable in troubleshooting unexpected toxicities.
  • Monitor for Toxicity: During co-administration with CYP inhibitors, closely monitor patients for signs of dose-dependent extrapyramidal symptoms (EPS), sedation, and orthostatic hypotension [6] [5].
  • Understand Interaction Timelines: Enzyme inhibition by a drug typically begins with the first dose and dissipates over approximately five half-lives after the inhibitor is stopped [7]. However, for irreversible enzyme inhibition, the duration may be longer.

References

perphenazine solid lipid nanoparticle encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol: PPZ-SLN Preparation

The primary method cited for preparing PPZ-SLNs is the solvent emulsification-evaporation technique [1]. The workflow for this method and subsequent characterization is outlined below.

cluster_0 Step A: Aqueous Phase cluster_1 Step B: Organic Phase cluster_2 Step C: Emulsification cluster_3 Step D: SLN Formation cluster_4 Step E: Characterization A A. Prepare Aqueous Phase C C. Form Primary Emulsion A->C A1 Dissolve Tween 80 in 25 mL purified water A->A1 B B. Prepare Organic Phase B->C B1 Mix PPZ, GMS, Lecithin in organic solvent B->B1 D D. Form SLNs C->D C1 Add organic phase dropwise to aqueous phase C->C1 E E. Characterize SLNs D->E D1 Continue homogenization for 1 hour D->D1 E1 Particle Size & PDI (DLS) E->E1 A2 Heat to 70°C in water bath A1->A2 B2 Sonicate for 5 min for transparency B1->B2 B3 Heat to 70°C in water bath B2->B3 C2 Homogenize at 10,000 rpm, 70°C C1->C2 D2 Cool emulsion in ice bath for 30 min D1->D2 E2 Zeta Potential E1->E2 E3 Encapsulation Efficiency (HPLC) E2->E3 E4 Morphology (TEM) E3->E4

Materials Used in the Cited Study [1]:

  • Drug: Perphenazine (PPZ)
  • Lipid: Glycerol Monostearate (GMS)
  • Surfactant: Tween 80
  • Stabilizer: Soybean Lecithin
  • Organic Solvents: Chloroform and Dichloromethane

Optimization Parameters & Target Values

To achieve high encapsulation efficiency, the formulation and process parameters must be carefully controlled. The following table summarizes the critical factors and the target values obtained from the optimized study [1].

Factor Impact on Encapsulation Efficiency (EE) Optimized Value / Target
Lipid (GMS) Amount Critical; forms core matrix to entrap drug [1]. Optimized via BBD [1].
Surfactant (Tween 80) Amount Critical; stabilizes emulsion, affects particle size & EE [1]. Optimized via BBD [1].
Lecithin Amount Critical; acts as co-surfactant and stabilizer [1]. Optimized via BBD [1].
Particle Size Smaller particles have larger surface area, potentially lowering EE. 104 ± 3.92 nm [1].
Polydispersity Index (PDI) Indicates size uniformity; lower PDI is better for batch consistency. Target: < 0.3 (ideal 0.05-0.2) [2].
Zeta Potential High value prevents aggregation, improving physical stability. -28 ± 2.28 mV [1].

The optimized formulation from the study achieved an Encapsulation Efficiency of 83% ± 1.29 [1].

Troubleshooting Common Issues

Here is a guide to diagnose and resolve typical problems encountered during PPZ-SLN development.

| Problem & Phenomenon | Possible Root Cause | Proposed Solution | | :--- | :--- | :--- | | Low Encapsulation Efficiency | Insufficient lipid to encapsulate drug load [1]. | Optimize lipid-to-drug ratio using statistical design [1]. | | | Drug leaking into aqueous phase due to high solubility. | Ensure organic and aqueous phases are at the same temperature (70°C) before emulsification [1]. | | | Surfactant type or concentration not optimal, leading to poor emulsion stability [1]. | Screen surfactants (e.g., Tween 80, lecithin) and concentrations [1]. | | Large Particle Size & High PDI | Inefficient homogenization energy or time [1]. | Increase homogenization speed (e.g., 10,000 rpm) and duration [1]. Consider microfluidics for better control [2]. | | | Rapid solvent evaporation causing aggregation. | Control the evaporation rate; slow stirring can help [1]. | | | High lipid concentration leading to viscosity issues. | Reduce lipid content or increase surfactant to improve emulsification [1]. | | Particle Aggregation | Low zeta potential leading to low electrostatic repulsion [2]. | Modify surface charge by adjusting surfactant ratio. Target zeta potential |mV| > 25 for good stability [1] [2]. | | | Inadequate surfactant coverage. | Increase surfactant concentration or use a combination of surfactants (e.g., Tween 80 with lecithin) [1]. | | Incomplete Drug Release | Lipid matrix too crystalline, trapping the drug. | Consider using a blend of solid and liquid lipids to modify matrix crystallinity. | | | Drug is not molecularly dispersed in the lipid. | Ensure complete dissolution of the drug in the molten lipid phase during preparation [1]. |

The logical process for diagnosing and resolving these issues is summarized in the following workflow.

Start Identify Problem A Low EE? Start->A B Large Size/High PDI? Start->B C Aggregation? Start->C D Incomplete Release? Start->D CA1 Check lipid-to-drug ratio A->CA1 CA2 Check phase temperatures A->CA2 CA3 Optimize surfactant system A->CA3 CB1 Increase homogenization energy/time B->CB1 CB2 Consider microfluidics B->CB2 CB3 Adjust lipid concentration B->CB3 CC1 Measure Zeta Potential C->CC1 CC2 Increase surfactant concentration C->CC2 CD1 Check lipid matrix crystallinity D->CD1 CD2 Verify drug dissolution in lipid D->CD2

Key Technical Considerations for Success

  • Statistical Optimization: The cited study successfully used a Box-Behnken Design (BBD) to systematically optimize the amounts of lipid (GMS), surfactant (Tween 80), and stabilizer (lecithin) to achieve the target responses for particle size, zeta potential, and encapsulation efficiency [1]. This approach is highly recommended over one-factor-at-a-time experimentation.
  • Characterization is Crucial: Beyond EE%, thorough characterization is essential. This includes assessing in-vitro drug release profile (the optimized PPZ-SLNs showed sustained release over 48 hours), solid-state properties (using DSC and P-XRD to confirm the amorphous state of the drug), and morphology (using TEM) [1].
  • Monitor Cytotoxicity: Even with biocompatible ingredients, performing cytotoxicity studies (e.g., on relevant cell lines like HT-29) is a critical step to ensure the safety of the developed formulation [1].

References

perphenazine prolactin elevation management side effects

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Perphenazine and Prolactin Elevation

Question Answer for Researchers
What is the mechanism behind prolactin elevation? This compound is a potent dopamine D2 receptor antagonist [1] [2]. This blockade occurs in the pituitary gland, inhibiting the dopamine-mediated tonic suppression of prolactin secretion, leading to a rise in serum prolactin levels [3] [2].
How common is this side effect? Disturbances such as galactorrhea, amenorrhea, gynecomastia, and impotence have been reported [3]. The elevation persists during chronic administration [3].
What are the potential clinical consequences? Elevated serum prolactin can lead to galactorrhea, amenorrhea, gynecomastia, and impotence [3]. The clinical significance for most patients is unknown, but it may be a factor of importance in patients with a previously detected breast cancer [3].
Are there any long-term risks? Chronic hyperprolactinemia may lead to fertility or bone problems, such as decreased bone density [4].

Troubleshooting & Management Guide

For researchers observing prolactin elevation in a study context, consider the following protocol for monitoring and management.

Step 1: Confirm and Quantify Prolactin Elevation
  • Methodology: Establish a baseline serum prolactin level before initiating treatment. Monitor levels at regular intervals (e.g., 3 months, 6 months, and then annually) during chronic administration [3].
  • Data Interpretation: Document the magnitude of the increase. Correlate prolactin levels with the emergence of clinical symptoms in study subjects.
Step 2: Investigate Contributing Factors

When elevated prolactin is identified, investigate these potential contributing factors:

  • Pharmacogenomics: this compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme [1] [2]. Poor metabolizers may experience higher plasma concentrations of the active drug and its metabolite (7-hydroxy this compound), leading to a greater risk of adverse effects, including over-sedation, parkinsonism, and potentially more pronounced prolactin elevation [1] [2].
  • Drug-Drug Interactions: Concomitant administration of other drugs that inhibit CYP2D6 or that are also associated with hyperprolactinemia may amplify this effect.
Step 3: Implement Management Strategies
  • Dose Reduction: If clinically appropriate for the study, consider reducing the dose of this compound to the lowest effective level, as the smallest dose producing a satisfactory clinical response should be sought [3].
  • Alternative Antipsychotics: Consider switching to an antipsychotic with a lower propensity for prolactin elevation if the research protocol allows. Data from the CATIE study found this compound comparable in effectiveness to several atypical antipsychotics, which may have different metabolic and side-effect profiles [2].
  • Adjunctive Treatments: The use of adjunctive treatments like aripiprazole to normalize prolactin levels may be explored in a clinical setting, though this is outside the scope of basic research protocols.

Experimental Data Summary

The table below summarizes key quantitative data from clinical and preclinical studies relevant to prolactin elevation.

Parameter Findings / Quantitative Data Source / Context
Mechanism of Action Potent dopamine D2 receptor antagonism. Binds to D1 and D2 receptors [1]. DrugBank Overview [1].
Metabolism & Pharmacogenomics Metabolized by CYP2D6 to 7-hydroxy this compound (retains ~70% activity). AUC is 4-fold higher in CYP2D6 poor metabolizers [2]. ScienceDirect Topic Summary [2].
Clinical Efficacy (CATIE Study) Time to treatment discontinuation for any cause was 5.6 months for this compound. Comparable to several atypical antipsychotics for symptom reduction [2]. ScienceDirect Topic Summary [2].
Cell Culture Study (In Vitro) Incubation with this compound (25 µM) for 8 and 16 hours led to 80% and 40% reduction in ATP levels, indicating necrotic cell death via mitochondrial damage [2]. ScienceDirect Topic Summary [2].

Prolactin Elevation Signaling Pathway

The following diagram illustrates the mechanism by which this compound induces hyperprolactinemia, based on the information gathered.

G Hypothalamus Hypothalamus Dopamine Dopamine Hypothalamus->Dopamine Releases D2_Receptor D2_Receptor Dopamine->D2_Receptor Binds to Pituitary Pituitary Prolactin_Secretion Prolactin_Secretion D2_Receptor->Prolactin_Secretion Inhibits This compound This compound This compound->D2_Receptor Antagonizes

This diagram shows the key pathway affected by this compound. The technical specifications for the diagram are as follows:

  • Title: this compound-Induced Prolactin Elevation Pathway
  • Max Width: 760px
  • Color Contrast: All foreground elements (text, arrows) have sufficient contrast against their background colors as per the specified palette (e.g., white text on colored nodes, dark arrows/grey text on light background).
  • Node Text Contrast: The fontcolor attribute is explicitly set for all colored nodes to ensure high contrast against the node's fillcolor.

References

perphenazine tardive dyskinesia risk mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Data

For your research and development work, the following quantitative data and methodological details are critical.

Comparative Risk of Tardive Dyskinesia

The data below illustrates the elevated risk associated with perphenazine (an FGA) compared to other agents, which is central to risk mitigation.

Antipsychotic Category Specific Agent Reported TD Risk / Context
First-Generation Antipsychotic (FGA) This compound Associated with a higher incidence of neurological side effects, including TD, compared to atypical (second-generation) antipsychotics [1].
First-Generation Antipsychotic (FGA) First-Generation Antipsychotics (in general) A meta-analysis found the overall rate ratio for TD was 0.353 for SGAs vs. FGAs, indicating a significantly lowered risk with SGAs [2]. One large prospective study (CATIE) found no significant difference in TD rates between this compound and several SGAs (risperidone, olanzapine, ziprasidone, quetiapine) [2] [3].
Second-Generation Antipsychotic (SGA) Clozapine, Quetiapine Considered "less risky" for causing TD and other extrapyramidal symptoms. Clozapine has evidence supporting its use to reduce dyskinetic symptoms [4] [5].
Second-Generation Antipsychotic (SGA) Risperidone (in elderly) In a study of elderly patients with dementia (mean age 82.5), 2.6% developed TD after one year of treatment with low-dose risperidone (<1 mg/day) [4].

Assessment Methodology: The AIMS Tool

The Abnormal Involuntary Movement Scale (AIMS) is the most widely used instrument for detecting and grading the severity of TD in clinical trials and practice [6] [7].

  • Protocol: The AIMS is a structured examination that rates the severity of involuntary movements (e.g., facial, limb, trunk) on a 0-4 scale, and also assesses global severity and functional impact [6].
  • Application in Trials: It is recommended to administer the AIMS at baseline before initiating an antipsychotic and to perform follow-up screenings at intervals no longer than three months [6]. This allows for the early detection of emergent dyskinetic movements.

Pathophysiology & Signaling Pathways

The development of TD is linked to chronic blockade of dopamine D2 receptors in the nigrostriatal pathway. The following diagram outlines the key mechanistic pathways.

td_pathway cluster_hypotheses Proposed Pathophysiological Mechanisms start Chronic D2 Receptor Blockade by this compound hypothesis1 D2 Receptor Upregulation and Supersensitivity start->hypothesis1 hypothesis2 Increased Dopamine Metabolism and Oxidative Stress start->hypothesis2 hypothesis3 Neuronal Toxicity & Cell Loss in Basal Ganglia start->hypothesis3 outcome Altered Basal Ganglia Output (Disinhibition of Movement) hypothesis1->outcome hypothesis2->outcome hypothesis3->outcome clinical Clinical Manifestation of Tardive Dyskinesia outcome->clinical

References

perphenazine neuroleptic malignant syndrome diagnosis

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Criteria for Perphenazine-induced NMS

NMS is a rare, life-threatening idiosyncratic reaction to antipsychotic drugs like this compound, characterized by a classic tetrad of symptoms [1] [2] [3]. The table below summarizes the core and supportive features for diagnosis.

Feature Category Specific Criteria Key Considerations for Diagnosis
Major Criteria 1. Exposure to dopamine antagonist (e.g., this compound) or agonist withdrawal [1] [2]. All major criteria are typically required for a definitive diagnosis [2].
2. Fever (>100.4°F / >38°C on multiple occasions) [2] [4] [3]. Hyperthermia may be a late-onset feature [5].
3. Severe muscle rigidity ("lead-pipe" rigidity) [1] [6] [3]. This is a hallmark feature and can lead to complications like rhabdomyolysis [5] [3].
Supportive Criteria Altered mental status (e.g., agitation, delirium, stupor, coma) [1] [2] [6]. At least two supportive criteria are required alongside major criteria [1] [2].
Autonomic instability (e.g., tachycardia, labile BP, diaphoresis) [1] [2] [3].
Elevated Creatine Kinase (CK) [1] [2] [4]. CK > 1000 U/L or 4x the upper limit of normal is a common finding [5] [3].
Leukocytosis (WBC count 10,000-40,000 mm³) [1] [5].

Experimental & Diagnostic Protocols

For researchers, a systematic diagnostic workup is crucial to confirm NMS and rule out other conditions.

1. Diagnostic Evaluation Protocol The following assessments are recommended when NMS is suspected [1] [5] [6]:

  • Core Laboratory Tests:
    • Creatine Kinase (CK): Serial measurements are critical. Levels can be profoundly elevated due to muscle breakdown [1] [5].
    • Comprehensive Metabolic Panel (CMP): To assess for acute kidney injury (from rhabdomyolysis), electrolyte imbalances, and metabolic acidosis [1] [5].
    • Complete Blood Count (CBC) with Differential: To detect leukocytosis [1].
  • Additional Investigations:
    • Urinalysis: To check for myoglobinuria, indicating muscle damage [1].
    • Infectious Workup (e.g., blood cultures, chest X-ray): To rule out sepsis, pneumonia, or other infections that can mimic NMS [1] [6].
    • Neuroimaging (CT/MRI) & Lumbar Puncture: These are not diagnostic for NMS but are often necessary to exclude structural brain pathology or central nervous system (CNS) infections [1] [3].

2. Differential Diagnosis Protocol Distinguishing NMS from other similar syndromes is a key step. The diagnosis is one of exclusion [1] [3].

Differential Diagnosis Decision Pathway

Frequently Asked Questions (FAQs) for Professionals

Q1: What is the typical onset and time course of this compound-induced NMS? Symptoms usually develop over 1 to 3 days and most often appear within the first two weeks of initiating therapy or after a dose increase [5] [6]. Resolution typically occurs over 7-14 days with appropriate treatment [2] [5].

Q2: Are there specific risk factors that increase the potential for NMS with this compound? Yes, identified risk factors include [1] [5] [3]:

  • High-potency typical antipsychotics (like this compound), parenteral administration, and rapid dose escalation.
  • Concomitant use of lithium or multiple antipsychotic/anti-dopaminergic agents.
  • Personal or family history of NMS.
  • Underlying conditions like Parkinson's disease or Lewy body dementia.
  • Agitation and dehydration.

Q3: What are the primary management strategies for a confirmed NMS case in a clinical trial setting? Immediate action is required [1] [5] [6]:

  • Discontinue this compound: Immediate cessation of the offending agent is paramount.
  • Implement Supportive Care:
    • Aggressive Cooling: Use cooling blankets and ice packs.
    • IV Fluids: To correct dehydration and manage rhabdomyolysis.
    • Monitor and Treat Complications: Such as renal failure and respiratory distress.
  • Consider Pharmacotherapy (in severe cases):
    • Dantrolene: A direct-acting muscle relaxant for rigidity and hyperthermia.
    • Bromocriptine: A dopamine agonist to counteract central D2 receptor blockade.

References

FAQ & Troubleshooting Guide: Perphenazine-Epinephrine Interaction

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the theoretical basis for the perphenazine-epinephrine interaction?

The concern stems from the opposing pharmacological actions of the two drugs on vascular tone.

  • This compound's Mechanism: As a first-generation (typical) antipsychotic, this compound is a dopamine receptor antagonist and also blocks alpha-1 adrenergic receptors [1] [2]. This alpha-blockade can prevent vasoconstriction.
  • Epinephrine's Mechanism: Epinephrine is a mixed alpha- and beta-adrenergic agonist. Its effects are dose-dependent: at lower concentrations, its binding to beta-2 receptors (which cause vasodilation) predominates, while at higher concentrations, its binding to alpha-1 receptors (which cause vasoconstriction) takes over [3] [4].
  • Theoretical Interaction: When administered together, this compound's alpha-blockade may "unmask" epinephrine's beta-2 mediated vasodilatory effects. This can lead to a phenomenon known as "epinephrine reversal," resulting in a decrease in diastolic blood pressure and a compensatory tachycardia [5].

The diagram below illustrates the competing signaling pathways that underlie this potential interaction.

G cluster_path1 Vasoconstriction Pathway cluster_path2 Vasodilation Pathway Epinephrine Epinephrine A1_Rec α1-Adrenergic Receptor Epinephrine->A1_Rec B2_Rec β2-Adrenergic Receptor Epinephrine->B2_Rec This compound This compound Block α-Receptor Blockade This compound->Block Gq_Protein Gq-Protein A1_Rec->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release SR Calcium Release IP3->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Gs_Protein Gs-Protein B2_Rec->Gs_Protein AC Adenylyl Cyclase (AC) Gs_Protein->AC cAMP cAMP AC->cAMP MLCK_Inhibit MLCK Inhibition cAMP->MLCK_Inhibit Relaxation Vasodilation MLCK_Inhibit->Relaxation Block->A1_Rec Inhibits

Q2: What does the experimental and clinical evidence show about this interaction?

The evidence is conflicting, indicating that the risk is highly dependent on the experimental model and dosage.

  • Preclinical (Animal) Data: A rat study demonstrated that pretreatment with chlorpromazine (a phenothiazine antipsychotic similar to this compound) followed by high-dose epinephrine (100 μg/kg) induced significant hypotension and tachycardia. This effect was dose-dependent and was blocked by the non-selective beta-blocker propranolol, confirming the role of beta-2 receptor activation [5].
  • Clinical (Human) Data: A 2021 prospective clinical study on patients taking various antipsychotics (including typical and atypical) under general anesthesia found that a low dental dose of epinephrine (22.5 μg) did not cause statistically significant changes in systolic blood pressure, diastolic blood pressure, or heart rate [6]. This suggests that at clinically relevant low doses, the interaction may not be hemodynamically significant.

The table below summarizes the key findings from these studies.

Study Type Model / Population Epinephrine Dose Key Findings on Hemodynamics
Preclinical [5] Rats pretreated with chlorpromazine 1, 10, 100 μg/kg (intraperitoneal) Significant hypotension & tachycardia at 100 μg/kg; No significant change at 1 μg/kg. Dose-dependent effect.
Clinical [6] 30 humans on antipsychotics under general anesthesia 22.5 μg (buccal infiltration, similar to low dental dose) No statistically significant changes in SBP, DBP, or HR over 10 minutes.

Q3: What are the key experimental protocols for investigating this interaction?

For researchers looking to replicate or further investigate this interaction, here are detailed methodologies from the cited literature.

Protocol 1: Clinical Hemodynamic Monitoring (Human) [6] This protocol assesses the safety of co-administering epinephrine and antipsychotics in a controlled clinical setting.

  • 1. Subject Selection:
    • Inclusion: Patients regularly taking typical/atypical antipsychotics for >3 months, scheduled for dental procedures under general anesthesia.
    • Exclusion: Age <18 or >65, significant cardiovascular, hepatic, renal, or metabolic disease, use of concomitant cardiovascular/antidepressant drugs.
  • 2. Anesthesia & Monitoring:
    • General anesthesia induced and maintained with propofol and remifentanil.
    • Apply standard monitors: Electrocardiography (ECG), non-invasive blood pressure (NBP), pulse oximetry (SpO₂).
  • 3. Intervention & Data Collection:
    • Baseline: Record systolic BP (SBP), diastolic BP (DBP), and heart rate (HR) 5 minutes after tracheal intubation.
    • Injection: Administer 1.8 mL of 2% lidocaine with 1:80,000 epinephrine (total 22.5 μg epinephrine) via buccal infiltration over 30 seconds.
    • Measurement Points: Repeat SBP, DBP, HR measurements at 2, 4, 6, 8, and 10 minutes post-injection.
  • 4. Data Analysis:
    • Use a statistical test like Dunnett's test to compare each time point's measurements against the baseline.
    • A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Preclinical Hemodynamic Assessment (Animal) [5] This protocol is designed to elucidate the dose-response relationship and mechanism of the interaction in an animal model.

  • 1. Animal Preparation:
    • Anesthetize male Sprague-Dawley rats with sodium pentobarbital.
    • Cannulate the femoral artery for direct and continuous measurement of arterial blood pressure and pulse rate.
    • Maintain body temperature with a heating pad.
  • 2. Pretreatment & Baseline:
    • Administer a pretreatment intraperitoneal (IP) injection of either:
      • Saline (control)
      • Chlorpromazine (5 mg/kg) to simulate alpha-blockade
      • Chlorpromazine (5 mg/kg) + Propranolol (5 mg/kg) to investigate beta-receptor involvement.
    • After 15 minutes, record baseline Mean Arterial Pressure (MAP) and pulse rate for 5 minutes.
  • 3. Intervention & Data Collection:
    • Administer an IP injection of adrenaline at 1, 10, or 100 μg/kg.
    • Continuously measure and record MAP and pulse rate every minute for 20 minutes.
  • 4. Data Analysis:
    • Calculate the percentage change from baseline for MAP and pulse rate.
    • Analyze data using two-way ANOVA with post-hoc Bonferroni's test for comparisons over time, and one-way ANOVA with Dunnett's test for dose-response analysis.

Q4: What specific risks should be monitored in experimental settings?

Beyond hypotension, researchers should be vigilant for the following risks associated with the individual drugs and their potential combination:

  • Cardiovascular Effects:
    • QTc Prolongation: Both this compound and epinephrine have been associated with QTc interval prolongation on an electrocardiogram (ECG), which can increase the risk of serious ventricular arrhythmias like Torsades de Pointes [7]. Concurrent use is recommended to be Avoided or an Alternative Used due to this additive risk [7].
    • Tachycardia: A compensatory increase in heart rate is a expected consequence of beta-2 activation and hypotension [5].
    • Orthostatic Hypotension: This is a known side effect of this compound alone due to alpha-blockade [8] [2].
  • Other this compound-Related Risks:
    • Extrapyramidal Symptoms (EPS): Includes Parkinson-like symptoms, dystonia, and akathisia [8] [2].
    • Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening reaction characterized by fever, rigidity, and autonomic instability [8].

References

perphenazine overdose toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Immediate Clinical Management FAQs

The following FAQs address the acute clinical management of perphenazine overdose, based on standard toxicological principles.

  • What are the first steps in managing a suspected this compound overdose? The initial approach is supportive care, focusing on Airway, Breathing, and Circulation (ABCs) [1]. There is no specific antidote for this compound overdose [1]. Key actions include:

    • Airway Protection: Intubate if the patient has a depressed level of consciousness [1].
    • GI Decontamination: Administer activated charcoal (1 g/kg) if the patient presents within 1-2 hours of ingestion and their airway is protected [1]. Gastric lavage may be considered only if within 1 hour of a life-threatening ingestion [1].
    • Cardiac Monitoring: Initiate continuous cardiac monitoring to assess for QTc prolongation and dysrhythmias [1].
  • How should hypotension be treated?

    • First, administer an IV fluid challenge with isotonic saline [1].
    • If hypotension persists, use a direct vasoconstrictor like norepinephrine [1] [2].
    • Crucially, avoid epinephrine and dopamine, as this compound's alpha-blockade can lead to unopposed beta-effects and paradoxical worsening of hypotension [1] [2].
  • How are seizures and movement disorders managed?

    • Seizures: Treat with benzodiazepines (e.g., lorazepam, midazolam) as a first-line therapy [1].
    • Acute Dystonia: Administer anticholinergic agents (e.g., benztropine) or diphenhydramine [1].
  • What is the protocol for managing Neuroleptic Malignant Syndrome (NMS)? NMS is a life-threatening emergency characterized by hyperpyrexia, muscle rigidity, altered mental status, and autonomic instability [2]. Management includes:

    • Immediate discontinuation of this compound [2].
    • Aggressive supportive care: Active cooling, IV fluids, and monitoring for complications [1] [2].
    • Pharmacotherapy: Consider bromocriptine (a dopamine agonist) or dantrolene (for muscle rigidity and hyperthermia) as adjunctive treatments [1].

Pharmacokinetic & Research Data

For your research and development workflows, the following quantitative data on perphenazole's pharmacokinetics is critical.

Parameter Value / Range Notes / Covariates
Bioavailability [3] ~40% (Oral) Subject to first-pass metabolism.
Elimination Half-Life [3] [2] 8 - 12 hours (up to 20 hrs) Independent of dose [2].
Protein Binding [3] Not Available ---
Volume of Distribution [4] 18,200 L (Population Mean) Large volume, indicating extensive tissue distribution.
Clearance (CL) [4] 483 L/h (Population Mean) Significantly impacted by CYP2D6 phenotype, race, and smoking status [4].
Metabolism [3] [2] Extensive hepatic metabolism Primarily via CYP2D6; pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation [3] [2].

Key Covariates Affecting Clearance (from Population PK Analysis) [4]:

  • CYP2D6 Polymorphism: Poor metabolizers have significantly slower clearance and higher drug exposure [3] [2].
  • Smoking: Increases clearance by approximately 159 L/h [4].
  • Race: Population mean clearance was 48% higher in non-smoking African Americans compared to non-smoking individuals of other races [4].

This relationship between metabolism and toxicity risk can be visualized in the following pathway:

G Perphenazine_Ingestion Perphenazine_Ingestion Metabolism Metabolism Perphenazine_Ingestion->Metabolism CYP2D6 Normal_Metabolizer Normal_Metabolizer Metabolism->Normal_Metabolizer Extensive Poor_Metabolizer Poor_Metabolizer Metabolism->Poor_Metabolizer Reduced Standard_Risk Standard_Risk Normal_Metabolizer->Standard_Risk Therapeutic & Toxicity Elevated_Risk Elevated_Risk Poor_Metabolizer->Elevated_Risk Higher Drug Exposure Increased_Toxicity Increased_Toxicity Elevated_Risk->Increased_Toxicity e.g., EPS, Sedation

Experimental & Research Considerations

  • Toxicity Screening: In vitro and in vivo models should account for CYP2D6 metabolic status. Data suggests poor metabolizers are at higher risk for concentration-dependent adverse effects [3] [2].
  • Cardiotoxicity Assessment: Intentional overdose case reports highlight risks of severe conduction abnormalities and QTc prolongation, particularly in mixed overdoses with other cardiotoxic drugs [5]. Rigorous cardiac safety pharmacology (e.g., hERG assay, telemetry) is essential.
  • Novel Mechanisms: Preclinical research identifies PP2A activation as a potential antileukemic mechanism of this compound, separate from its dopaminergic activity [6]. This illustrates the importance of investigating off-target effects in drug repurposing research.

References

perphenazine vs haloperidol efficacy schizophrenia

Author: Smolecule Technical Support Team. Date: February 2026

Quick Comparison: Perphenazine vs. Haloperidol

Feature This compound Haloperidol
Antipsychotic Efficacy Comparable to haloperidol and atypical antipsychotics [1] [2] [3] Comparable to this compound and other antipsychotics [4] [1] [2]
Positive Symptoms Effective for hallucinations and delusions [5] [6] Effective for hallucinations and delusions [4] [7]
Negative Symptoms Similar effect to atypical antipsychotics; unclear if superior to haloperidol [5] [6] Improves positive symptoms; limited effect on negative symptoms [4]
Binding Affinity (D2 Receptor) Very high (Ki = 0.765 nM) [6] High (Ki = 0.7-0.3 nM, similar to this compound) [6]
Common Side Effects Extrapyramidal Symptoms (EPS) [5] [6] Extrapyramidal Symptoms (EPS) [4] [7]
Metabolic Side Effects Minimal weight gain or metabolic concerns [5] Minimal impact on weight and metabolic health [7]
Half-Life (Oral) 8-12 hours [6] 70 hours (Very long) [8]
Cost Lower-cost generic available [8] Lower-cost generic available [8]

Detailed Efficacy and Clinical Data

Clinical studies and systematic reviews provide a more nuanced picture of how these drugs perform.

Efficacy Data from Key Studies

The table below summarizes findings from pivotal comparative studies.

Study / Review Type Key Findings on Efficacy Notes & Context
Cochrane Review (2015) [2] No significant difference in global state improvement between this compound and other antipsychotics (including haloperidol). Based on 31 RCTs; evidence quality rated "very low."
Naturalistic Study (1999) [9] No significant difference in 1-year re-admission rates between this compound, haloperidol, and risperidone. Retrospective study in a real-world setting.
Long-term Depot Study (1994) [1] [3] No significant difference in antipsychotic efficacy or side effects between this compound decanoate and haloperidol decanoate. 51-week cross-over study; doses were equipotent.
Experimental Protocols from Cited Studies

For research and development professionals, the methodologies of key studies are critical.

  • Protocol from "Long-term cross-over study" (1994) [1] [3]:

    • Design: Randomized, double-blind, cross-over, multicentre study.
    • Participants: 29 chronic schizophrenic patients in a stable maintenance phase.
    • Intervention: Intramuscular injections of this compound decanoate or haloperidol decanoate every 3 weeks for 51 weeks, followed by a 6-week elimination phase.
    • Outcome Measures: Clinical ratings using CPRS-SCHZ and CGI scales; side effects monitored with the UKU scale; serum concentrations of drugs and prolactin were measured.
  • Protocol from "Naturalistic Study" (1999) [9]:

    • Design: Retrospective, cohort study.
    • Participants: 202 inpatients prescribed a single oral antipsychotic (risperidone, this compound, or haloperidol) at discharge.
    • Data Collection: Review of index hospitalization and 1-year follow-up data.
    • Primary Outcomes: Re-admission rates, changes in antipsychotic therapy, anticholinergic drug use, and costs (drug + hospitalization).

Mechanisms of Action and Signaling Pathways

Both this compound and haloperidol are first-generation (typical) antipsychotics. Their primary mechanism of action is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway, which reduces positive symptoms like hallucinations and delusions [5] [4]. This shared mechanism also explains their common side effect of extrapyramidal symptoms (EPS), which results from D2 blockade in the nigrostriatal pathway.

The diagram below illustrates the shared primary mechanism and key differential effects.

Clinical and Research Implications

  • Informed Decision-Making: The choice between this compound and haloperidol should be guided by individual patient factors, side effect profiles, and cost.
  • Research Gaps: Despite decades of use, the Cochrane Review highlights the "very low quality" of existing evidence for this compound, underscoring a significant need for more rigorous, well-reported randomized controlled trials [2].
  • Depot Formulations: The comparable efficacy and side effects of their long-acting injectable (decanoate) forms provide a valuable option for managing non-adherence [1] [3].

References

Comparative Adverse Events: Perphenazine vs. Risperidone

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Effect Estimate (95% Confidence Interval) Favors
AIMS global severity score ≥2 (Tardive Dyskinesia) 1.41 (0.93, 2.13) No Difference
BARS global score ≥3 (Akathisia) 1.05 (0.55, 1.98) No Difference
SAS mean score ≥1 (Parkinsonism) 0.85 (0.45, 1.60) No Difference
Use of Antiparkinson Medication Not Reported in table Risperidone [1]
Dystonia 0.65 (0.06, 7.17) No Difference
Incontinence/Nocturia 0.31 (0.13, 0.75) Perphenazine
Gynecomastia/Galactorrhea 0.37 (0.12, 1.12) No Difference
Weight Gain 0.90 (0.58, 1.41) No Difference

Note: An effect estimate (Risk Ratio) below 1.0 suggests fewer events with this compound, while above 1.0 suggests fewer events with risperidone. "No Difference" indicates the confidence interval includes 1.0, meaning the difference is not statistically significant [2].

Key Experimental Evidence & Protocols

The data in the table above primarily comes from large-scale, rigorous clinical trials. Here is a detailed look at the methodologies of the key studies cited.

The CATIE Schizophrenia Trial

The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study is a landmark, multi-phase trial funded by the National Institute of Mental Health (NIMH) designed to compare the effectiveness of antipsychotics in real-world conditions [1].

  • Study Design: A double-blind, randomized controlled trial (RCT).
  • Participants: 1,493 individuals with schizophrenia were recruited from 57 U.S. sites. Participants were aged 18-65 years, with a diagnosis confirmed by the Structured Clinical Interview for DSM-IV [1].
  • Interventions: Patients were randomly assigned to receive flexibly dosed capsules of olanzapine, this compound, quetiapine, risperidone, or ziprasidone (added later). The this compound dose was 8 mg, and risperidone was 1.5 mg per capsule, with a dosing range of 1-4 capsules daily [1].
  • EPS Assessment:
    • Parkinsonism: Measured using the Simpson-Angus Scale (SAS). A case was defined as a score of ≥1 (mild) on at least two items, or ≥2 (moderate) on one item [1].
    • Akathisia: Measured using the Barnes Akathisia Rating Scale (BARS) global item. A score of ≥2 indicated a case [1].
    • Tardive Dyskinesia: Measured using the Abnormal Involuntary Movement Scale (AIMS). "Caseness" was defined using the Schooler-Kane criteria (score of ≥2 on two items or ≥3 on one item at successive assessments) [1].
    • Additional data included the use of concomitant antiparkinson medication and discontinuation due to EPS [1].
  • Key Finding: The CATIE analysis concluded that "there are no significant differences in incidence or change in rating scales for parkinsonism, dystonia, akathisia or tardive dyskinesia when comparing second-generation antipsychotics with this compound" [1].
Preclinical Study on Neurotoxic Activity

A 2001 laboratory study investigated a potential mechanism behind EPS by evaluating the neurotoxic properties of various antipsychotics [3].

  • Objective: To evaluate the neurotoxic activity of typical and atypical neuroleptics and determine its possible role in inducing EPS [3].
  • Experimental Model: The study exposed three different models to various antipsychotics: a human neuroblastoma cell line (SK-N-SH) and primary cultures of mouse neuronal cells (both dissociated and intact brain culture) [3].
  • Interventions and Measurements:
    • Cell cultures were treated with this compound, haloperidol, clozapine, sulpiride, and risperidone at concentrations ranging from 10-100 µM.
    • Cell Viability was measured using neutral red and alamar blue assays.
    • Apoptosis (Programmed Cell Death) was assessed via flow cytometry to detect DNA fragmentation.
    • The effects of co-administration with dopamine were also tested [3].
  • Key Finding: The study found a distinct order of neurotoxic activity: This compound > Haloperidol = Clozapine. Sulpiride and risperidone were not toxic in these models. The neurotoxicity was associated with cell cycle arrest and apoptosis, leading the authors to hypothesize that this mechanism may be relevant for drug-induced EPS and tardive dyskinesia, with the exception of clozapine [3].

Proposed Mechanism of Extrapyramidal Symptoms

The following diagram illustrates the current understanding of how antipsychotics lead to EPS, integrating the dopamine hypothesis with emerging insights into potential cellular mechanisms like neurotoxicity.

eps_mechanism Start Antipsychotic Administration D2_Blockade Dopamine D2 Receptor Blockade in Nigrostriatal Pathway Start->D2_Blockade DA_Deficit Functional Dopamine Deficit D2_Blockade->DA_Deficit Imbalance Dopamine/Acetylcholine Neurotransmitter Imbalance DA_Deficit->Imbalance Motor_Symptoms Expression of EPS (Parkinsonism, Akathisia, Dystonia) Imbalance->Motor_Symptoms Neurotoxicity Cellular Neurotoxicity and Apoptosis (Hypothesis) Neurotoxicity->Motor_Symptoms Potentiates In_Vitro_Evidence In Vitro Evidence: This compound > Risperidone In_Vitro_Evidence->Neurotoxicity Supports

Interpretation and Clinical Relevance

  • Clinical vs. Preclinical Findings: The clinical data (CATIE) shows that the risk of observable, treatment-emergent EPS is similar between this compound and risperidone [1]. However, the preclinical study suggests that this compound has a higher inherent potential for causing cellular damage, which could underlie long-term risks like tardive dyskinesia [3].
  • Dosing is Critical: Much of the perceived EPS risk with first-generation drugs like this compound is dose-dependent. The CATIE trial used moderate, flexible dosing, which may have mitigated the risk compared to older studies that used high, fixed doses of haloperidol [1] [4].
  • Individual Risk Factors: Some patient subgroups may be more sensitive to EPS. The CATIE study noted that patients who discontinued this compound due to EPS later did better on quetiapine or olanzapine than on risperidone, indicating variable individual susceptibility [1].

References

perphenazine serum concentration clinical response correlation

Author: Smolecule Technical Support Team. Date: February 2026

Serum Level & Clinical Response Data for Perphenazine

Aspect Details
Study Type Comparative, dose-reduction to "minimum effective dose" in outpatients [1].
Key Finding on Correlation Weak positive correlation between serum levels and symptom intensity (BPRS total score) for this compound; significant inter-patient variability in effective levels [1].
Reported Correlation Coefficient r = 0.53 (between serum levels and BPRS total score) [1].
Mean Minimum Effective Serum Level 7.3 nmol/L (Range: 2.0 - 18.1 nmol/L) [1].
Corresponding Mean Dose 99.3 mg per 2 weeks (Range: 21.6 - 270.5 mg) [1].
Conclusion Serum drug concentrations at the lowest effective dose are too variable for routine serum level monitoring to be of definitive value in long-term maintenance treatment [1].

Experimental Protocol for Serum Level Correlation

For a clear understanding of how such data is generated, here is the detailed methodology from the cited study [1]:

  • Study Population: Schizophrenic outpatients stabilized on either this compound decanoate (N=20) or cis(z)-flupentixol decanoate (N=24).
  • Dosing Protocol: Patients received a long-acting injectable formulation (decanoate) every two weeks. Every three months, the dose was gradually reduced.
  • Endpoint Definition: The dose reduction continued until the emergence of symptoms suggestive of a prodromal phase of a psychotic relapse. The dose immediately preceding this relapse was defined as the "minimum effective dose".
  • Blood Sampling: At each dose level, two blood samples were drawn to determine the steady-state serum concentration of the drug.
  • Clinical Assessment: Clinical symptoms were assessed using the Brief Psychiatric Rating Scale (BPRS).
  • Data Analysis: Researchers correlated the administered doses with the measured serum levels and then analyzed the relationship between these serum levels and clinical outcomes (symptom intensity and side effects).

Pharmacological Context & Mechanism

To interpret serum level data, it's crucial to understand the drug's mechanism of action and pharmacokinetic properties.

Mechanism of Action

This compound is a first-generation (typical) antipsychotic. Its primary therapeutic effect is believed to come from antagonism of dopamine D2 receptors in the mesolimbic pathway of the central nervous system [2]. This action helps manage the positive symptoms of schizophrenia, such as hallucinations and delusions. The antiemetic effect of this compound is also due to D2 receptor blockade, but in the chemoreceptor trigger zone (CTZ) of the brain [2].

The diagram below illustrates this primary signaling pathway.

G This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism Signal_Transduction Altered Signal Transduction D2_Receptor->Signal_Transduction Dopamine Dopamine Dopamine->D2_Receptor Binding Clinical_Effect Reduction in Psychotic Symptoms Signal_Transduction->Clinical_Effect

Key Pharmacokinetic Parameters

The absorption and metabolism of this compound contribute to the variability in serum levels [2]:

  • Bioavailability: Approximately 40% following oral administration.
  • Half-life: Ranges from 8 to 12 hours, but can extend up to 20 hours.
  • Metabolism: Primarily hepatic, involving processes like sulfoxidation, hydroxylation, and dealkylation. It is a substrate of the Cytochrome P450 2D6 (CYP2D6) enzyme.
  • Genetic Impact: Individuals who are poor metabolizers of CYP2D6 may have higher serum concentrations and be at an increased risk of side effects [2].

Interpretation & Research Implications

  • High Individual Variability: The wide range of effective serum levels (2.0 to 18.1 nmol/L) underscores that a "one-size-fits-all" therapeutic range for this compound is not feasible [1].
  • Limited Utility of Routine Monitoring: The study concluded that due to this variability, routine monitoring of serum levels is of limited value for guiding long-term maintenance therapy in a clinical setting [1].
  • Context with Other Antipsychotics: This weak correlation is not unique to this compound. Similar challenges exist with other antipsychotics. For instance, one study on haloperidol found no significant correlation between serum levels and clinical improvement, suggesting a "therapeutic plateau" rather than a window [3]. Another study on high-dose metoclopramide found no clear correlation between serum levels and antiemetic effect [4].

References

perphenazine CATIE trial outcomes effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

CATIE Trial & Perphenazine Overview

The U.S. National Institute of Mental Health (NIMH)-sponsored CATIE trial was a landmark study designed to compare the effectiveness of a first-generation antipsychotic (FGA) with several SGAs in patients with chronic schizophrenia [1]. Its primary outcome measure was time to discontinuation of treatment for any cause, reflecting a pragmatic measure of overall effectiveness that integrates efficacy, tolerability, and patient adherence [1] [2].

  • Trial Design: Phase 1 was a double-blind, randomized controlled trial where 1,460 patients were assigned to receive olanzapine, this compound, quetiapine, risperidone, or ziprasidone for up to 18 months [1].
  • Rationale for Comparator: this compound, a medium-potency piperazinyl phenothiazine FGA, was selected as the representative FGA. The investigators chose it over high-potency haloperidol to provide a "fairest chance" for the first-generation class, as it was considered to have a potentially better side-effect profile [2].

Comparative Effectiveness & Key Outcomes from CATIE

The table below summarizes the primary effectiveness and safety outcomes for this compound relative to the SGAs in the CATIE trial [1] [2].

Outcome Measure This compound Olanzapine Risperidone Quetiapine Ziprasidone
Overall Discontinuation Rate (Phase 1) 75% 64% 74% 82% 79%
Time to Discontinuation Intermediate Longest Shorter than olanzapine Shorter than olanzapine Similar trend to this compound
Discontinuation due to Lack of Efficacy Intermediate Lowest Higher than olanzapine Highest Intermediate
Discontinuation due to Intolerability 15% (Overall) 19% (Highest) 10% (Lowest) 15% (Overall) Data Incomplete
Key Specific Side Effects Leading to Discontinuation EPS (8%) Weight/Metabolic (9%) Low rates Weight/Metabolic (4%) EPS (4%)
Cost-Effectiveness Most cost-effective Higher cost Higher cost Higher cost Higher cost
Interpretation of Key Results
  • Overall Effectiveness: Olanzapine showed a statistically significant longer time to discontinuation than risperidone and quetiapine, with a similar trend versus this compound and ziprasidone. However, this compound was not significantly different from quetiapine, risperidone, or ziprasidone in the primary outcome of time to discontinuation across the study [1]. This suggests similar overall effectiveness for these drugs.
  • Efficacy vs. Tolerability: The data reveals a trade-off. While olanzapine was the most effective in preventing relapse, it had the highest discontinuation rate due to metabolic side effects. In contrast, this compound's main tolerability challenge was extrapyramidal symptoms (EPS), though its overall discontinuation rate for side effects was not the highest [2].
  • Cost-Effectiveness: A key finding was that this compound was the most cost-effective drug in the trial, primarily due to its lower acquisition cost [1].

Detailed Experimental Protocol of CATIE Phase 1

For professionals evaluating the trial's methodology, here is a structured breakdown of the core protocol.

Protocol Element Description in CATIE Trial
Study Design Double-blind, randomized controlled trial.
Patient Population 1,460 adults (18-65 yrs) with chronic schizophrenia. Patients were moderately ill, mostly stable outpatients. Those with tardive dyskinesia (N=231) were excluded from this compound randomization [1].
Interventions & Dosing Flexible Dosing: Identical capsules contained olanzapine (7.5 mg), quetiapine (200 mg), risperidone (1.5 mg), this compound (8 mg), or ziprasidone (40 mg). Dosage ranged from 1 to 4 capsules daily based on clinical judgment [1] [2].
Primary Outcome Time to discontinuation of treatment for any reason (inefficacy, intolerability, patient decision). Analyzed using survival analysis methods [1].
Secondary Outcomes Reasons for discontinuation, positive and negative symptoms, neurocognitive functioning, quality of life, and cost-effectiveness [1] [3].
Statistical Analysis Analysis was intent-to-treat. Pairwise comparisons were conducted with a Hochberg adjustment for multiple comparisons. Separate analyses were run for patients with/without tardive dyskinesia and for the pre-/post-ziprasidone cohorts [1].

Pharmacological Mechanism & Supporting Evidence

The clinical outcomes of this compound are driven by its unique receptor binding profile.

G P This compound D2 Dopamine D2 Receptor (Primary Target, Ki = 0.765 nM) P->D2 Antagonism D1 Dopamine D1 Receptor (Ki = 29.9 nM) P->D1 Antagonism H1 Histamine H1 Receptor (Ki = 8 nM) P->H1 Antagonism Alpha1 Alpha-1 Adrenergic Receptor (Ki = 10 nM) P->Alpha1 Antagonism 5-HT2A Serotonin 5-HT2A Receptor (Ki = 5.6 nM) P->5-HT2A Antagonism D2Antagonism Therapeutic Effect: Reduction of Psychotic Symptoms D2->D2Antagonism D1Antagonism Contribution to: Antipsychotic Effect D1->D1Antagonism H1Antagonism Adverse Effect: Sedation, Weight Gain H1->H1Antagonism Alpha1Antagonism Adverse Effect: Sedation, Orthostatic Hypotension Alpha1->Alpha1Antagonism 5-HT2A_Effect Potential Mitigation of: EPS (Theoretical) 5-HT2A->5-HT2A_Effect

Figure 1: this compound's primary mechanism of action is antagonism at dopamine D2 receptors, which underpins its antipsychotic efficacy. Antagonism at other receptor systems is linked to its specific side effect profile [4] [5] [6].

Implications for Research & Clinical Development

The CATIE findings and subsequent analyses offer critical insights for drug development and trial design in schizophrenia.

  • Re-evaluating the FGA/SGA Dichotomy: CATIE challenged the presumed superiority of SGAs. This compound's performance supports the development of antipsychotics based on specific receptor profiles and real-world effectiveness, rather than simple generational classification [1] [7].
  • The Importance of Pragmatic Outcomes: Using "time to discontinuation" as a primary endpoint provides a holistic measure of a drug's utility in real-world practice, balancing efficacy and tolerability better than symptom scales alone [1].
  • Value of Pharmacoeconomics: The marked cost-effectiveness of this compound highlights the need to incorporate economic analyses into drug evaluation, especially for chronic conditions requiring long-term treatment [1].

Conclusion and Research Gaps

A 2015 Cochrane systematic review corroborates this, concluding that the evidence, while of "very low quality," shows this compound has similar effects and adverse events as several other antipsychotics [8] [5]. Despite over 50 years of use, the review identified a need for further high-quality, well-reported trials to clarify its properties, justified by its low cost and continued use in many countries [8].

References

perphenazine amitriptyline vs amitriptyline monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Experimental Data

The therapeutic profile of perphenazine-amitriptyline combination differs from amitriptyline monotherapy, with evidence supporting its use in specific patient populations.

Aspect Amitriptyline + this compound (Combination Therapy) Amitriptyline (Monotherapy)
Primary Indications Depression with comorbid anxiety, agitation, or schizophrenia; Persistent Idiopathic Facial Pain (PIFP) [1] [2] Major Depressive Disorder (MDD); neuropathic pain; migraine prophylaxis; chronic tension-type headache [3]
Key Efficacy Findings Superior in reducing pain scores & attack frequency in amitriptyline-resistant PIFP [2]. Effective for depression with agitation/anxiety [1]. Effective for various chronic pain conditions & depression. Dose-dependent efficacy shown in chronic neck pain [4].
Sample Size & Design PIFP study: n=31; retrospective analysis [2]. Chronic neck pain study: n=80; prospective, randomized, double-blind trial [4].
Key Metrics In PIFP: Avg. pain intensity (NRS) reduced from 5 to 4.1; attack frequency reduced from median of 5 to 4/week [2]. In chronic neck pain: 10mg dose reduced neck pain disability index (NPDI) by 71.9% vs. 47.3% with 5mg dose [4].

Experimental Protocols in Cited Studies

The methodologies from the key studies provide a template for evaluating these treatments.

  • Study on Persistent Idiopathic Facial Pain (PIFP) [2]

    • Objective: To evaluate the efficacy of amitriptyline-perphenazine in patients with severe PIFP who had previously failed to respond to amitriptyline alone (minimum 50 mg/day).
    • Design: Retrospective observational study.
    • Participants: 31 outpatients.
    • Intervention: Fixed-dose combination of amitriptyline (10 mg) and this compound (2 mg), once or twice daily.
    • Outcome Measures: Pain intensity assessed via Numerical Rating Scale (NRS); quality of life assessed via SF-36 questionnaire. Outcomes were compared pre- and post-treatment.
  • Study on Chronic Neck Pain (CNP) [4]

    • Objective: To compare the efficacy and safety of two low doses of amitriptyline (5 mg vs. 10 mg) in patients with idiopathic CNP.
    • Design: Prospective, randomized, double-blind, comparative clinical trial.
    • Participants: 80 patients randomized into two groups.
    • Intervention: 5 mg or 10 mg of oral amitriptyline taken at bedtime for 120 days.
    • Outcome Measures: The primary outcome was the Neck Pain Disability Index (NPDI). Secondary outcomes included pain intensity (Visual Analog Scale), Athens Insomnia Scale score, and Hospital Anxiety and Depression Scale (HADS).

Mechanisms of Action and Signaling Pathways

The therapeutic synergy of the combination therapy arises from its multi-receptor targeting, which modulates a broader range of neurological pathways compared to amitriptyline alone. The diagram below illustrates the distinct and shared molecular targets of each drug.

G cluster_0 Amitriptyline Targets cluster_1 This compound Targets cluster_2 Shared Pathway Effects SERT Serotonin Transporter (SERT) Mood Mood Regulation SERT->Mood NET Norepinephrine Transporter (NET) NET->Mood H1 Histamine H1 Receptor Pain Pain Modulation H1->Pain M1 Muscarinic Receptor M1->Pain Alpha1 Alpha-1 Adrenergic Receptor Alpha1->Pain D2 Dopamine D2 Receptor D2->Pain D2->Mood D1 Dopamine D1 Receptor D1->Pain 5-HT2A Serotonin 5-HT2A Receptor 5-HT2A->Pain

The distinct mechanisms of action for each drug are summarized in the table below.

Drug Pharmacological Class Primary Molecular Targets Proposed Mechanism in Pain/Depression
Amitriptyline [3] Tricyclic Antidepressant (TCA) Inhibits Serotonin (SERT) and Norepinephrine (NET) transporters; Antagonizes histamine H1, muscarinic, and alpha-1 adrenergic receptors. Increases synaptic levels of serotonin and norepinephrine, enhancing descending pain inhibition and mood regulation. Its anticholinergic action contributes to sedation.
This compound [5] First-Generation (Typical) Antipsychotic Antagonizes Dopamine D2 and D1 receptors; also binds to serotonin 5-HT2A receptors. Modulates dopaminergic pathways in pain processing. D2 antagonism may be central to its analgesic effect in specific pain syndromes [2].
Combination Therapy TCA + Antipsychotic Concurrently modulates monoamine systems (Serotonin, Norepinephrine, Dopamine). Provides a broader neuromodulatory effect, potentially effective in complex cases like amitriptyline-resistant pain or depression with psychotic features [2] [1].

Safety and Tolerability Profile

The addition of this compound to amitriptyline introduces specific safety considerations.

Safety Aspect Amitriptyline + this compound (Combination Therapy) Amitriptyline (Monotherapy)
Most Common Side Effects Blurred vision, constipation, dizziness, drowsiness, dry mouth, restlessness, weight gain [1]. Dry mouth, drowsiness, dizziness, constipation, blurred vision [3] [4].
Serious Risks Tardive dyskinesia, neuroleptic malignant syndrome (NMS), parkinsonism, elevated prolactin, significant QT prolongation [1]. Cardiac arrhythmias, QT prolongation, lowered seizure threshold, orthostatic hypotension [3] [6].
Unique Considerations Risk of permanent involuntary movements (tardive dyskinesia) from D2 blockade. Caution in patients with Parkinson's disease [1]. Strong anticholinergic effects; caution in patients with glaucoma, urinary retention, or cardiac conditions [3].

Conclusion and Research Implications

  • For Researchers: The findings call for more robust, prospective, and larger-scale studies to validate these results and better define the patient populations most likely to benefit from this combination.
  • For Drug Development: The synergy demonstrated here highlights the potential of targeting multiple monoaminergic pathways simultaneously for complex neuropsychiatric and pain disorders.

References

Direct Comparison: Perphenazine Decanoate vs. Haloperidol Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 51-week, randomized, double-blind, cross-over study that directly compared the two depot antipsychotics [1] [2] [3].

Comparison Aspect Perphenazine Decanoate (PD) Haloperidol Decanoate (HD)
Study Design Randomized, double-blind, cross-over, multicentre trial with a 6-week elimination phase [1] [2]
Patient Population 29 chronic schizophrenic patients in a stable maintenance phase [1] [2]
Mean Dose 117 mg (range 20-313 mg) [1] [2] 120 mg (range 20-350 mg) [1] [2]
Dosing Interval 3 weeks [1] [2] 3 weeks [1] [2]
Antipsychotic Efficacy No significant difference between the two drugs [1] [2]
Side Effects No significant difference in side effects as per the UKU scale [1] [2]
Patients' Global Improvement 52% of patients [1] [2] 39% of patients (difference was not statistically significant) [1] [2]
Serum Concentration (at week 24) 0.8 - 15.9 nmol/L [1] [2] 2.3 - 46.7 nmol/L [1] [2]
Elimination Phase Very slow elimination for both drugs; no interaction effects observed [1] [2]
Key Context on Serum Levels Serum levels in most patients were lower than those recommended for acute-subacute treatment [1] [2]

Detailed Experimental Protocol

For research and reproducibility purposes, here is a detailed breakdown of the methodology used in the cited study [1] [2]:

  • Trial Design: A long-term, cross-over study with a total duration of 51 weeks. This included an elimination phase of 6 weeks at the end where no depot injections were administered. The study was conducted as a randomized, double-blind, multicentre trial [1] [2].
  • Participants: The study enrolled 29 patients diagnosed with chronic schizophrenia who were in a stable neuroleptic maintenance phase [1] [2].
  • Interventions: Patients received intramuscular (IM) injections of either this compound decanoate or haloperidol decanoate every 3 weeks. The cross-over design meant that patients switched from one medication to the other at a predetermined point in the study [1] [2].
  • Outcome Measures:
    • Efficacy: Rated using the CPRS-SCHZ (Comprehensive Psychopathological Rating Scale for Schizophrenia) and CGI (Clinical Global Impression) scales [1] [2].
    • Safety and Tolerability: Assessed using the UKU Side Effect Rating Scale [1] [2].
    • Pharmacokinetics: Serum concentrations of this compound, haloperidol, and prolactin were monitored throughout the trial [1] [2].

The workflow of this clinical trial is summarized in the diagram below:

Start Study Start Design Randomized, Double-Blind Cross-over Design Start->Design Patients 29 Patients with Chronic Schizophrenia Design->Patients PhaseA Phase A: Treatment with PD or HD Patients->PhaseA CrossOver Cross-over Switch PhaseA->CrossOver PhaseB Phase B: Treatment with the other drug CrossOver->PhaseB Elimination 6-Week Elimination Phase (No Injections) PhaseB->Elimination End Study End (51 Weeks) Elimination->End Assessments Ongoing Assessments: • Efficacy (CPRS-SCHZ, CGI) • Safety (UKU Scale) • Pharmacokinetics (Serum & Prolactin Levels)

Key Comparative Insights

The data suggests that while the two drugs were largely equivalent on primary efficacy and safety measures, there may be nuanced differences. The doses used were considered equipotent in controlling schizophrenic symptoms based on the CPRS-SCHZ scores [1] [2].

However, a secondary measure hinted at a potential subjective preference, as a higher percentage of patients showed global improvement on this compound decanoate (52%) compared to haloperidol decanoate (39%), though this difference was not statistically significant [1] [2]. The study also provided important pharmacokinetic data, showing a very slow elimination for both depot formulations [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals
White to creamy-white powde

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

403.1485113 g/mol

Monoisotopic Mass

403.1485113 g/mol

Boiling Point

278-281 °C at 1.00E+00 mm Hg
BP: 214-218 °C at 0.15 mm Hg; 278-281 at 1 mm Hg

Heavy Atom Count

27

Taste

Bitter taste

LogP

4.2
4.2 (LogP)
log Kow = 4.20
3.9

Odor

Almost odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur and nitrogen oxides/ and /hydrogen chloride/.

Appearance

White to off-white crystalline powder.

Melting Point

97 °C
Crystals from alcohol, MP: 225-226 °C /Dihydrochloride/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FTA7XXY4EZ

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (18.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (18.87%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (24.53%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the management of the manifestations of psychotic disorders and for the control of severe nausea and vomiting in adults.
FDA Label

Livertox Summary

Perphenazine is a phenothiazine and antipsychotic agent, now rarely used in clinical practice. Perphenazine can cause mild and transient serum enzyme elevations and is a rare cause of clinically apparent acute and chronic cholestatic liver injury.

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agents, Phenothiazine; Dopamine Antagonists
Perphenazine is indicated for use in the treatment of schizophrenia and for the control of severe nausea and vomiting in adults. /Included in US product label/
Perphenazine has not been shown effective for the management of behavioral complications in patients with mental retardation. /Included in US product label/
The US Food and Drug Administration (FDA) currently advises clinicians that antipsychotic agents are not approved for the treatment of dementia-related psychosis. FDA further advises clinicians that no drugs currently are approved for the treatment of patients with dementia-associated psychosis and that other management options should be considered in such patients. /Phenothiazine General Statement/
VET: ...To help control intractable animals, relieve pain, control motion sickness, and as preanesthetic agent.

Pharmacology

Perphenazine is a piperazinyl phenothiazine, acts on the central nervous system, and has a greater behavioral potency than other phenothiazine derivatives whose side chains do not contain a piperazine moiety. It is a member of a class of drugs called phenothiazines, which are dopamine D1/D2 receptor antagonists. Perphenazine is 10 to 15 times as potent as chlorpromazine; that means perphenazine is a highly potent antipsychotic. In equivalent doses it has approximately the same frequency and severity of early and late extrapypramidal side-effects compared to Haloperidol.
Perphenazine is a phenothiazine derivative and a dopamine antagonist with antiemetic and antipsychotic properties. Perphenazine blocks postsynaptic dopamine 2(D2) receptors in the mesolimbic and medullary chemoreceptor trigger zone (CTZ), thereby preventing the excess of dopamine in the brain. This leads to reduction in psychotic symptoms, such as hallucinations and delusions. Perphenazine appears to exert its antiemetic activity by blocking the dopamine and histamine-1 receptor in the CTZ thereby relieving nausea and vomiting in the brain. In addition, perphenazine binds to alpha-adrenergic receptors.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AB - Phenothiazines with piperazine structure
N05AB03 - Perphenazine

Mechanism of Action

Binds to the dopamine D1 and dopamine D2 receptors and inhibits their activity. The mechanism of the anti-emetic effect is due predominantly to blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting centre. Perphenazine also binds the alpha andrenergic receptor. This receptor's action is mediated by association with G proteins that activate a phosphatidylinositol-calcium second messenger system.
The principal pharmacologic effects of "perphenazine" are similar to those of chlorpromazine. "Perphenazine" has moderate anticholinergic effects, weak to moderate sedative effects, and strong extrapyramidal effects. "Perphenazine" has strong antiemetic activity.
The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/
In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/
Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/
For more Mechanism of Action (Complete) data for Perphenazine (14 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

7.52X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

58-39-9

Absorption Distribution and Excretion

Absolute bioavailability is 40% following oral administration.
Perphenazine is extensively metabolized in the liver to a number of metabolites by sulfoxidation, hydroxylation, dealkylation, and glucuronidation.
Phenothiazines are generally well absorbed from the GI tract and from parenteral sites; however, absorption may be erratic, particularly following oral administration. Considerable interindividual variations in peak plasma concentrations have been reported. The variations in peak plasma concentrations may result from genetic differences in the rate of metabolism, biodegradation of the drug in the GI lumen, and/or metabolism of the drug during absorption (in the GI mucosa) and first pass through the liver. /Phenothiazine General Statement/
Following oral administration of perphenazine tablets, mean peak plasma perphenazine concentrations were observed between 1 to 3 hours. ... In a study in which normal volunteers (n=12) received perphenazine 4 mg q8h for 5 days, steady-state concentrations of perphenazine were reached within 72 hours.
Phenothiazines and their metabolites are distributed into most body tissues and fluids, with high concentrations being distributed into the brain, lungs, liver, kidneys, and spleen. /Phenothiazine General Statement/
Phenothiazines are highly bound to plasma proteins. /Phenothiazine General Statement/
For more Absorption, Distribution and Excretion (Complete) data for Perphenazine (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
Perphenazine is extensively metabolized in the liver to a number of metabolites by sulfoxidation, hydroxylation, dealkylation, and glucuronidation.
Most metabolites of phenothiazines are pharmacologically inactive; however, certain metabolites (eg, 7-hydroxychlorpromazine, mesoridazine) show moderate pharmacologic activity and may contribute to the action of the drugs. There is limited evidence to indicate that some phenothiazines (eg, chlorpromazine) may induce their own metabolism. /Phenothiazine General Statement/
The pharmacokinetics of a single oral dose of 6 mg perphenazine was studied in a group of six slow and six rapid hydroxylators of debrisoquin. Peak serum concentrations of perphenazine were significantly higher in slow hydroxylators than they were in rapid hydroxylators (2.4 +/- 0.6 versus 0.7 +/- 0.3 nmol/L, p less than 0.001). The AUC(0-12) was also higher in slow hydroxylators than it was in rapid hydroxylators (18.5 +/- 6.2 versus 4.5 +/- 2.5 nmol.L-1.hr, p less than 0.001). The data suggest that the disposition of the antipsychotic drug perphenazine covaries with polymorphic debrisoquin hydroxylation.
After chronic administration of piperazine-substituted phenothiazine drugs ... to rats, tissues contained drug metabolites, in which piperazine ring fission by multiple oxidative n-dealkylation had occurred to give substituted ethylenediamine. Thus, n-[gamma-(2-chlorophenothiazinyl-10)-propyl]ethylenediamine ... from ... perphenazine ...
Perphenazine has known human metabolites that include Perphenazine sulfoxide and N-Dealkylated perphenazine.
Hepatic. Route of Elimination: Perphenazine is extensively metabolized in the liver to a number of metabolites by sulfoxidation, hydroxylation, dealkylation, and glucuronidation. Half Life: 8-12 hours, but ranges up to 20 hours.

Wikipedia

Perphenazine
Sumatriptan

Drug Warnings

/BOXED WARNING/ WARNING: Increased Mortality in Elderly Patients with Dementia-Related Psychosis Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of seventeen placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Perphenazine is not approved for the treatment of patients with dementia-related psychosis.
... Extrapyramidal reactions ... fairly common, usually 3 types ... Parkinsonian-like syndrome ... dystonia and dyskinesia, including torticollis, tics, and other involuntary muscle movements ... akathisia, shown by restlessness ... hyperreflexia, reported in newborn ... ./Phenothiazines/
Perphenazine products are contraindicated in comatose or greatly obtunded patients and in patients receiving large doses of central nervous system depressants (barbiturates, alcohol, narcotics, analgesics, or antihistamines); in the presence of existing blood dyscrasias, bone marrow depression, or liver damage; and in patients who have shown hypersensitivity to perphenazine tablets, their components, or related compounds.
Perphenazine products are also contraindicated in patients with suspected or established subcortical brain damage, with or without hypothalamic damage, since a hyperthermic reaction with temperatures in excess of 104 °F may occur in such patients, sometimes not until 14 to 16 hours after drug administration. Total body ice-packing is recommended for such a reaction; antipyretics may also be useful.
For more Drug Warnings (Complete) data for Perphenazine (47 total), please visit the HSDB record page.

Biological Half Life

8-12 hours, but ranges up to 20 hours.
The plasma elimination half-life of perphenazine was independent of dose and ranged between 9 and 12 hours.
...The average terminal half-life of PPZ was approximately 9.5 hours. ...
Peak 7-hydroxyperphenazine concentrations were observed between 2 to 4 hours with a terminal phase half-life ranging between 9.9 to 18.8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

A toluene solution of 2-chloro-10-(3-chloropropyl)phenothiazine and 1-piperpazineethanol is refluxed with sodamide and the resulting perphenazine purified by means of vacuum distillation.

Analytic Laboratory Methods

Treatment of ethaperazine with methylene blue in sulfuric acid gave colored complexes which were determined by visible spectrophotometric analysis. Min detectable level 0.1 mg/mL.
Perphenazine hydrochloride determined by spectrophotometric analysis.

Clinical Laboratory Methods

Gas chromatographic method was used to measure plasma levels of perphenazine and its major metabolites.
Gas chromatographic method for determination of perphenazine in plasma of schizophrenic patient.
A GC technique was developed for determining perphenazine in plasma of patients administered a combination of drugs.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Commercially available preparations of perphenazine should be stored in tight, light-resistant containers. Perphenazine tablets and oral concentrate solution should be stored at 2-25 and 2-30 °C, respectively; freezing of the oral concentrate solution should be avoided.

Interactions

Since phenothiazines and central nervous system depressants (opiates, analgesics, antihistamines, barbiturates) can potentiate each other, less than the usual dosage of the added drug is recommended and caution is advised when they are administered concomitantly.
Perphenazine ... increased t1/2 of amphetamine in brain. However, despite elevated amphetamine levels, amphetamine-induced pharmacological effects were inhibited.
It appears that whether given im or orally, antiparkinsonism drugs biperidine & orphenadine have no significant effect on previously attained levels of perphenazine and its metabolites in psychotic pt.
QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/
For more Interactions (Complete) data for Perphenazine (31 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light

Dates

Last modified: 08-15-2023

Preparation, characterization, and

Zahra Saghafi, Mojdeh Mohammadi, Mohammad Mehdi Mahboobian, Katayoun Derakhshandeh
PMID: 33650445   DOI: 10.1080/03639045.2021.1892745

Abstract

The main scope of the present investigation was to improve the bioavailability of perphenazine (PPZ) by incorporating it into the nanostructured lipid carriers (NLCs).
As a result of lipophilic nature and poor aqueous solubility, as well as extensive hepatic metabolism, PPZ has low systemic bioavailability via the oral route. NLCs have shown potentials to surmount the oral delivery drawbacks of poorly water-soluble drugs.
The PPZ-NLCs were prepared by the emulsification-solvent evaporation method and subjected for particle size, zeta potential, and entrapment efficiency (EE) analysis. The optimized NLCs were characterized by scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffractometry (PXRD). Besides,
release behavior, storage stability, and pharmacokinetic studies followed by a single-dose oral administration in rats were performed.
Optimized PPZ-NLCs showed a particle size of less than 180 nm with appropriate EE of more than 95%. Microscopic images captured with SEM and TEM exhibited that NLCs were approximately spherical in shape. DSC and PXRD analysis confirmed reduced crystallinity of PPZ after incorporation in NLCs. FTIR spectra demonstrated no chemical interactions between PPZ and NLC components.
release studies confirmed the extended-release properties of NLC formulations. PPZ-NLCs exhibited good stability at 4 °C within three months. The oral bioavailability of NLC-6 and NLC-12 was enhanced about 3.12- and 2.49-fold, respectively, compared to the plain drug suspension.
NLC can be designated as an effective nanocarrier for oral delivery of PPZ.


Structure-function relationship of Gossypium hirsutum NAC transcription factor, GhNAC4 with regard to ABA and abiotic stress responses

Vikas Shalibhadra Trishla, Pulugurtha Bharadwaja Kirti
PMID: 33288024   DOI: 10.1016/j.plantsci.2020.110718

Abstract

Our previous study demonstrated that the expression of GhNAC4, a NAC transcription factor from cotton, was induced by abiotic stresses and abscisic acid (ABA). In the present study, we investigated the molecular mechanisms underlying ABA and stress response of GhNAC4. Overexpression of GhNAC4 in transgenic tobacco conferred tolerance to salinity and drought treatments with associated enhanced expression of several stress-responsive marker genes. GhNAC4 is a protein that is translocated to the nucleus where it exhibits transcriptional activation property and also forms homo-dimers. In this study, we also investigated the domains essential for the biochemical functions of GhNAC4. We developed transgenic tobacco plants overexpressing the GhNAC4 NAC-domain and the transcriptional regulatory (TR) domain separately. NAC-domain transgenics showed hypersensitivity to exogenous ABA while TR-domain transgenics exhibited reduced sensitivity. Abiotic stress assays indicated that transgenic plants expressing both the domains separately were more tolerant than wild type plants with the NAC-domain transgenics showing increased tolerance as compared to TR-domain transgenics. Expression analysis revealed that various stress-responsive genes were upregulated in both NAC-domain and TR-domain transgenics under salinity and drought treatments. These results suggest that the stress tolerance ability of GhNAC4 is associated with both the component domains while the ABA responsiveness is largely associated with N-terminal NAC-domain.


Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles

Parnian Mohammadi, Reza Mahjub, Mojdeh Mohammadi, Katayoun Derakhshandeh, Ali Ghaleiha, Mohammad Mehdi Mahboobian
PMID: 33307865   DOI: 10.1080/03639045.2020.1862172

Abstract

Perphenazine (PPZ) is a typical antipsychotic that is mainly administrated for the treatment of schizophrenia. Due to its highly lipophilic nature and extensive hepatic first-pass metabolism, its oral bioavailability is low (40%).
The novel nanocarriers like solid lipid nanoparticles (SLN) have been reported to be highly effective for improving the therapeutic effect of drugs. Therefore the main scope of the present investigation was the evaluation of
characteristics of PPZ-SLN in terms of pharmacokinetic parameters and brain distribution.
The PPZ-SLN was prepared by the solvent-emulsification and evaporation method. The storage stability of PPZ-SLN and empty SLN powders was studied for 3 months.
pharmacokinetic studies and brain distribution evaluations were performed following a single oral dose administration of PPZ and PPZ-SLN suspensions on male Wistar rats. An HPLC method was established and validated for the quantitative determination of PPZ in plasma and brain samples.
The storage stability studies revealed the good storage stability of the both PPZ-SLN and empty SLN at 4 °C. Compared to PPZ suspension, the relative bioavailability and the brain distribution of PPZ-SLN were increased up to 2-fold and 16-fold, respectively. Mean residence time (MRT) and half-life (t
) of PPZ-SLN were significantly (
value < 0.01) increased in both plasma and brain homogenate compared to PPZ suspension.
The significant improvement in the pharmacokinetic properties of PPZ following one oral dose indicates that SLN is a promising drug delivery system for PPZ and shows a high potential for successful brain delivery of this antipsychotic.


Oral Perphenazine 8 mg: A Low-Cost, Efficacious Antiemetic Option

Brian A Williams, Jennifer M Holder-Murray, Stephen A Esper, Kathirvel Subramaniam, Susan J Skledar, Michael L Kentor, Steven L Orebaugh, Michael P Mangione, James W Ibinson, Jonathan H Waters, John P Williams, Jacques E Chelly
PMID: 33449568   DOI: 10.1213/ANE.0000000000005279

Abstract




Effect of Selected Anionic and Cationic Drugs Affecting the Central Nervous System on Electrical Properties of Phosphatidylcholine Liposomes: Experiment and Theory

Joanna Kotyńska, Monika Naumowicz
PMID: 33668791   DOI: 10.3390/ijms22052270

Abstract

Interactions between phospholipid membranes and selected drugs affecting the central nervous system (CNS) were investigated. Small, unilamellar liposomes were used as biomimetic cell membrane models. Microelectrophoretic experiments on two-component liposomes were performed using the electrophoretic light scattering technique (ELS). The effect of both positively (perphenazine, PF) and negatively (barbituric acid, BA) charged drugs on zwitterionic L-α-phosphatidylcholine (PC) membranes were analyzed. Experimental membrane surface charge density (δ) data were determined as a function of pH. Quantitative descriptions of the adsorption equilibria formed due to the binding of solution ions to analyzed two-component membranes are presented. Binding constants of the solution ions with perphenazine and barbituric acid-modified membranes were determined. The results of our research show that both charged drugs change surface charge density values of phosphatidylcholine membranes. It can be concluded that perphenazine and barbituric acid are located near the membrane surface, interacting electrostatically with phosphatidylcholine polar heads.


Adding perphenazine to increase effectiveness of standard glioblastoma chemoirradiation

Richard E Kast
PMID: 33099901   DOI:

Abstract

In the effort to improve treatment effectiveness in glioblastoma, this short note reviewed collected data on the pathophysiology of glioblastoma with particular reference to intersections with the pharmacology of perphenazine. That study identified five areas of potentially beneficial intersection. Data showed seemingly 5 independent perphenazine attributes of benefit to glioblastoma treatment - i) blocking dopamine receptor 2, ii) reducing centrifugal migration of subventricular zone cells by blocking dopamine receptor 3, iii) blocking serotonin receptor 7, iv) activation of protein phosphatase 2, and v) nausea reduction. Perphenazine is fully compatible with current chemoirradiation protocols and with the commonly used ancillary medicines used in clinical practice during the course of glioblastoma. All these attributes argue for a trial of perphenazine's addition to current standard treatment with temozolomide and irradiation. The subventricular zone seeds the brain with mutated cells that become recurrent glioblastoma after centrifugal migration. The current paper shows how perphenazine might reduce that contribution. Perphenazine is an old, generic, cheap, phenothiazine antipsychotic drug that has been in continuous clinical use worldwide since the 1950's. Clinical experience and research data over these decades have shown perphenazine to be well-tolerated in psychiatric populations, in normals, and in non-psychiatric, medically ill populations for whom perphenazine is used to reduce nausea. For now (Summer, 2020) the nature of glioblastoma requires a polypharmacy approach until/unless a core feature and means to address it can be identified in the future. Conclusions: Perphenazine possesses a remarkable constellation of attributes that recommend its use in GB treatment.


Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol

Ragnhild Birkeland Waade, Vigdis Solhaug, Gudrun Høiseth
PMID: 33118660   DOI: 10.1111/bcp.14626

Abstract

To investigate the impact of cytochrome P450 2D6 (CYP2D6) on dose-adjusted serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol in a therapeutic drug monitoring (TDM) cohort of psychiatric patients. We also studied the functional impact of CYP2D6*41 on dose-adjusted serum concentrations in the perphenazine-treated patients.
Serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol from CYP-genotyped patients were extracted retrospectively from a routine TDM database in the period March 2005 to May 2019. Samples were divided into three CYP2D6 phenotype subgroups according to genotype; normal metabolizers (NMs), intermediate metabolizers (IMs) and poor metabolizers (PMs). The effect of CYP2D6 phenotype on dose-adjusted serum concentrations of the four antipsychotics was evaluated by multivariable mixed model analyses.
Mean dose-adjusted serum concentrations of perphenazine (564 samples) were 3.9-fold and 1.6-fold higher in CYP2D6 PMs and IMs, respectively, compared with NMs (P < .001 and P < .01). For zuclopenthixol (658 samples), mean dose-adjusted serum concentrations were about 1.5-fold and 1.3-fold higher in CYP2D6 PMs and IMs, respectively, compared with NMs (P < .01 and P < .001). CYP2D6 was of minor or no importance to haloperidol (320 samples) and flupentixol (115 samples). In our data material, the genotype CYP2D6 *1/*41 appears to have a similar impact on dose-adjusted serum concentrations of perphenazine as *1/null (null = variant allele encoding no enzyme function).
This study shows that CYP2D6 is important for the metabolism of perphenazine and zuclopenthixol, but not for haloperidol and flupentixol. The CYP2D6*41 allele appears to have a reduced function close to nonfunctional variant alleles.


Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review

Michał Otręba, Leon Kośmider, Anna Rzepecka-Stojko
PMID: 32949606   DOI: 10.1016/j.ejphar.2020.173553

Abstract

In 2020 the whole world focused on antivirus drugs towards SARS-CoV-2. Most of the researchers focused on drugs used in other viral infections or malaria. We have not seen such mobilization towards one topic in this century. The whole situation makes clear that progress needs to be made in antiviral drug development. The first step to do it is to characterize the potential antiviral activity of new or already existed drugs on the market. Phenothiazines are antipsychotic agents used previously as antiseptics, anthelminthics, and antimalarials. Up to date, they are tested for a number of other disorders including the broad spectrum of viruses. The goal of this paper was to summarize the current literature on activity toward RNA-viruses of such drugs like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine. We identified 49 papers, where the use of the phenothiazines for 23 viruses from different families were tested. Chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine possess anti-viral activity towards different types of viruses. These drugs inhibit clathrin-dependent endocytosis, cell-cell fusion, infection, replication of the virus, decrease viral invasion as well as suppress entry into the host cells. Additionally, since the drugs display activity at nontoxic concentrations they have therapeutic potential for some viruses, still, further research on animal and human subjects are needed in this field to verify cell base research.


Development of Perphenazine-Loaded Solid Lipid Nanoparticles: Statistical Optimization and Cytotoxicity Studies

Parisa Abbasi Farsani, Reza Mahjub, Mojdeh Mohammadi, Seyed Sajad Oliaei, Mohammad Mehdi Mahboobian
PMID: 33997026   DOI: 10.1155/2021/6619195

Abstract

Perphenazine (PPZ), as a typical antipsychotic medical substance, has the same effectiveness compared to atypical antipsychotic medications for the treatment of schizophrenia. Despite the lipophilic essence, PPZ encounters limited bioavailability caused by the first-pass metabolism following oral administration. In the present study, PPZ-containing solid lipid nanoparticles (PPZ-SLNs) were prepared and optimized based on different factors, including lipid and surfactant amount, to develop appropriate and safe novel oral dosage forms of PPZ.
The solvent emulsification-evaporation method was utilized to form SLNs by using soybean lecithin, glycerol monostearate (GMS), and Tween 80. Statistical optimization was done by the Box-Behnken design method to achieve formulation with optimized particle size, entrapment efficiency, and zeta potential. Also, transmission electron microscopy,
release behavior, differential scanning calorimetry (DSC), and powder X-ray diffractometry (P-XRD) studies and cytotoxicity studies were assessed.
Optimization exhibited the significant effect of various excipients on SLN characteristics. Our finding indicated that the mean particle size, zeta potential, and entrapment efficiency of optimized PPZ-SLN were, respectively, 104 ± 3.92 nm, -28 ± 2.28 mV, and 83% ± 1.29. Drug release of PPZ-SLN was observed to be greater than 90% for 48 h that emphasized a sustained-release pattern. The DSC and P-XRD studies revealed the amorphous state of PPZ-SLN. FTIR spectra showed no incompatibility between the drug and the lipid. Performing cytotoxicity studies indicated no significant cytotoxicity on HT-29 cell culture.
Our study suggests that PPZ-SLNs can make a promising vehicle for a suitable therapy of schizophrenia for the oral drug delivery system.


A Transcriptome-Based Drug Discovery Paradigm for Neurodevelopmental Disorders

Ryan S Dhindsa, Anthony W Zoghbi, Daniel K Krizay, Chirag Vasavda, David B Goldstein
PMID: 33159466   DOI: 10.1002/ana.25950

Abstract

Advances in genetic discoveries have created substantial opportunities for precision medicine in neurodevelopmental disorders. Many of the genes implicated in these diseases encode proteins that regulate gene expression, such as chromatin-associated proteins, transcription factors, and RNA-binding proteins. The identification of targeted therapeutics for individuals carrying mutations in these genes remains a challenge, as the encoded proteins can theoretically regulate thousands of downstream targets in a considerable number of cell types. Here, we propose the application of a drug discovery approach originally developed for cancer called "transcriptome reversal" for these neurodevelopmental disorders. This approach attempts to identify compounds that reverse gene-expression signatures associated with disease states. ANN NEUROL 2021;89:199-211.


Explore Compound Types